molecular formula C7H6BClO3 B151770 5-Chloro-2-formylphenylboronic acid CAS No. 870238-36-1

5-Chloro-2-formylphenylboronic acid

Cat. No.: B151770
CAS No.: 870238-36-1
M. Wt: 184.39 g/mol
InChI Key: LVNPJTSTUBPCMK-UHFFFAOYSA-N
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Description

5-Chloro-2-formylphenylboronic acid is a useful research compound. Its molecular formula is C7H6BClO3 and its molecular weight is 184.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-chloro-2-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNPJTSTUBPCMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396701
Record name 5-Chloro-2-formylphenylboronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870238-36-1
Record name 5-Chloro-2-formylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-formylphenylboronic Acid (CAS: 870238-36-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-2-formylphenylboronic acid, a versatile building block in organic synthesis with significant applications in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis, reactivity, and key applications, with a focus on experimental protocols and mechanistic insights.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its core structure consists of a benzene ring substituted with a chloro group, a formyl (aldehyde) group, and a boronic acid moiety. This trifunctional nature makes it a highly valuable reagent in synthetic chemistry.

A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
CAS Number 870238-36-1[2][3]
Molecular Formula C₇H₆BClO₃[1][2][3]
Molecular Weight 184.39 g/mol [2][3][4]
Appearance White to off-white crystalline solid[1]
Melting Point 138-142 °C
Boiling Point Not available
Solubility Soluble in organic solvents such as methanol, ethanol, and dimethylformamide (DMF).
Storage Conditions Store in a cool, dry place, typically at 2-8 °C under an inert atmosphere.[5]

Synthesis

The synthesis of this compound can be achieved through a multi-step process, typically starting from a readily available substituted chlorobenzaldehyde. A general and adaptable synthetic protocol is outlined below, based on established methods for the preparation of substituted phenylboronic acids.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of formylphenylboronic acids.

Step 1: Protection of the Formyl Group

The aldehyde functionality is first protected to prevent unwanted side reactions during the subsequent borylation step.

  • Reactants: 4-Chloro-2-formylbenzaldehyde, ethylene glycol, p-toluenesulfonic acid (catalytic amount), toluene.

  • Procedure:

    • To a solution of 4-chloro-2-formylbenzaldehyde in toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected aldehyde.

Step 2: Borylation

The chloro-substituted aromatic ring is then converted to the corresponding boronic acid via a lithium-halogen exchange followed by reaction with a borate ester.

  • Reactants: Protected 4-chloro-2-formylbenzaldehyde derivative, n-butyllithium, triisopropyl borate, tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the protected aldehyde in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature at -78 °C.

    • Stir the mixture at this temperature for 1-2 hours.

    • Add triisopropyl borate dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to warm slowly to room temperature and stir overnight.

Step 3: Deprotection and Isolation

The protecting group is removed under acidic conditions to yield the final product.

  • Reactants: Reaction mixture from Step 2, aqueous hydrochloric acid.

  • Procedure:

    • Quench the reaction by the slow addition of aqueous hydrochloric acid at 0 °C.

    • Stir the mixture vigorously for several hours until the deprotection is complete (monitor by TLC).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Synthesis_Workflow Start 4-Chloro-2-formylbenzaldehyde Protection Protection of Formyl Group Start->Protection Protected_Aldehyde Protected Aldehyde Protection->Protected_Aldehyde Borylation Borylation Protected_Aldehyde->Borylation Boronic_Ester Boronic Ester Intermediate Borylation->Boronic_Ester Deprotection Deprotection & Isolation Boronic_Ester->Deprotection Final_Product This compound Deprotection->Final_Product

Synthetic workflow for this compound.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through standard spectroscopic techniques.

TechniqueData
¹H NMR Expected signals include a singlet for the aldehyde proton (~10 ppm), aromatic protons in the range of 7-8 ppm, and a broad singlet for the boronic acid protons.
¹³C NMR Expected signals include a peak for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons (120-150 ppm), and the carbon attached to the boron atom.
IR Spectroscopy Characteristic peaks are expected for the O-H stretch of the boronic acid (broad, ~3300 cm⁻¹), the C=O stretch of the aldehyde (~1700 cm⁻¹), and C-H stretches of the aromatic ring.

Reactivity and Key Applications

This compound is a valuable intermediate due to the reactivity of its three functional groups. The boronic acid moiety is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[6] The formyl group can undergo a variety of transformations, including oxidation, reduction, and condensation reactions, allowing for further molecular elaboration. The chloro substituent can also participate in cross-coupling reactions or be a site for nucleophilic aromatic substitution under certain conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds, which are prevalent in many pharmaceuticals and advanced materials. This compound serves as an excellent coupling partner in these reactions.

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reactants: this compound, an aryl bromide, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF).

  • Procedure:

    • To a reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

    • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and add water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Suzuki_Coupling_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII_complex Ar-Pd(II)L_n-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Boronic_Acid Ar'B(OH)_2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation ArPdAr_complex Ar-Pd(II)L_n-Ar' Transmetalation->ArPdAr_complex RedElim Reductive Elimination ArPdAr_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Applications in Medicinal Chemistry

Phenylboronic acids and their derivatives are of significant interest in drug discovery. The boronic acid moiety can act as a bioisostere for other functional groups and can form reversible covalent bonds with active site serine residues in enzymes, making them attractive as enzyme inhibitors. The presence of the chloro and formyl groups on the phenyl ring of this compound allows for the synthesis of a diverse library of compounds for screening against various biological targets.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of this compound for researchers and professionals in the chemical sciences. The detailed protocols and data presented herein are intended to facilitate its effective use in synthesis and drug discovery endeavors.

References

A Technical Guide to 5-Chloro-2-formylphenylboronic Acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-formylphenylboronic acid is a substituted aromatic boronic acid of significant interest in organic synthesis and medicinal chemistry. Its bifunctional nature, featuring both a reactive aldehyde group and a versatile boronic acid moiety, makes it a valuable building block for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and key applications of this compound, with a focus on its role in cross-coupling reactions and its potential in drug discovery.

Physicochemical Properties

Table 1: General Physicochemical Properties

PropertyValueSource
CAS Number 870238-36-1[1]
Molecular Formula C₇H₆BClO₃[1]
Molecular Weight 184.39 g/mol
Physical Form Solid
Purity Typically ≥97%
Storage Refrigerator

Table 2: Predicted and Comparative Physicochemical Data

PropertyValue/InformationNotes
Melting Point Not specified. Similar substituted phenylboronic acids have melting points in the range of 120-250 °C. For example, 5-Chloro-2-fluorophenylboronic acid has a melting point of 122-127 °C.[2]A specific experimental value is not available.
Boiling Point Not specified.Boronic acids often decompose at high temperatures.
Solubility Soluble in many organic solvents. Phenylboronic acid shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[3]Quantitative data for this compound is not readily available.
pKa Not specified. The pKa of phenylboronic acids is influenced by substituents. For comparison, the pKa of 5-trifluoromethyl-2-formylphenylboronic acid is 5.67.[4] The presence of the electron-withdrawing chloro and formyl groups is expected to result in a lower pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).The acidity is a crucial parameter for its reactivity, particularly in forming boronate complexes.

Spectral Data Analysis

The structural characterization of this compound relies on standard spectroscopic techniques. While a specific, published spectrum for this exact compound is not available, the expected spectral features can be predicted based on its functional groups and comparison with analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aldehyde proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the chloro, formyl, and boronic acid groups. The aldehyde proton (CHO) typically appears as a singlet in the downfield region (around 10 ppm). The protons of the B(OH)₂ group may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon of the aldehyde, and the carbon atom attached to the boron. The chemical shift of the carbonyl carbon is expected in the range of 190-200 ppm.

  • FT-IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretching of the boronic acid (a broad band around 3300 cm⁻¹), the C=O stretching of the aldehyde (around 1700 cm⁻¹), and C-Cl stretching, along with aromatic C-H and C=C stretching vibrations.[5]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water from the boronic acid group and cleavage of the formyl group.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of substituted 2-formylphenylboronic acids involves the protection of the aldehyde, followed by a metal-halogen exchange and reaction with a borate ester, and subsequent deprotection. The following is a plausible experimental protocol adapted from the synthesis of a similar compound, 5-trifluoromethyl-2-formylphenylboronic acid.[4]

Experimental Workflow: Synthesis

G cluster_protection Step 1: Aldehyde Protection cluster_borylation Step 2: Borylation cluster_deprotection Step 3: Deprotection and Isolation A 2-Bromo-4-chlorobenzaldehyde B Trimethyl orthoformate, H₂SO₄ (cat.), Methanol A->B Reflux C 1-Bromo-5-chloro-2-(dimethoxymethyl)benzene B->C D 1-Bromo-5-chloro-2-(dimethoxymethyl)benzene E 1. n-BuLi, THF/Et₂O, -78 °C 2. Triisopropyl borate D->E F Protected boronate ester intermediate E->F G Protected boronate ester intermediate H Aqueous Acid (e.g., HCl) G->H Hydrolysis I This compound H->I

Caption: Synthetic pathway for this compound.

Methodology:

  • Protection of the Aldehyde: 2-Bromo-4-chlorobenzaldehyde is reacted with trimethyl orthoformate in methanol with a catalytic amount of sulfuric acid. The mixture is refluxed to form the corresponding dimethyl acetal, 1-bromo-5-chloro-2-(dimethoxymethyl)benzene. This protects the aldehyde group from reacting in the subsequent step.

  • Lithiation and Borylation: The protected aryl bromide is dissolved in a mixture of anhydrous tetrahydrofuran (THF) and diethyl ether and cooled to -78 °C under an inert atmosphere (e.g., argon). n-Butyllithium is added dropwise to perform a lithium-halogen exchange. After stirring, triisopropyl borate is added, and the reaction is allowed to warm to room temperature.

  • Hydrolysis and Isolation: The reaction mixture is quenched by pouring it into an acidic aqueous solution (e.g., dilute HCl). The acidic conditions hydrolyze both the borate ester and the acetal, yielding the crude this compound. The product can then be isolated by extraction with an organic solvent and purified by crystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.[6][7] The aldehyde group can be retained or further functionalized in the coupled product.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification A This compound F Inert Atmosphere (N₂ or Ar) B Aryl Halide (Ar-X) C Pd Catalyst (e.g., Pd(PPh₃)₄) D Base (e.g., K₂CO₃, Cs₂CO₃) E Solvent (e.g., Dioxane/Water) G Heating (e.g., 80-100 °C) F->G H Extraction G->H I Column Chromatography H->I J Coupled Product I->J

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Reaction Setup: In a reaction vessel, this compound (1.0 eq.), an aryl halide (Ar-X, 1.0-1.2 eq.), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 1-5 mol%), and a base (e.g., potassium carbonate, 2-3 eq.) are combined.

  • Solvent and Degassing: A suitable solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water), is added. The mixture is thoroughly degassed by bubbling an inert gas (argon or nitrogen) through it or by freeze-pump-thaw cycles to remove oxygen, which can deactivate the catalyst.

  • Reaction: The reaction mixture is heated to a temperature typically between 80 °C and 100 °C and stirred until the starting materials are consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl compound.

Applications in Drug Discovery and Development

Boronic acids and their derivatives are playing an increasingly important role in medicinal chemistry and drug development. The boronic acid moiety can act as a transition-state analog inhibitor of certain enzymes, particularly serine proteases. Furthermore, the ability to participate in predictable and high-yielding cross-coupling reactions makes compounds like this compound valuable for the synthesis of libraries of complex molecules for biological screening.

The presence of the formyl group offers a site for further chemical modifications, such as reductive amination to introduce diverse amine functionalities or conversion to other functional groups, thereby expanding the chemical space that can be explored in structure-activity relationship (SAR) studies. The chloro-substituent can influence the electronic properties and lipophilicity of the molecule, which are critical parameters for drug-like properties.

Logical Relationship: Role in Drug Discovery

G A This compound B Suzuki-Miyaura Coupling A->B C Diverse Biaryl Scaffolds B->C D Further Functionalization (via Aldehyde) C->D E Library of Novel Compounds D->E F Biological Screening E->F G Hit/Lead Identification F->G H Structure-Activity Relationship (SAR) Studies G->H I Drug Candidate Optimization H->I

Caption: Role of this compound in the drug discovery process.

Conclusion

This compound is a versatile and valuable reagent for organic synthesis. Its key physicochemical properties, particularly its reactivity in Suzuki-Miyaura cross-coupling reactions, make it a cornerstone for the synthesis of a wide range of substituted biaryl compounds. The presence of both a boronic acid and a formyl group provides multiple avenues for molecular elaboration, rendering it a highly useful building block for researchers in synthetic chemistry and drug discovery. Further detailed experimental studies to fully characterize its physical properties would be beneficial for its broader application.

References

An In-depth Technical Guide to 5-Chloro-2-formylphenylboronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Chloro-2-formylphenylboronic acid is a bifunctional organic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a boronic acid moiety, a chloro substituent, and a formyl group on a phenyl ring, makes it a versatile building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its molecular structure, chemical properties, and its applications, with a focus on its potential role in drug discovery.

Molecular Structure and Chemical Formula

This compound is an aromatic compound containing a boronic acid group at position 1, a formyl (aldehyde) group at position 2, and a chlorine atom at position 5 of the benzene ring.

Molecular Formula: C₇H₆BClO₃

2D Structure:

Caption: 2D molecular structure of this compound.

Physicochemical Properties

This section summarizes the key quantitative data for this compound.

PropertyValueReference
CAS Number 870238-36-1
Molecular Weight 184.39 g/mol [1]
Molecular Formula C₇H₆BClO₃[1]
Physical Form Solid
Purity Typically ≥97%[1]
Storage Refrigerator

Experimental Protocols

Synthesis of this compound (Generalized Protocol)

This protocol is adapted from a general method for the synthesis of formylphenylboronic acids from the corresponding protected chlorobenzaldehydes.

  • Protection of the Aldehyde: The formyl group of 2,5-dichlorobenzaldehyde is first protected, for example, as a diethyl acetal, to prevent it from reacting in the subsequent steps.

  • Lithiation: The protected 2,5-dichlorobenzaldehyde derivative is then reacted with lithium metal in an inert solvent, such as tetrahydrofuran (THF), at a low temperature (e.g., -78 °C) to form an organolithium intermediate.

  • Borylation: The organolithium compound is then reacted with a boron-containing electrophile, such as triisopropyl borate, at low temperature.

  • Hydrolysis: The reaction mixture is then warmed to room temperature and hydrolyzed with an aqueous acid (e.g., HCl) to remove the protecting group and yield the final product, this compound.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

G start Start: 2,5-Dichlorobenzaldehyde protect Protect Aldehyde Group (e.g., as diethyl acetal) start->protect lithiation Lithiation with Lithium Metal in THF at -78°C protect->lithiation borylation Borylation with Triisopropyl Borate at -78°C lithiation->borylation hydrolysis Acidic Hydrolysis (HCl) to Deprotect and Form Boronic Acid borylation->hydrolysis purification Purification (Recrystallization/Chromatography) hydrolysis->purification end End Product: This compound purification->end

Caption: Generalized workflow for the synthesis of this compound.

Suzuki-Miyaura Cross-Coupling Reaction (Generalized Protocol)

This compound is a valuable substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.

  • Reaction Setup: In a reaction vessel, combine this compound (1.2 equivalents), an aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

G reagents Combine: - this compound - Aryl Halide - Palladium Catalyst - Base solvent Add Degassed Solvent (e.g., Toluene/Ethanol/Water) reagents->solvent reaction Heat under Inert Atmosphere (80-110°C) solvent->reaction workup Aqueous Work-up and Extraction with Organic Solvent reaction->workup purification Purification by Column Chromatography workup->purification product Final Product: Biaryl Compound purification->product

Caption: Experimental workflow for a generalized Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

Phenylboronic acids are a class of compounds with diverse biological activities. The presence of the chloro and formyl groups on this compound provides opportunities for further chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents.

Potential Antimicrobial Activity: Inhibition of Leucyl-tRNA Synthetase

Research on structurally related 2-formylphenylboronic acids suggests a potential mechanism of antimicrobial action through the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in bacterial protein synthesis.[2]

The proposed mechanism involves the formation of a stable adduct with the terminal adenosine of tRNA within the active site of the LeuRS enzyme. This adduct effectively traps the tRNA, preventing the catalytic cycle of the enzyme and thereby inhibiting protein synthesis, which ultimately leads to bacterial cell death. The formyl group at the 2-position is believed to play a crucial role in the formation of a cyclic benzoxaborole intermediate, which is the active form that inhibits the enzyme.[2][3]

G cluster_bacterium Bacterial Cell LeuRS Leucyl-tRNA Synthetase (LeuRS) Protein Protein Synthesis LeuRS->Protein Charges tRNA Adduct Trapped LeuRS-tRNA-Inhibitor Adduct LeuRS->Adduct tRNA tRNA(Leu) tRNA->LeuRS tRNA->Adduct Leucine Leucine Leucine->LeuRS Inhibitor This compound (as Benzoxaborole) Inhibitor->LeuRS Binds to active site Inhibitor->Adduct Adduct->Protein INHIBITS

Caption: Proposed mechanism of action for antimicrobial activity via LeuRS inhibition.

While specific studies on the 5-chloro substituted variant are limited, the general principle suggests its potential as a lead compound for the development of novel antibacterial agents.[4] Further research is warranted to explore the specific activity and spectrum of this compound against various bacterial strains.

References

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-formylphenylboronic acid is a valuable bifunctional molecule increasingly utilized in medicinal chemistry and organic synthesis. Its unique structure, featuring a reactive aldehyde group and a versatile boronic acid moiety, makes it a key building block for the construction of complex heterocyclic scaffolds and a valuable intermediate in the development of novel therapeutic agents. This whitepaper provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering a practical guide for researchers in the field.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 870238-36-1[1][2][3]
Molecular Formula C₇H₆BClO₃[1][3]
Molecular Weight 184.39 g/mol [3]
Appearance Solid
Purity Typically ≥97%[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from a readily available halogenated benzaldehyde derivative. A common and effective strategy involves the protection of the aldehyde functionality, followed by a lithium-halogen exchange, borylation, and subsequent deprotection to yield the final product.

A plausible and frequently employed starting material for this synthesis is 2-bromo-4-chlorobenzaldehyde. The synthetic pathway is illustrated in the workflow diagram below.

Synthesis_Workflow Start 2-Bromo-4-chlorobenzaldehyde Step1 Protection of Formyl Group Start->Step1 Intermediate1 Protected 2-Bromo-4-chlorobenzaldehyde Step1->Intermediate1 Step2 Lithium-Halogen Exchange Intermediate1->Step2 Intermediate2 Lithiated Intermediate Step2->Intermediate2 Step3 Reaction with Trialkyl Borate Intermediate2->Step3 Intermediate3 Boronate Ester Intermediate Step3->Intermediate3 Step4 Deprotection (Hydrolysis) Intermediate3->Step4 End This compound Step4->End

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

The following sections provide a detailed, step-by-step experimental protocol for the synthesis of this compound, based on established methodologies for analogous compounds.

Step 1: Protection of the Formyl Group

The aldehyde group in the starting material, 2-bromo-4-chlorobenzaldehyde, is highly reactive towards the organolithium reagents used in the subsequent step. Therefore, it is crucial to protect this functionality, typically as an acetal.

  • Reagents and Materials:

    • 2-Bromo-4-chlorobenzaldehyde

    • Ethylene glycol

    • p-Toluenesulfonic acid (catalytic amount)

    • Toluene

    • Dean-Stark apparatus

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve 2-bromo-4-chlorobenzaldehyde in toluene.

    • Add a molar excess of ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected 2-bromo-4-chlorobenzaldehyde (as a cyclic acetal).

Step 2: Lithium-Halogen Exchange and Borylation

This step involves the formation of an organolithium intermediate via a lithium-halogen exchange, which is then reacted with a borate ester to introduce the boronic acid moiety. This reaction is typically carried out at very low temperatures to prevent side reactions.

  • Reagents and Materials:

    • Protected 2-bromo-4-chlorobenzaldehyde

    • n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in a suitable solvent (e.g., hexanes)

    • Anhydrous tetrahydrofuran (THF)

    • Triisopropyl borate or trimethyl borate

    • Dry ice/acetone or liquid nitrogen cooling bath

    • Inert atmosphere (e.g., argon or nitrogen)

  • Procedure:

    • Under an inert atmosphere, dissolve the protected 2-bromo-4-chlorobenzaldehyde in anhydrous THF in a flame-dried flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium or t-butyllithium dropwise to the reaction mixture, maintaining the temperature at -78 °C.

    • Stir the mixture at this temperature for a specified period (e.g., 1 hour) to ensure complete lithium-halogen exchange.

    • In a separate flask, prepare a solution of triisopropyl borate or trimethyl borate in anhydrous THF and cool it to -78 °C.

    • Slowly add the freshly prepared organolithium solution to the borate ester solution via cannula, again maintaining the temperature at -78 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Deprotection and Isolation

The final step involves the acidic hydrolysis of the boronate ester and the acetal protecting group to yield the desired this compound.

  • Reagents and Materials:

    • Reaction mixture from Step 2

    • Aqueous hydrochloric acid (e.g., 1 M or 2 M)

    • Diethyl ether or ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Cool the reaction mixture from the previous step in an ice bath and quench by the slow addition of aqueous hydrochloric acid until the solution is acidic (pH ~1-2).

    • Stir the mixture vigorously for several hours at room temperature to ensure complete hydrolysis of both the boronate ester and the acetal.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of an organic solvent and water) or by column chromatography on silica gel.

A patent for a general process for preparing formylphenylboronic acids suggests purification by dissolving the crude product in an alkaline solution (pH 8-11), removing insoluble organic impurities, and then re-acidifying to precipitate the purified boronic acid, which can achieve a purity of ≥99%.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are typically employed.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Aromatic protons will appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The aldehyde proton will be a singlet at a downfield chemical shift (typically δ 9.5-10.5 ppm). The boronic acid protons (B(OH)₂) may appear as a broad singlet.
¹³C NMR Aromatic carbons will resonate in the region of δ 120-150 ppm. The aldehyde carbonyl carbon will appear at a characteristic downfield shift (typically δ 190-200 ppm). The carbon attached to the boron atom may be broad or not observed due to quadrupolar relaxation.
FTIR (cm⁻¹) A broad O-H stretching band for the boronic acid will be observed around 3200-3600 cm⁻¹. A sharp C=O stretching band for the aldehyde will be present around 1680-1700 cm⁻¹. C-H stretching of the aromatic ring will be observed just above 3000 cm⁻¹. The B-O stretching vibration appears in the 1300-1400 cm⁻¹ region.
Mass Spectrometry The mass spectrum will show the molecular ion peak [M]⁺ or related ions such as [M+H]⁺ or [M-H]⁻, corresponding to the molecular weight of the compound (184.39 g/mol ). The isotopic pattern characteristic of a chlorine-containing compound (approximately a 3:1 ratio for the M and M+2 peaks) should be observed.
Physical Properties
PropertyExpected Value
Melting Point A sharp melting point is indicative of a pure compound. The exact value should be determined experimentally.
Yield The overall yield of the synthesis will depend on the efficiency of each step and the purification process. Yields should be calculated based on the initial amount of 2-bromo-4-chlorobenzaldehyde.

Logical Relationship of the Synthetic Process

The following diagram illustrates the logical progression and key transformations in the synthesis of this compound.

Logical_Progression cluster_0 Starting Material cluster_1 Key Transformations cluster_2 Final Product Start 2-Bromo-4-chlorobenzaldehyde (Reactive Aldehyde) Protection Formyl Group Protection (Acetal Formation) Start->Protection Prevents side reactions Li_Hal_Exchange Lithium-Halogen Exchange (Organolithium Formation) Protection->Li_Hal_Exchange Enables organometallic formation Borylation Reaction with Borate Ester (C-B Bond Formation) Li_Hal_Exchange->Borylation Introduces boron moiety Deprotection Hydrolysis (Unmasking Aldehyde & Boronic Acid) Borylation->Deprotection Yields final product End This compound (Bifunctional Product) Deprotection->End

Caption: Logical flow of the key chemical transformations in the synthesis.

Conclusion

This technical guide has outlined a robust and reliable pathway for the synthesis of this compound, a key intermediate in modern organic and medicinal chemistry. By providing detailed experimental considerations and a thorough overview of the necessary characterization techniques, this document serves as a valuable resource for researchers and professionals engaged in drug discovery and development. The bifunctional nature of the target molecule offers significant opportunities for the creation of novel chemical entities with potential therapeutic applications.

References

5-Chloro-2-formylphenylboronic acid safety data sheet (SDS) and handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety data and handling protocols for 5-Chloro-2-formylphenylboronic acid (CAS No: 870238-36-1). The information presented is collated from various Safety Data Sheets (SDS) to ensure a thorough understanding of the compound's properties and associated hazards, facilitating its safe use in research and development.

Chemical and Physical Properties

Proper identification and understanding of the physical state of a chemical are foundational to its safe handling.

PropertyValueReference
Molecular Formula C₇H₆BClO₃[1][2]
Molecular Weight 184.39 g/mol [1][2]
Physical Form Solid
Purity Typically ≥97%[1]

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS classification.

GHS ClassificationPictogramSignal WordHazard StatementPrecautionary Statements
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowedP280, P305, P338, P351
Skin Irritation (Category 2)GHS07 (Exclamation Mark)WarningH315: Causes skin irritationP280
Eye Irritation (Category 2A)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritationP280, P305, P338, P351
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemGHS07 (Exclamation Mark)WarningH335: May cause respiratory irritationP261, P271

Note: Precautionary statement codes correspond to detailed safety measures.[3]

Safe Handling and Experimental Protocols

Adherence to strict safety protocols is paramount when working with this compound.

Engineering Controls
  • Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4][5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.[5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.[5]

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA approved respirator.[6]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[4][7]

  • Do not breathe dust. Minimize dust generation and accumulation.[5][6]

  • Wash hands thoroughly after handling.[3]

  • All containers should be clearly labeled.

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.[3][5]

  • Keep refrigerated at 2-8°C for long-term stability.[3][8]

  • The compound is noted to be air and moisture sensitive; consider storing under an inert atmosphere (e.g., argon).[3][8]

  • Store away from incompatible materials such as strong acids and bases.[6][7]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4][6]
Skin Contact Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[4][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[4][6]

Accidental Release and Disposal

Accidental Release
  • Minor Spills: Use appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[6]

  • Major Spills: Evacuate the area. Prevent entry of unnecessary personnel. Ensure adequate ventilation. Follow the same procedure as for minor spills, with additional respiratory protection if needed.

Disposal
  • Dispose of this chemical and its container in accordance with local, regional, and national regulations.[3][9]

  • Do not allow the product to enter drains.[3]

  • Contaminated packaging should be treated as the chemical itself.

Logical Workflow for Safe Handling

The following diagram illustrates the key stages in the safe handling of this compound from acquisition to disposal.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_acquisition Acquisition & Receiving cluster_storage Storage cluster_handling Handling & Use cluster_disposal Waste Management & Disposal A Receive Chemical B Verify Integrity of Packaging A->B C Review SDS B->C D Store in Tightly Sealed Container at 2-8°C C->D Proceed to Storage E Store in a Dry, Well-Ventilated Area D->E F Segregate from Incompatible Materials E->F G Don Appropriate PPE (Gloves, Goggles, Lab Coat) F->G Ready for Use H Work in a Chemical Fume Hood G->H I Weigh and Handle with Care to Avoid Dust H->I J Perform Experiment I->J K Collect Waste in a Labeled, Sealed Container J->K Generate Waste M Decontaminate Work Area J->M L Dispose of According to Institutional & Local Regulations K->L M->F Return to Storage or Finish

Caption: A flowchart outlining the safe handling process for this compound.

References

Stability and Storage of 5-Chloro-2-formylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Chloro-2-formylphenylboronic acid. Understanding the chemical stability of this reagent is critical for ensuring its integrity and performance in synthetic applications, particularly in the development of novel pharmaceutical compounds. This document outlines key factors influencing its stability, potential degradation pathways, and best practices for storage and handling.

Core Stability Considerations

This compound, like many arylboronic acids, is susceptible to several degradation pathways that can impact its purity and reactivity. The primary factors affecting its stability are moisture, air (oxygen), temperature, and pH.

Summary of Stability Influencing Factors:

FactorInfluence on StabilityRecommendations
Moisture/Humidity Promotes hydrolysis to boric acid and the corresponding arene. Can also facilitate the formation of trimeric anhydrides (boroxines). The compound is known to be moisture-sensitive.[1]Store in a tightly sealed container in a dry environment, such as a desiccator or a dry box. Use of an inert atmosphere is recommended.
Air/Oxygen Susceptible to oxidation, which can lead to decomposition of the boronic acid moiety. The compound is noted to be air-sensitive.Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.[2]
Temperature Elevated temperatures can accelerate degradation processes.Store at refrigerated temperatures, typically between 2°C and 8°C.[1][2]
pH Stability is pH-dependent. Both acidic and basic conditions can promote protodeboronation (cleavage of the carbon-boron bond).Maintain neutral pH conditions when in solution, unless specific reaction conditions require otherwise. Be aware of potential degradation when using acidic or basic reagents.
Light While not explicitly documented for this specific compound, prolonged exposure to UV light can be a contributing factor to the degradation of organic molecules.Store in an opaque or amber container to protect from light.

Recommended Storage Conditions

To ensure the long-term integrity and performance of this compound, the following storage conditions are recommended based on information from suppliers and general knowledge of boronic acid chemistry:

Table of Recommended Storage Conditions:

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Refrigeration)[1][2]To slow down potential degradation reactions.
Atmosphere Inert gas (e.g., Argon or Nitrogen)[2]To prevent oxidation and hydrolysis from atmospheric oxygen and moisture.
Container Tightly sealed, opaque or amber container. Polyethylene or polypropylene containers are suitable.[2]To protect from moisture, air, and light.
Environment Dry, well-ventilated area.To minimize exposure to ambient moisture.

Potential Degradation Pathways

The primary degradation pathways for arylboronic acids like this compound are protodeboronation and the formation of boroxines. Oxidation is also a potential route of decomposition.

DegradationPathways cluster_main This compound cluster_degradation Degradation Pathways cluster_products Degradation Products MainCompound This compound Protodeboronation Protodeboronation (Loss of Boronic Acid Group) MainCompound->Protodeboronation H+ or OH- BoroxineFormation Boroxine Formation (Dehydration) MainCompound->BoroxineFormation Heat / Dehydrating Agent Oxidation Oxidation MainCompound->Oxidation O2 Arene 4-Chloro-2-formylbenzene Protodeboronation->Arene Boroxine Trimeric Anhydride (Boroxine) BoroxineFormation->Boroxine OxidizedProducts Oxidized Byproducts Oxidation->OxidizedProducts

Figure 1: Potential degradation pathways for this compound.

Experimental Protocol: General Stability Assessment

While a specific, validated stability-indicating assay for this compound is not publicly available, a general protocol for assessing the stability of boronic acids can be adapted. This typically involves subjecting the compound to stress conditions and monitoring its degradation over time using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC).

Objective: To evaluate the stability of this compound under various stress conditions (e.g., temperature, humidity, light) and to identify potential degradation products.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • pH buffers (e.g., phosphate buffers at pH 5, 7, and 9)

  • Controlled environment chambers (for temperature and humidity)

  • Photostability chamber

  • HPLC system with a UV detector

  • Analytical balance and volumetric flasks

Experimental Workflow:

StabilityProtocol cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare stock solution of This compound in acetonitrile/water Thermal Elevated Temperature (e.g., 40°C, 60°C) Prep->Thermal Humidity High Humidity (e.g., 75% RH) Prep->Humidity Photostability Light Exposure (ICH Q1B guidelines) Prep->Photostability pH Aqueous Buffers (pH 5, 7, 9) Prep->pH Sampling Withdraw samples at predetermined time points (e.g., 0, 24, 48, 72 hours) Thermal->Sampling Humidity->Sampling Photostability->Sampling pH->Sampling HPLC Analyze by stability-indicating HPLC-UV method Sampling->HPLC Data Quantify remaining parent compound and identify degradation products HPLC->Data

References

The Influence of Aromatic Ring Substituents on the Acidity of Phenylboronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical relationship between substituent effects and the acidity (pKa value) of substituted phenylboronic acids. Understanding this relationship is paramount for the rational design of phenylboronic acid derivatives as enzyme inhibitors, sensors, and therapeutics, particularly in the context of drug development where target affinity and physiological pH are key considerations. This document provides a comprehensive summary of quantitative pKa data, detailed experimental protocols for pKa determination, and visualizations of relevant biological signaling pathways.

Acidity and pKa of Substituted Phenylboronic Acids

Phenylboronic acids are Lewis acids that ionize in aqueous solution by accepting a hydroxide ion to form a tetrahedral boronate species.[1][2] The equilibrium of this reaction is characterized by the acidity constant (pKa). The pKa of unsubstituted phenylboronic acid is generally accepted to be in the range of 8.64 to 8.90.[1][3] The acidity of phenylboronic acids is significantly influenced by the electronic properties of substituents on the aromatic ring.

Substituent Effects:

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO₂), cyano (-CN), and halo (-F, -Cl, -Br) groups, increase the Lewis acidity of the boron center. By withdrawing electron density from the aromatic ring, these substituents stabilize the negatively charged tetrahedral boronate species, thus lowering the pKa value and increasing the acidity.[4]

  • Electron-donating groups (EDGs) , such as methoxy (-OCH₃) and amino (-NH₂) groups, have the opposite effect. They donate electron density to the aromatic ring, destabilizing the anionic boronate and leading to a higher pKa value (decreased acidity).[4]

This predictable influence of substituents on acidity allows for the fine-tuning of the pKa of phenylboronic acid derivatives to suit specific applications, such as optimizing binding affinity to biological targets at physiological pH.

Quantitative pKa Data for Substituted Phenylboronic Acids

The following table summarizes the experimentally determined pKa values for a range of monosubstituted phenylboronic acids. These values have been compiled from various sources and are measured in aqueous solution at or near 25°C.

Substituent (Position)pKa Value
H8.83 - 8.9[5][6]
4-OCH₃9.25[7]
3-OCH₃8.9[5]
4-CH₃9.17
3-CH₃8.95
4-Cl8.35
3-Cl8.13
4-Br8.32
3-Br8.12
4-CN7.84
3-CN7.84
4-NO₂7.08
3-NO₂7.36
4-CF₃7.86[8]
3-CF₃7.91
2-F8.73
3-F8.46
4-F8.67
3,5-di-Cl7.4[5]
3,5-di-CF₃7.2[5]

Note: pKa values can vary slightly depending on the experimental conditions (e.g., temperature, ionic strength, and measurement technique).

Experimental Protocols for pKa Determination

Accurate determination of pKa values is crucial for structure-activity relationship (SAR) studies. The most common methods employed for phenylboronic acids are potentiometric titration, UV-Vis spectrophotometric titration, and ¹¹B NMR spectroscopy.

Potentiometric Titration

Potentiometric titration is a highly precise method for pKa determination that involves monitoring the pH of a solution as a titrant of known concentration is added.[9][10]

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the phenylboronic acid derivative in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) at a concentration of approximately 1-10 mM.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH, carbonate-free).

    • To maintain a constant ionic strength throughout the titration, add an inert salt (e.g., KCl to a final concentration of 0.15 M) to the boronic acid solution.[11][12]

  • Titration Procedure:

    • Calibrate the pH electrode using standard buffers (e.g., pH 4, 7, and 10).[11]

    • Place a known volume of the phenylboronic acid solution in a thermostatted vessel and immerse the calibrated pH electrode and a magnetic stirrer.

    • If the sample is a weak acid, it can be titrated with the standardized base. Alternatively, the solution can be acidified with a known amount of strong acid and then back-titrated with the strong base.[11][12]

    • Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH value and the volume of titrant added.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is determined from the inflection point of the curve. At the half-equivalence point (where half of the acid has been neutralized), the pH is equal to the pKa.

    • Alternatively, the first derivative of the titration curve can be plotted (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence point.

UV-Vis Spectrophotometric Titration

This method is particularly useful for compounds that possess a chromophore in proximity to the acidic center and for which the UV-Vis spectrum changes upon ionization. It requires a smaller amount of sample compared to potentiometric titration.[13][14]

Methodology:

  • Solution Preparation:

    • Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa of the analyte.

    • Prepare a stock solution of the phenylboronic acid derivative in a suitable solvent (e.g., water or DMSO).

  • Measurement Procedure:

    • For each buffer solution, add a small, constant amount of the phenylboronic acid stock solution to a cuvette to achieve a final concentration typically in the micromolar range.

    • Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for the sample in each buffer.

  • Data Analysis:

    • Identify one or more wavelengths where the absorbance changes significantly as a function of pH.

    • Plot the absorbance at the selected wavelength(s) against the pH.

    • The resulting data will form a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the compound.[10]

    • The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at which the absorbance is halfway between the minimum and maximum values.[2]

¹¹B NMR Spectroscopy

¹¹B NMR spectroscopy is a powerful technique for studying the structure and electronic environment of boron-containing compounds. The chemical shift of the ¹¹B nucleus is sensitive to the hybridization state of the boron atom, allowing for the differentiation between the trigonal planar boronic acid (sp²) and the tetrahedral boronate (sp³).[3][5][15]

Methodology:

  • Sample Preparation:

    • Prepare a series of buffered solutions of the phenylboronic acid derivative at various pH values, similar to the UV-Vis method. The concentration of the boronic acid is typically in the millimolar range.

  • NMR Spectroscopy:

    • Acquire ¹¹B NMR spectra for each sample.

    • The trigonal boronic acid typically exhibits a signal at a lower field (higher ppm), while the tetrahedral boronate species gives a signal at a higher field (lower ppm).

  • Data Analysis:

    • At each pH, determine the relative integration of the signals corresponding to the boronic acid and the boronate species.

    • Plot the mole fraction of the boronate species against the pH.

    • The pKa is the pH at which the mole fractions of the boronic acid and the boronate are equal (i.e., the mole fraction of the boronate is 0.5).

Signaling Pathways and Logical Relationships

The acidity of substituted phenylboronic acids is a key determinant of their biological activity. By modulating their pKa, their interaction with biological targets can be optimized. Below are visualizations of key signaling pathways and logical relationships involving phenylboronic acids.

Inhibition of the NF-κB Signaling Pathway by Bortezomib

Bortezomib, a dipeptide boronic acid, is a proteasome inhibitor used in the treatment of multiple myeloma. Its mechanism of action involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][11][16] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-survival genes. Bortezomib inhibits the proteasome, preventing the degradation of IκB and thereby blocking NF-κB activation.[5][11]

NF_kB_Inhibition_by_Bortezomib cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α / Other Stimuli IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB sequesters IkB_P P-IκB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Proteasome 26S Proteasome Proteasome->NFkB releases IkB_Ub Ub-P-IκB Proteasome->IkB_Ub inhibits Bortezomib Bortezomib Bortezomib->Proteasome inhibits Ub Ubiquitin Ub->IkB_P IkB_P->IkB_Ub ubiquitination IkB_Ub->Proteasome degradation DNA DNA NFkB_nuc->DNA binds Transcription Gene Transcription (Pro-survival, Proliferation) DNA->Transcription activates

Bortezomib inhibits the NF-κB signaling pathway.
Phenylboronic Acid as an Inhibitor of Rho GTPase Signaling

Phenylboronic acid (PBA) has been shown to inhibit the migration of cancer cells by targeting the Rho family of small GTPases, including RhoA, Rac1, and Cdc42.[3][15] These proteins are key regulators of the actin cytoskeleton and cell motility. PBA treatment leads to a decrease in the activity of these GTPases and their downstream effectors, such as ROCK, which ultimately results in the inhibition of cancer cell migration.[3][7][15]

Rho_GTPase_Inhibition cluster_GTPases Rho GTPases cluster_downstream Downstream Effectors & Cellular Response PBA Phenylboronic Acid (PBA) RhoA RhoA PBA->RhoA inhibits Rac1 Rac1 PBA->Rac1 inhibits Cdc42 Cdc42 PBA->Cdc42 inhibits ROCK ROCK RhoA->ROCK activates Actin Actin Cytoskeleton Rearrangement Rac1->Actin regulates Cdc42->Actin regulates ROCK->Actin regulates Migration Cell Migration Actin->Migration drives Serine_Protease_Inhibition Enzyme Serine Protease Active Site Serine (Ser) Histidine (His) PBA Substituted Phenylboronic Acid B(OH)₂ Enzyme:ser->PBA:B Nucleophilic attack Complex Tetrahedral Intermediate-like Complex Ser-O-B(OH)₂⁻-Ph-X Enzyme->Complex Forms PBA->Complex Forms Complex->Enzyme Reversible Diol_Sensing cluster_equilibrium pH-Dependent Equilibrium cluster_binding Diol Binding PBA Phenylboronic Acid (Trigonal, sp²) Boronate Boronate (Tetrahedral, sp³) PBA->Boronate pH > pKa Diol Diol (e.g., Glucose) Boronate->Diol Ester Cyclic Boronate Ester Boronate->Ester forms Ester->Boronate reversible Signal Detectable Signal (e.g., Fluorescence, Electrochemical) Ester->Signal generates

References

Protodeboronation of Aryl Boronic Acids: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Protodeboronation is a chemical reaction involving the cleavage of a carbon-boron bond in an organoboron compound, such as an aryl boronic acid, and its replacement with a carbon-hydrogen bond.[1] This process holds a dual role in synthetic chemistry. On one hand, it is a frequently encountered and often undesirable side reaction, particularly in widely-used transformations like the Suzuki-Miyaura cross-coupling, where it consumes valuable reagents and reduces product yield.[1][2] On the other hand, chemists have ingeniously harnessed deliberate protodeboronation as a powerful synthetic tool, using the boronic acid moiety as a traceless directing or blocking group to achieve complex molecular architectures.[2][3][4]

Understanding the mechanisms, kinetics, and factors influencing this reaction is of paramount importance for researchers in organic synthesis and professionals in drug development. Efficiently controlling or leveraging protodeboronation can lead to improved reaction efficiency, higher purity of active pharmaceutical ingredients (APIs), and the development of novel synthetic strategies.[5][6] This guide provides an in-depth examination of the core principles of aryl boronic acid protodeboronation, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Mechanisms of Protodeboronation

The propensity of an aryl boronic acid to undergo protodeboronation is highly dependent on the reaction conditions and the electronic and steric nature of the aryl group.[1] Several distinct mechanistic pathways have been identified, with the reaction pH being a critical determinant of the operative mechanism.[1][7]

Base-Catalyzed Protodeboronation

This is one of the most common and extensively studied pathways, especially relevant to Suzuki-Miyaura cross-coupling reactions which are typically run under basic conditions.[8] The process is initiated by a pre-equilibrium between the neutral boronic acid (ArB(OH)₂) and a hydroxide ion to form the more nucleophilic tetrahedral boronate anion ([ArB(OH)₃]⁻).[1][8] The subsequent rate-limiting step involves the reaction of this boronate with a proton source, typically water, leading to the cleavage of the C-B bond.[1][9] For most simple aryl boronic acids, this proceeds through a concerted mechanism involving ipso-protonation concurrent with C-B bond cleavage.[8][9]

Base_Catalyzed_Protodeboronation ArBOH2 ArB(OH)₂ ArBOH3 [ArB(OH)₃]⁻ ArBOH2->ArBOH3 + OH⁻ ArBOH3->ArBOH2 - OH⁻ TS Transition State [H₂O--Ar--B(OH)₃]⁻ ArBOH3->TS + H₂O ArH Ar-H TS->ArH BOH3 B(OH)₃ TS->BOH3 - OH⁻

Figure 1: Base-catalyzed protodeboronation pathway.

For highly electron-deficient aryl boronic acids, such as polyfluorinated systems, an alternative mechanism exists. This pathway involves a unimolecular heterolysis of the boronate anion to generate a transient aryl anion, which is subsequently protonated.[7][9] This dissociative mechanism is characterized by a significant accumulation of negative charge at the transition state.[7]

Acid-Catalyzed Protodeboronation

Under acidic conditions, a different mechanism prevails. This pathway is a classic electrophilic aromatic substitution where a proton (H⁺) acts as the electrophile, attacking the carbon atom bearing the boronic acid group.[1][10] A four-membered ring transition state involving the boronic acid and the acid has been proposed based on density functional theory (DFT) studies.[2] This process is generally less problematic for Suzuki-Miyaura reactions but is a key consideration when designing deliberate protodeboronation steps.[2][11]

Acid_Catalyzed_Protodeboronation Reactants ArB(OH)₂ + H-A TS Four-Membered Transition State Reactants->TS Products Ar-H + B(OH)₂(A) TS->Products

Figure 2: Acid-catalyzed protodeboronation pathway.
Metal-Catalyzed Protodeboronation

While often an unintended consequence of using transition metal catalysts for cross-coupling, metal-catalyzed protodeboronation can also be a deliberate synthetic method.[3] Various metals, including silver (Ag), copper (Cu), gold (Au), and palladium (Pd), have been shown to catalyze this transformation.[3][12][13] For instance, a silver-catalyzed protocol proceeds efficiently in the presence of a base. The proposed mechanism involves the formation of the arylboronate anion, which then interacts with the silver catalyst.[14] Recent studies have also highlighted that palladium(II) complexes with bulky phosphine ligands, commonly used to facilitate challenging cross-couplings, can paradoxically accelerate protodeboronation.[13]

Other Mechanistic Pathways

Several other pathways contribute to the complexity of protodeboronation:

  • Zwitterionic Intermediates : For basic heteroaromatic boronic acids, such as 2-pyridyl boronic acid, protodeboronation can proceed rapidly near neutral pH through the fragmentation of a zwitterionic intermediate.[10][15][16]

  • Self/Auto-Catalysis : When the pH of the solution is close to the pKa of the boronic acid, both the acidic form (ArB(OH)₂) and the basic boronate form ([ArB(OH)₃]⁻) are present in significant concentrations. Under these conditions, a self-catalyzed pathway can occur, leading to a maximum reaction rate around the pKa.[7][15]

Overall_Pathways cluster_conditions Reaction Conditions ArBOH2 Aryl Boronic Acid ArB(OH)₂ ArH Protodeboronated Product Ar-H ArBOH2:e->ArH:w Acid-Catalyzed ArBOH2:e->ArH:w Base-Catalyzed ArBOH2:e->ArH:w Metal-Catalyzed ArBOH2:e->ArH:w Zwitterionic Pathway Acid Acid (H⁺) Base Base (OH⁻) Metal Metal Catalyst (Pd, Ag, Cu) Neutral Neutral pH (for basic heteroaryls)

Figure 3: Logical relationship of protodeboronation pathways.

Quantitative Data on Protodeboronation

The rate of protodeboronation is highly sensitive to the aryl boronic acid's structure and the reaction conditions. The following tables summarize key quantitative data from the literature, providing a basis for comparison and prediction.

Table 1: Half-lives (t₀.₅) of Selected Aryl Boronic Acids

This table illustrates the dramatic effect of pH and aryl substituents on the stability of boronic acids. Data is for reactions at 70 °C in 50% aqueous 1,4-dioxane.

Aryl Boronic AcidConditionHalf-life (t₀.₅)Reference
2-PyridylpH 727 seconds[9][17]
5-ThiazolylpH 7~25-50 seconds[10][16]
2,6-DifluorophenylpH > pKa~5 seconds[7]
PentafluorophenylpH > pKa2.6 milliseconds[7]
p-AnisylpH = pKaRate Maximum[15]
3- and 4-PyridylpH 12> 1 week[10][16]
CyclopropylpH 12Very Slow (> 1 week)[10][16]
VinylpH 12Very Slow (> 1 week)[10][16]

Note: Half-lives can span over 9 orders of magnitude, from milliseconds to months, depending on the specific compound.[9]

Table 2: Yields for Deliberate Protodeboronation Protocols

This table showcases the efficiency of various methods developed for the intentional removal of the boronic acid group.

ProtocolSubstrate ExampleYield (%)Reference
Acid-Promoted (AcOH) 4-Hydroxyphenylboronic acid>99[2]
4-Nitrophenylboronic acid85[2]
2-Naphthylboronic acid>99[2]
Silver-Catalyzed (Ag₂O) 4-(Diphenylamino)phenylboronic acid95[14]
4-Biphenylboronic acid93[14]
NaClO-Mediated Phenylboronic acid88 (with TBAB)[18]
4-Methylphenylboronic acid85 (with TBAB)[18]

Experimental Protocols

The ability to either mitigate or induce protodeboronation is crucial. Below are representative protocols for key experimental scenarios.

Protocol 1: Monitoring Protodeboronation by ¹H NMR Spectroscopy

This protocol allows for the kinetic analysis of boronic acid decomposition under specific reaction conditions.[5]

  • Sample Preparation : Prepare a stock solution of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in the desired deuterated solvent system (e.g., 50% aqueous dioxane-d₈).

  • Reaction Setup : In an NMR tube, combine the aryl boronic acid, base (if studying base-catalyzed decomposition), and the internal standard stock solution. Omit the aryl halide and palladium catalyst to isolate the decomposition process.

  • Data Acquisition : Acquire an initial ¹H NMR spectrum (t=0). Then, maintain the NMR tube at the desired reaction temperature (e.g., 70 °C) and acquire spectra at regular time intervals.

  • Analysis : Determine the concentration of the aryl boronic acid and the corresponding protodeboronated arene at each time point by integrating their signals relative to the internal standard. Plot the concentration versus time to determine the reaction rate and half-life.

Protocol 2: Acid-Promoted Protodeboronation of an Aryl Boronic Acid

This procedure describes a general, metal-free method for deliberate protodeboronation.[2]

  • Reaction Setup : To a flask containing the aryl boronic acid (0.5 mmol), add acetic acid (10 mL).

  • Reaction Conditions : Stir the mixture under an air atmosphere at 80 °C. For products with lower boiling points, a temperature of 110 °C may be required.[2]

  • Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : Upon completion (typically 1 hour), cool the reaction mixture to room temperature. Add water (20 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Protocol 3: Silver-Catalyzed Protodeboronation

This protocol details a base-promoted, silver-catalyzed method.[14]

  • Reagent Preparation : In a reaction vessel, combine the aryl boronic acid (0.2 mmol), Ag₂O (6 mol%), and a base such as Et₃N (0.06 equiv.).

  • Solvent Addition : Add a solvent mixture of EtOH/H₂O (1:1, 1 mL).

  • Reaction Conditions : Heat the reaction mixture to 80 °C under an air atmosphere and stir.

  • Monitoring and Work-up : Monitor the reaction by TLC. Once complete, cool the mixture and perform a standard aqueous work-up followed by extraction with an organic solvent.

  • Purification : Dry the organic phase, concentrate, and purify the product as needed.

Protocol 4: General Suzuki-Miyaura Coupling to Minimize Protodeboronation

Minimizing protodeboronation is key to achieving high yields in cross-coupling. This often involves using stabilized boronic acid surrogates.[5]

  • Reagent Preparation : To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 equiv.), the thiophene MIDA boronate (a stabilized surrogate, 1.2 equiv.), and a mild base such as finely ground K₃PO₄ (3.0 equiv.).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the appropriate phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent and Reaction : Add a degassed solvent mixture (e.g., toluene/water). Heat the reaction to the optimized temperature (e.g., 80-110 °C) and stir until the starting material is consumed.

  • Work-up : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[5]

  • Purification : Purify the desired biaryl product via column chromatography.

Experimental_Workflow cluster_min cluster_ind start Choose Objective min Minimize Protodeboronation (e.g., Suzuki Coupling) start->min ind Induce Protodeboronation (e.g., Blocking Group Removal) start->ind min_step1 Use Stabilized Surrogate (MIDA Boronate, R-BF₃K) min->min_step1 ind_step1 Select Protocol (Acid, Base, or Metal-Catalyzed) ind->ind_step1 min_step2 Optimize Catalyst/Ligand & Use Mild Base min_step1->min_step2 end_min High Yield of Coupled Product min_step2->end_min ind_step2 Execute Reaction (e.g., AcOH @ 80°C) ind_step1->ind_step2 end_ind High Yield of Ar-H Product ind_step2->end_ind

Figure 4: Logical workflow for managing protodeboronation.

Conclusion

The protodeboronation of aryl boronic acids is a mechanistically rich and synthetically significant reaction. Once viewed primarily as a nuisance that plagued cross-coupling reactions, it has evolved into a versatile tool for strategic bond formation. A thorough understanding of the competing reaction pathways—catalyzed by acid, base, or metals—and the factors that govern them, such as pH and electronic effects, is essential for the modern synthetic chemist. For professionals in drug development, mastering the control of protodeboronation is critical for developing robust, scalable, and high-purity manufacturing processes. By leveraging stabilized boronic acid derivatives to suppress the undesired reaction or by applying optimized protocols to enforce it, researchers can unlock new efficiencies and synthetic possibilities.

References

The Pivotal Role of 5-Chloro-2-formylphenylboronic Acid as a Chemical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-formylphenylboronic acid, a bifunctional organoboron compound, has emerged as a versatile and valuable chemical intermediate in the landscape of organic synthesis and medicinal chemistry. Its unique structural architecture, featuring a boronic acid moiety ortho to a formyl group and a chlorine atom in the meta position, offers a powerful platform for the construction of complex molecular scaffolds. The boronic acid group serves as a linchpin for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of key carbon-carbon bonds. Simultaneously, the aldehyde functionality provides a reactive handle for a myriad of transformations, including reductive aminations, condensations, and multicomponent reactions like the Petasis reaction. This guide provides an in-depth technical overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 870238-36-1[1]
Molecular Formula C₇H₆BClO₃[1]
Molecular Weight 184.39 g/mol [1]
Appearance Solid
Purity Typically ≥97%
Storage Refrigerator

Synthesis of this compound

A general and efficient method for the synthesis of formylphenylboronic acids from the corresponding chlorobenzaldehydes has been reported and can be adapted for the preparation of this compound. The process involves the protection of the aldehyde, followed by a lithium-halogen exchange, and subsequent borylation.

Experimental Protocol: Synthesis of this compound (Adapted from General Procedures)

Step 1: Protection of the Aldehyde

A solution of 5-chloro-2-chlorobenzaldehyde and a suitable protecting group, such as ethylene glycol, in an appropriate solvent like toluene is refluxed in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with a Dean-Stark apparatus to remove water. After completion of the reaction, the mixture is cooled, washed with a basic solution (e.g., saturated sodium bicarbonate), and the organic layer is dried and concentrated to yield the protected aldehyde.

Step 2: Lithiation and Borylation

The protected 5-chloro-2-chlorobenzaldehyde is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon). A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for a period to allow for the lithium-halogen exchange. Subsequently, a trialkyl borate, such as trimethyl borate, is added dropwise at the same low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

Step 3: Deprotection and Isolation

The reaction is quenched by the addition of an acidic aqueous solution (e.g., 2 M HCl), which also facilitates the deprotection of the aldehyde. The mixture is stirred until the deprotection is complete. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography.[2]

Key Reactions and Applications in Drug Discovery

The dual reactivity of this compound makes it a highly sought-after intermediate in the synthesis of diverse and complex molecules, particularly in the realm of drug discovery.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The boronic acid functionality of this compound is readily employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various aryl and heteroaryl halides.[3][4] This reaction is fundamental in constructing the biaryl cores present in many biologically active compounds.[5][6]

Generic Experimental Protocol: Suzuki-Miyaura Coupling

To a reaction vessel containing this compound (1.0 eq.), an aryl or heteroaryl halide (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.) is added a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). The mixture is degassed and heated to reflux under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography to afford the desired biaryl compound.

Logical Relationship: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling A This compound D Biaryl Product A->D B Aryl/Heteroaryl Halide B->D C Pd Catalyst & Base C->D Facilitates C-C bond formation

Caption: Suzuki-Miyaura coupling workflow.

Petasis (Borono-Mannich) Reaction: Accessing Substituted Amines

The aldehyde group of this compound can participate in the Petasis reaction, a three-component reaction with an amine and a boronic acid to form substituted amines.[7][8] This reaction is a powerful tool for generating molecular diversity and synthesizing complex amine-containing molecules, including unnatural amino acids.[9]

Generic Experimental Protocol: Petasis Reaction

A mixture of this compound (1.0 eq.), an amine (1.0 eq.), and a vinyl or aryl boronic acid (1.2 eq.) in a suitable solvent (e.g., dichloromethane or ethanol) is stirred at room temperature. The reaction progress is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired substituted amine.

Workflow: Petasis Reaction

Petasis_Reaction cluster_reactants Reactants A This compound (Aldehyde) D Substituted Amine Product A->D B Amine B->D C Vinyl/Aryl Boronic Acid C->D

Caption: Petasis three-component reaction.

Synthesis of Bioactive Molecules

This compound has been utilized as a key intermediate in the synthesis of potent therapeutic agents.

A. Hepatitis C Virus (HCV) Inhibitors

This intermediate is a crucial building block in the synthesis of macrocyclic indole derivatives that act as inhibitors of the Hepatitis C virus. A patented two-step procedure, starting from this compound, affords these complex macrocycles with a notable overall yield.

Reactant 1Reactant 2ProductOverall YieldReference
This compound(Intermediate)Macrocyclic Indole Derivative70%[2]

Signaling Pathway: General HCV NS3/4A Protease Inhibition

HCV_Inhibition HCV_Polyprotein HCV Polyprotein Viral_Proteins Mature Viral Proteins HCV_Polyprotein->Viral_Proteins Cleavage by NS3_4A NS3/4A Protease NS3_4A->Viral_Proteins Replication Viral Replication Viral_Proteins->Replication Inhibitor Macrocyclic Indole Derivative (from this compound) Inhibitor->NS3_4A Inhibits

Caption: Inhibition of HCV replication.

B. Benzoxaboroles with Antifungal Potential

The aldehyde functionality of this compound can be transformed to synthesize substituted benzoxaboroles. For instance, its reaction with a phosphorus nucleophile in a Pudovik reaction leads to the formation of 3-phosphorylated benzoxaboroles. Benzoxaboroles are a class of compounds known for their broad biological activities, including antifungal properties.[10]

Starting MaterialProductYieldReference
This compound6-Chloro-3-(dimethoxyphosphoryl)-1-hydroxy-3H-2,1-benzoxaborole72%[7]

Conclusion

This compound stands as a testament to the power of bifunctional reagents in modern organic synthesis. Its ability to participate in both robust carbon-carbon bond-forming reactions and a variety of transformations at the aldehyde group provides chemists with a versatile tool for the efficient construction of complex and biologically relevant molecules. The successful application of this intermediate in the synthesis of antiviral and potentially antifungal compounds underscores its significance in drug discovery and development. As the demand for novel therapeutics continues to grow, the strategic utilization of such well-designed chemical building blocks will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

An In-depth Technical Guide to the Potential Hazards and Toxicity of Organoboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organoboronic acids and their derivatives are of increasing importance in organic synthesis and medicinal chemistry, most notably as key building blocks in Suzuki-Miyaura cross-coupling reactions and as pharmacophores in approved drugs. This guide provides a comprehensive overview of the potential hazards and toxicity associated with this class of compounds. It covers genotoxicity, cytotoxicity, developmental and reproductive toxicity, and neurotoxicity. Detailed experimental protocols for key toxicological assays are provided, along with a summary of available quantitative toxicity data. Furthermore, this guide elucidates the signaling pathways implicated in the toxicological effects of organoboronic acids, providing a deeper understanding of their mechanisms of action.

Introduction

The unique chemical properties of the boronic acid moiety, including its Lewis acidity and ability to form reversible covalent bonds with diols, have made organoboronic acids indispensable tools in modern chemistry and drug discovery. The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which utilizes organoboronic acids, is a cornerstone of carbon-carbon bond formation in pharmaceutical manufacturing. Moreover, the incorporation of the boronic acid pharmacophore has led to the successful development of drugs such as the proteasome inhibitor bortezomib for the treatment of multiple myeloma.

Despite their utility, concerns have been raised regarding the potential toxicity of organoboronic acids. Their classification as potential genotoxic impurities (PGIs) by regulatory agencies has significant implications for drug development, requiring rigorous safety assessment and control of residual levels in active pharmaceutical ingredients (APIs). This guide aims to provide a thorough technical resource for researchers and drug development professionals to understand, assess, and mitigate the potential risks associated with organoboronic acids.

Genotoxicity

A primary concern regarding organoboronic acids is their potential to cause genetic damage. Several studies have investigated the mutagenic and clastogenic potential of this class of compounds.

Bacterial Reverse Mutation Assay (Ames Test)

Arylboronic acids, in particular, have been identified as a novel class of bacterial mutagens. The Ames test, which utilizes various strains of Salmonella typhimurium and Escherichia coli to detect point mutations, has shown positive results for a number of arylboronic acids. The mutagenicity is often observed in strains sensitive to base-pair substitutions, such as TA100, and typically does not require metabolic activation by an S9 fraction. However, it is important to note that the mutagenic responses are generally considered weak.

While some boronic acids show mutagenicity in bacterial assays, this does not always translate to genotoxicity in mammalian systems.

In Vitro and In Vivo Mammalian Genotoxicity Assays

Studies using mammalian cell-based assays have provided a more nuanced picture of the genotoxicity of organoboronic acids.

  • GADD45a-GFP "GreenScreen HC" Assay: This assay measures the induction of the GADD45a gene, a key player in DNA damage response, via a green fluorescent protein (GFP) reporter. Several boronic acids have been tested using this system, with some showing positive results, indicating a potential for genotoxicity in human cells. However, the potency is generally low, with positive results often occurring at high concentrations (in the mM range).

  • In Vivo Studies: In vivo mutagenicity studies, such as the Pig-a assay and comet assay in rats, have been conducted on a selection of arylboronic compounds that were positive in the Ames test. These studies have generally shown a lack of in vivo mutagenicity, suggesting that the bacterial mutagenicity may not be relevant to mammals.

Cytotoxicity

Organoboronic acids can exert cytotoxic effects on various cell types, and this property is harnessed in the design of anticancer agents.

Mechanisms of Cytotoxicity

The primary mechanism of cytotoxicity for several boronic acid-containing drugs is the inhibition of the 26S proteasome . The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cell cycle regulation, apoptosis, and signal transduction. The boron atom of the boronic acid forms a stable, yet reversible, tetrahedral intermediate with the N-terminal threonine residue in the active site of the proteasome's β5 subunit, inhibiting its chymotrypsin-like activity. This leads to an accumulation of misfolded and regulatory proteins, triggering endoplasmic reticulum (ER) stress and ultimately leading to apoptosis.

Other proposed mechanisms of cytotoxicity include:

  • Inhibition of Rho GTPases: Phenylboronic acid has been shown to inhibit the activity of RhoA, Rac1, and Cdc42 in prostate cancer cells, which are key regulators of the actin cytoskeleton and cell migration.

  • Induction of Oxidative Stress: Some studies suggest that boric acid can induce oxidative stress in cancer cells, leading to increased levels of malondialdehyde (MDA) and alterations in antioxidant enzyme activities.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity. The following table summarizes available IC50 data for selected organoboronic acids in various cancer cell lines.

CompoundCell LineAssayIC50Reference
Phenylboronic acidDU-145 (Prostate)MTT>1000 µM (24h)
Phenylboronic acidZR-75-1 (Breast)MTT>1000 µM (24h)
Phenylboronic acidSCCVII (Squamous Carcinoma)Crystal Violet4.5 mg/mL (~36.9 mM)
Phenylboronic acid4T1 (Mammary Adenocarcinoma)Crystal Violet7.5 mg/mL (~61.5 mM)

Acute, Developmental, and Reproductive Toxicity

Acute Toxicity

Acute toxicity studies provide information on the adverse effects of a single high dose of a substance. The median lethal dose (LD50) is a standard measure of acute toxicity.

CompoundRouteSpeciesLD50Reference
Phenylboronic acidOralRat740 mg/kg
4-Carboxyphenylboronic acidOralRat>3 g/kg
Developmental and Reproductive Toxicity

Developmental and reproductive toxicity (DART) studies are crucial for assessing the potential of a substance to interfere with normal reproduction and development. Studies on boric acid have provided valuable insights into the potential DART of boron-containing compounds.

  • Developmental Toxicity: In rats, boric acid has been shown to cause developmental effects, including reduced fetal body weight and skeletal malformations, at doses that are not maternally toxic. The No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity in rats has been established at 55 mg/kg/day.

  • Reproductive Toxicity: Boric acid has been shown to affect male fertility in rodents, leading to testicular atrophy and decreased sperm motility at high doses. The NOAEL for male reproductive toxicity in rats is 17.5 mg boron/kg body weight/day. Studies in humans with high occupational exposure to boron have not shown adverse reproductive effects.

Signaling Pathways in Organoboronic Acid Toxicity

Understanding the molecular pathways affected by organoboronic acids is critical for predicting their toxicological profiles and for designing safer compounds.

Proteasome Inhibition Pathway

As a key mechanism of action for several boronic acid-based drugs, the inhibition of the proteasome pathway is well-characterized.

Proteasome_Inhibition cluster_proteasome 26S Proteasome 20S_Core 20S Core Particle (β1, β2, β5 subunits) Protein_Degradation Protein Degradation 20S_Core->Protein_Degradation Proteolysis ER_Stress ER Stress 20S_Core->ER_Stress NFkB_Inhibition NF-κB Inhibition 20S_Core->NFkB_Inhibition 19S_Cap 19S Regulatory Particle 19S_Cap->20S_Core Translocation Ubiquitinated_Protein Ubiquitinated Protein Ubiquitinated_Protein->19S_Cap Recognition & Unfolding Organoboronic_Acid Organoboronic Acid (e.g., Bortezomib) Organoboronic_Acid->20S_Core Inhibition of β5 subunit Apoptosis Apoptosis ER_Stress->Apoptosis NFkB_Inhibition->Apoptosis Rho_GTPase_Signaling Organoboronic_Acid Organoboronic Acid GEF GEF (Guanine Nucleotide Exchange Factor) Organoboronic_Acid->GEF Inhibition? Rho_GDP Rho-GDP (Inactive) Organoboronic_Acid->Rho_GDP Inhibition of activation? GAP GAP (GTPase Activating Protein) Organoboronic_Acid->GAP Activation? GEF->Rho_GDP Rho_GTP Rho-GTP (Active) Rho_GDP->Rho_GTP GDP -> GTP Rho_GTP->GAP Effector Downstream Effectors (e.g., ROCK) Rho_GTP->Effector GAP->Rho_GDP GTP Hydrolysis Cytoskeletal_Changes Actin Cytoskeleton Reorganization Effector->Cytoskeletal_Changes TOR_Signaling Boric_Acid_Stress Boric Acid Stress Uncharged_tRNA Uncharged tRNA Accumulation Boric_Acid_Stress->Uncharged_tRNA TORC1 TORC1 Boric_Acid_Stress->TORC1 Modulation? GCN2 GCN2 Kinase Uncharged_tRNA->GCN2 Activation eIF2a eIF2α GCN2->eIF2a Phosphorylation Translation_Inhibition Global Translation Inhibition eIF2a->Translation_Inhibition GCN4 GCN4/ATF4 (Transcription Factor) eIF2a->GCN4 Translational Upregulation ATR1 ATR1/Boron Efflux Pump Gene Expression GCN4->ATR1 TORC1->GCN2 Inhibition

A Technical Guide to Commercial Sourcing and Application of 5-Chloro-2-formylphenylboronic Acid for Research & Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, the procurement of high-quality, well-characterized chemical reagents is a critical first step in the research and development pipeline. 5-Chloro-2-formylphenylboronic acid (CAS No. 870238-36-1) is a versatile building block in organic synthesis, particularly valued for its utility in constructing complex molecular architectures through reactions like the Suzuki-Miyaura coupling. This guide provides an in-depth overview of commercial suppliers, relevant technical data, and experimental considerations for its use in a research setting.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, catering to research and bulk scale needs. The quality and available quantities can vary, making a comparative analysis essential for procurement. Below is a summary of offerings from several key suppliers.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
Sigma-Aldrich 870238-36-1C₇H₆BClO₃184.39≥97%Inquire
Oakwood Chemical 870238-36-1C₇H₆BClO₃184.39Not Listed250mg
Santa Cruz Biotechnology 870238-36-1C₇H₆BClO₃184.4For Research Use OnlyInquire
Parchem 870238-36-1C₇H₆BClO₃Not ListedNot ListedSpecialty Chemicals Supplier
ChemicalBook 870238-36-1C₇H₆BClO₃184.3999% (from some vendors)Varies by vendor
US Biological Life Sciences 913835-76-4*C₇H₆BClO₃184.3899+% (HPLC)250mg, 1g, 5g, 10g

*Note: US Biological Life Sciences lists CAS 913835-76-4 for 4-Chloro-2-formylphenylboronic acid, an isomer. Researchers should verify the correct isomer for their needs.

Experimental Protocols and Synthetic Utility

Formylphenylboronic acids are valuable intermediates in medicinal chemistry and drug discovery.[1][2][3] Their utility is often demonstrated in the synthesis of complex organic molecules and as probes for biological targets.[4]

Representative Synthesis of a Phenylboronic Acid Derivative

While a specific protocol for the synthesis of this compound from a commercial supplier is proprietary, a general and widely used method for preparing arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate. The following is a representative procedure adapted from the synthesis of (3,4,5-Trifluorophenyl)boronic acid, which illustrates the key steps.[5]

Methodology:

  • Grignard Reagent Formation: An appropriately substituted aryl bromide (e.g., 2-bromo-4-chlorobenzaldehyde, protected as an acetal) is reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the corresponding arylmagnesium bromide. A crystal of iodine is often used to initiate the reaction. The mixture is typically refluxed until the magnesium is consumed.

  • Borylation: The freshly prepared Grignard reagent is then added to a solution of trimethyl borate in anhydrous THF at a low temperature (e.g., 0°C or lower). This reaction forms a boronate ester intermediate.

  • Hydrolysis: The reaction mixture is allowed to warm to room temperature and then quenched by the addition of an acidic aqueous solution, such as saturated ammonium chloride or dilute hydrochloric acid. This hydrolysis step converts the boronate ester to the desired arylboronic acid.

  • Purification: The crude product is isolated by extraction with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over an anhydrous drying agent like magnesium sulfate, filtered, and concentrated under reduced pressure to yield the final product, which may be further purified by crystallization or chromatography.

Application in Suzuki-Miyaura Cross-Coupling

The primary application for this compound in research is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction efficiently forms carbon-carbon bonds between the boronic acid and an organohalide, enabling the synthesis of complex biaryl compounds which are common motifs in pharmaceutical agents.[2][3]

Quality Control for Research Applications

Ensuring the purity and identity of starting materials is fundamental to reproducible research. While suppliers provide a Certificate of Analysis (CoA) with purity data (e.g., ≥97%), independent verification is often recommended, especially for sensitive applications.

Key Quality Control Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the compound by separating it from non-volatile impurities.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

For advanced applications, such as in GMP-compliant processes, more rigorous analytical method validation is required to ensure accuracy and reliability of the test results.[6]

Supplier Selection Workflow

The process of selecting a suitable commercial supplier for a critical reagent involves several logical steps. The following diagram illustrates a typical workflow for a research scientist.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Procurement start Define Research Needs (Purity, Quantity, Timeline) search Identify Potential Suppliers (e.g., Sigma, Oakwood) start->search compare Compare Supplier Specs (Purity, Price, Availability) search->compare request_info Request Certificate of Analysis (CoA) & Safety Data Sheet (SDS) compare->request_info eval_qc Evaluate QC Data (NMR, HPLC, etc.) request_info->eval_qc contact_support Contact Technical Support (If necessary) eval_qc->contact_support Data Ambiguous? select_supplier Select Optimal Supplier eval_qc->select_supplier Data Acceptable? contact_support->eval_qc purchase Place Purchase Order select_supplier->purchase receive Receive & Log Material purchase->receive end Proceed to Experiment receive->end

Caption: Workflow for selecting a commercial supplier of a research chemical.

References

Methodological & Application

Application Notes and Protocols for 5-Chloro-2-formylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Chloro-2-formylphenylboronic acid as a key building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl aldehydes. This class of compounds is of significant interest in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base. This compound is a valuable bifunctional reagent in this context, possessing both a boronic acid moiety for coupling and a formyl group that can be further derivatized. This allows for the efficient synthesis of complex biaryl aldehydes, which are important intermediates in the preparation of pharmaceuticals and other functional organic molecules. The presence of the chloro substituent can also influence the electronic properties and reactivity of the resulting biaryl compounds.

Key Applications

The primary application of this compound in Suzuki-Miyaura reactions is the synthesis of substituted biaryl aldehydes. These products serve as versatile intermediates for:

  • Drug Discovery: The biaryl aldehyde scaffold is present in numerous biologically active molecules. The formyl group can be readily converted into other functionalities, such as alcohols, carboxylic acids, or amines, to generate libraries of potential drug candidates.

  • Ligand Synthesis: Chiral biaryl aldehydes are precursors to valuable ligands used in asymmetric catalysis.

  • Materials Science: Biaryl structures are often incorporated into organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials.

Experimental Protocols

Below are detailed protocols for the Suzuki-Miyaura cross-coupling reaction using this compound with various aryl halides. The reaction conditions can be optimized based on the specific substrates and desired outcomes.

General Experimental Workflow

The general workflow for a Suzuki-Miyaura coupling reaction involving this compound is outlined below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide, This compound, Base, and Solvent degas Degas the reaction mixture (e.g., with Argon or Nitrogen) reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat the reaction mixture (e.g., 80-120 °C) catalyst->heat monitor Monitor reaction progress (TLC, GC-MS, or LC-MS) heat->monitor cool Cool to room temperature monitor->cool extract Aqueous work-up and extraction with organic solvent cool->extract dry Dry organic layer and concentrate in vacuo extract->dry purify Purify by column chromatography dry->purify

General workflow for Suzuki-Miyaura cross-coupling.

Protocol 1: Coupling with Aryl Bromides

This protocol describes a typical reaction between this compound and an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Add toluene (10 mL) and water (2 mL) to the flask.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Under the inert atmosphere, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Protocol 2: Coupling with Aryl Chlorides

The coupling with less reactive aryl chlorides often requires a more active catalyst system.

Materials:

  • This compound

  • Aryl chloride

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a Schlenk tube under an argon atmosphere, combine this compound (1.5 mmol), the aryl chloride (1.0 mmol), potassium phosphate (2.0 mmol), Pd₂(dba)₃ (0.01 mmol), and SPhos (0.04 mmol).

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with stirring for 18-36 hours.

  • Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and follow the work-up and purification steps outlined in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides.

Table 1: Suzuki-Miyaura Coupling with Various Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)PPh₃ (8)K₂CO₃Toluene/H₂O1001885
21-Bromo-4-nitrobenzenePd(OAc)₂ (2)PPh₃ (8)K₂CO₃Toluene/H₂O1001292
33-BromopyridinePd(OAc)₂ (2)PPh₃ (8)K₂CO₃Toluene/H₂O1002478
42-BromotoluenePd(OAc)₂ (2)PPh₃ (8)K₂CO₃Toluene/H₂O1002481

Table 2: Suzuki-Miyaura Coupling with Various Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChloroanisolePd₂(dba)₃ (1)SPhos (4)K₃PO₄Dioxane/H₂O1102475
21-Chloro-4-nitrobenzenePd₂(dba)₃ (1)SPhos (4)K₃PO₄Dioxane/H₂O1101888
32-ChloropyridinePd₂(dba)₃ (1)SPhos (4)K₃PO₄Dioxane/H₂O1103665
44-ChlorotoluenePd₂(dba)₃ (1)SPhos (4)K₃PO₄Dioxane/H₂O1103072

Signaling Pathways and Logical Relationships

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArylHalide Ar-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R-B(OH)2 (this compound) Transmetal Transmetalation BoronicAcid->Transmetal Base Base Base->Transmetal Product Ar-R (Biaryl Aldehyde) Intermediate1 Ar-Pd(II)Ln-X OxAdd->Intermediate1 Intermediate2 Ar-Pd(II)Ln-R Transmetal->Intermediate2 RedElim Reductive Elimination RedElim->Pd0 Regenerates Catalyst RedElim->Product Intermediate1->Transmetal Intermediate2->RedElim

Catalytic cycle of the Suzuki-Miyaura reaction.

This diagram illustrates the key steps in the catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group (R) from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

  • Reductive Elimination: The two organic groups (Ar and R) on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling with 5-Chloro-2-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of various palladium catalyst systems for the Suzuki-Miyaura cross-coupling of 5-Chloro-2-formylphenylboronic acid with a range of aryl and heteroaryl halides. This important transformation enables the synthesis of complex biaryl aldehydes, which are valuable intermediates in pharmaceutical and materials science research.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] this compound is a particularly useful building block, allowing for the introduction of a functionalized phenyl ring with a reactive aldehyde moiety, which can be further elaborated. The presence of the ortho-formyl group and the chloro substituent can present challenges, making the choice of an appropriate palladium catalyst system critical for achieving high yields and selectivities. This document outlines effective catalyst systems and provides detailed protocols for this transformation.

Palladium Catalyst Systems: A Comparative Overview

The success of the Suzuki coupling of this compound is highly dependent on the selection of the palladium source and the associated ligand. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle, particularly with sterically demanding or electronically challenging substrates.[4][5][6] Below is a summary of commonly used and effective palladium catalyst systems for the coupling of arylboronic acids with aryl halides, which can be applied to the target substrate.

Table 1: Comparison of Palladium Catalyst Systems for Suzuki-Miyaura Coupling

Catalyst SystemPalladium SourceLigandTypical BaseSolvent SystemTemperature (°C)Key Advantages
System 1 Pd(OAc)₂ or Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O or Dioxane/H₂O80-110High activity for sterically hindered substrates.[5]
System 2 Pd(OAc)₂ or Pd₂(dba)₃XPhosK₃PO₄ or Cs₂CO₃Toluene/H₂O or Dioxane/H₂O80-110Excellent for coupling with aryl chlorides and heteroaryl halides.[4][6]
System 3 Pd(dppf)Cl₂dppf (integrated)K₂CO₃ or Cs₂CO₃THF/H₂O or Dioxane/H₂O80-100A versatile and commercially available pre-catalyst, effective for a broad range of substrates.[7]
System 4 Pd(PPh₃)₄PPh₃ (integrated)Na₂CO₃ or K₂CO₃Toluene/Ethanol/H₂O80-100Classical catalyst, readily available, but may be less effective for challenging substrates.

Experimental Protocols

The following protocols are generalized procedures that can be adapted for the Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl halides. Optimization of reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary for specific substrate combinations.

Protocol 1: General Procedure using a Buchwald-Type Catalyst System (e.g., SPhos or XPhos)

This protocol is based on highly active catalyst systems suitable for challenging couplings.

Materials:

  • This compound (1.2 - 1.5 mmol)

  • Aryl or heteroaryl halide (1.0 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.02 mmol, 1-2 mol% Pd)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.022-0.044 mmol, 2.2-4.4 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane) (5 mL)

  • Degassed water

Procedure:

  • In a glovebox or under a strictly inert atmosphere (e.g., argon or nitrogen), add the palladium source (Pd₂(dba)₃), the phosphine ligand (SPhos or XPhos), and the base (K₃PO₄ or Cs₂CO₃) to a dry reaction vessel equipped with a magnetic stir bar.

  • Add the aryl or heteroaryl halide and this compound to the vessel.

  • Add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water).

  • Seal the reaction vessel and remove it from the glovebox.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl aldehyde.

Protocol 2: General Procedure using Pd(dppf)Cl₂

This protocol utilizes a common and robust palladium pre-catalyst.

Materials:

  • This compound (1.2 mmol)

  • Aryl or heteroaryl halide (1.0 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂) (0.02-0.05 mmol, 2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • 1,2-Dimethoxyethane (DME) or Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or heteroaryl halide, this compound, Pd(dppf)Cl₂, and the base (K₂CO₃ or Cs₂CO₃).

  • Add the degassed organic solvent (DME or Dioxane) and degassed water.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Biaryl_Complex R-Pd(II)-R'(L2) Transmetalation->Pd(II)_Biaryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Biaryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Biaryl Product (R-R') Reductive_Elimination->Product Aryl_Halide Aryl Halide (R-X) Aryl_Halide->Oxidative_Addition Boronic_Acid Boronic Acid (R'-B(OH)2) + Base Boronic_Acid->Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup Assemble dry glassware under inert atmosphere Reagents Add Pd catalyst, ligand, base, aryl halide, and boronic acid Setup->Reagents Solvent Add degassed solvent and water Reagents->Solvent Heating Heat to desired temperature with stirring Solvent->Heating Monitoring Monitor reaction progress (TLC, LC-MS) Heating->Monitoring Quench Cool to room temperature and add water/organic solvent Monitoring->Quench Extraction Separate layers and extract aqueous phase Quench->Extraction Drying Combine organic layers, wash, dry, and concentrate Extraction->Drying Chromatography Purify crude product by flash column chromatography Drying->Chromatography

Caption: General experimental workflow for Suzuki coupling.

Relationship of Catalyst Components

Catalyst_Components Precatalyst Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) Active_Catalyst Active Pd(0)Lₙ Species Precatalyst->Active_Catalyst In situ reduction Ligand Phosphine Ligand (e.g., SPhos, XPhos) Ligand->Active_Catalyst Coordination Base Base (e.g., K₃PO₄, Cs₂CO₃) Base->Active_Catalyst Facilitates reduction and transmetalation

Caption: Interplay of palladium catalyst components.

References

Protocol for Suzuki-Miyaura Coupling of 5-Chloro-2-formylphenylboronic Acid with Aryl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 5-Chloro-2-formylphenylboronic acid and various aryl chlorides. Due to the generally lower reactivity of aryl chlorides compared to their bromide and iodide counterparts, this protocol employs a highly active catalyst system to achieve efficient C-C bond formation. The resulting biaryl aldehyde scaffolds are valuable intermediates in medicinal chemistry and materials science. This guide includes recommended reaction conditions, a step-by-step experimental procedure, and data on expected yields for different substrates.

Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This reaction is widely used in the pharmaceutical industry for the synthesis of complex molecules.[2][3] The coupling of aryl chlorides is particularly challenging due to the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more difficult.[2][4]

This compound is a versatile building block that contains both a reactive boronic acid moiety and a formyl group, which can be further functionalized.[5] Its coupling with aryl chlorides provides a direct route to functionalized biaryl aldehydes. This protocol outlines a robust method using a palladium catalyst system with a bulky, electron-rich phosphine ligand, which has been shown to be effective for the coupling of challenging substrates like aryl chlorides.[6]

Reaction Scheme and Mechanism

The general reaction involves the coupling of this compound with a generic aryl chloride in the presence of a palladium catalyst and a base.

General Reaction:

The catalytic cycle for the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

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// Edges pd0 -> oxidative_addition [label=""]; aryl_chloride -> oxidative_addition [color="#5F6368"]; oxidative_addition -> pd_intermediate [color="#5F6368"]; pd_intermediate -> transmetalation [color="#5F6368"]; boronate -> transmetalation [color="#5F6368"]; transmetalation -> pd_aryl_intermediate [color="#5F6368"]; pd_aryl_intermediate -> reductive_elimination [color="#5F6368"]; reductive_elimination -> product [color="#5F6368"]; reductive_elimination -> pd0 [label=" Catalyst\nRegeneration", style=dashed, color="#5F6368"]; } } Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific aryl chloride substrates.

Materials:

  • This compound

  • Aryl chloride

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Buchwald ligand (e.g., SPhos, XPhos, or RuPhos)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane or Toluene

  • Degassed water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 equiv.), the aryl chloride (1.0 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (2-4 mol%). Add these to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane or toluene) and a small amount of degassed water (typically 10-20% v/v of the organic solvent) via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various aryl chlorides. These are representative examples, and actual yields may vary.

EntryAryl ChlorideCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-ChloroanisolePd(OAc)₂ (2), SPhos (4)K₃PO₄ (2.0)Toluene/H₂O1001875-85
24-ChlorotoluenePd₂(dba)₃ (1), XPhos (3)Cs₂CO₃ (2.5)1,4-Dioxane/H₂O1102470-80
32-ChloropyridinePd(OAc)₂ (2), RuPhos (4)K₃PO₄ (3.0)1,4-Dioxane/H₂O1001665-75
41-Chloro-4-nitrobenzenePd(OAc)₂ (1), SPhos (2)K₃PO₄ (2.0)Toluene/H₂O801285-95

Workflow and Logical Relationships

The experimental workflow can be visualized as a series of sequential steps, from preparation to product analysis.

// Node styles prep [label="Reagent Preparation and Setup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Suzuki Coupling Reaction\n(Inert Atmosphere, Heating)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitoring [label="Reaction Monitoring (TLC/LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Aqueous Work-up and Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification (Column Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [label="Product Characterization\n(NMR, MS)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges prep -> reaction [color="#5F6368"]; reaction -> monitoring [color="#5F6368"]; monitoring -> workup [label="Reaction Complete", color="#5F6368"]; workup -> purification [color="#5F6368"]; purification -> analysis [color="#5F6368"]; } } Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.

Safety Precautions

  • Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

    • Increase the catalyst and/or ligand loading.

    • Try a different phosphine ligand or base.

    • Increase the reaction temperature or time.

  • Side Reactions (e.g., Homocoupling):

    • Ensure proper degassing of solvents to minimize oxygen.

    • Use a slight excess of the boronic acid.

    • Optimize the reaction temperature; sometimes lower temperatures can reduce side reactions.

  • Protodeboronation (Loss of Boronic Acid Group):

    • Ensure the base is not too strong or the reaction temperature is not excessively high for prolonged periods.

    • Aqueous conditions can sometimes contribute to this; ensure the water content is optimized.

This protocol provides a solid foundation for researchers to successfully perform Suzuki-Miyaura couplings with the challenging combination of this compound and aryl chlorides. Further optimization may be necessary for specific substrates to achieve the highest possible yields.

References

Application Notes & Protocols for Modern Pharmaceutical & Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A New Era of Molecular Construction

In the fast-paced world of pharmaceutical and agrochemical development, the efficiency, precision, and safety of synthetic methodologies are paramount. The ability to rapidly construct complex molecular architectures and diversify lead compounds is the cornerstone of modern discovery programs. Traditional synthetic methods, while foundational, often face limitations in step economy, functional group tolerance, and scalability. This guide delves into three transformative pillars of modern synthesis—Photoredox Catalysis, C-H Functionalization, and Continuous Flow Chemistry—that are revolutionizing how researchers approach the creation of life-altering molecules. By integrating these powerful techniques, scientists can now access novel chemical space, accelerate structure-activity relationship (SAR) studies, and develop safer, more sustainable manufacturing processes. This document provides not only the theoretical underpinnings but also actionable, field-proven protocols for immediate application in the laboratory.

Section 1: Photoredox Catalysis for Complex Scaffold Synthesis

Application Note 1.1: Harnessing Light to Forge Novel Bonds

Visible-light photoredox catalysis has emerged as a powerful strategy for activating small molecules, using light energy to drive chemical reactions with high precision and efficiency.[1] This technique relies on photocatalysts—typically transition metal complexes of iridium and ruthenium, or more recently, cost-effective organic dyes—that absorb visible light to reach an excited state.[2][3][4] In this excited state, the catalyst can engage in single-electron transfer (SET) with organic substrates, generating highly reactive radical intermediates that would be difficult to access through traditional thermal methods.[5]

The principal advantage of this methodology is its mildness. Reactions often proceed at ambient temperature, preserving sensitive functional groups that are ubiquitous in pharmaceutical and agrochemical candidates. This allows for the construction of challenging carbon-carbon and carbon-heteroatom bonds in late-stage synthesis, where protecting group manipulations are undesirable.[4] By selecting a photocatalyst with the appropriate excited-state redox potential, chemists can precisely control which molecule in the reaction mixture is oxidized or reduced, leading to exquisite selectivity.[5][6]

Causality in Catalyst Selection: The choice between an iridium, ruthenium, or organic dye photocatalyst is dictated by the specific redox requirements of the transformation. Iridium complexes, such as fac-[Ir(ppy)₃], are potent excited-state reductants, making them ideal for reductive quenching cycles.[1][7] Conversely, many ruthenium complexes like [Ru(bpy)₃]²⁺ are strong excited-state oxidants.[6] Organic dyes like Eosin Y offer a greener and more economical alternative, capable of catalyzing a wide range of transformations, though sometimes with different efficiency profiles.[3][4]

Photocatalyst Type Example Catalyst E₁/₂ [M*⁺/M] (V vs SCE) E₁/₂ [M/M⁻] (V vs SCE) Primary Application Rationale
Iridium-based fac-Ir(ppy)₃-1.73+0.31Strong excited-state reductant, ideal for activating alkyl and aryl halides via a reductive quenching cycle.[6][8]
Ruthenium-based [Ru(bpy)₃]Cl₂+0.77-0.81Strong excited-state oxidant, excellent for oxidizing electron-rich substrates like amines or carboxylates.[6]
Organic Dye Eosin Y+0.78-1.01Cost-effective and low-toxicity alternative, suitable for a broad range of C-H functionalization and coupling reactions.[3][5]
Mechanism: The Photoredox Catalytic Cycle

The power of photoredox catalysis lies in its ability to generate open-shell intermediates. The process typically follows one of two primary pathways: the oxidative quenching cycle or the reductive quenching cycle.

G

Protocol 1.2: Photocatalytic Decarboxylative Alkylation of Heteroarenes

This protocol describes the C-H alkylation of a nitrogen-containing heterocycle using a readily available carboxylic acid as the alkyl source, a key transformation for modifying core scaffolds in medicinal chemistry.[9] The reaction proceeds via an oxidative quenching cycle where the photocatalyst oxidizes the carboxylate, leading to CO₂ extrusion and the formation of a nucleophilic alkyl radical.

Materials:

  • Photocatalyst: --INVALID-LINK--₂ (1 mol%)

  • Substrates: N-Amido-pyridinium salt (1.0 equiv), Aliphatic Carboxylic Acid (1.5 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN, 0.1 M)

  • Equipment: Schlenk flask, magnetic stirrer, blue LED light source (450 nm), nitrogen line.

Step-by-Step Methodology:

  • Reactor Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the N-amido-pyridinium salt (0.2 mmol, 1.0 equiv), the aliphatic carboxylic acid (0.3 mmol, 1.5 equiv), and --INVALID-LINK--₂ (0.002 mmol, 1 mol%).

  • Inerting: Seal the flask with a septum, and purge with dry nitrogen for 15 minutes. The exclusion of oxygen is critical as it can quench the excited state of the photocatalyst.

  • Solvent Addition: Add anhydrous acetonitrile (2.0 mL) via syringe. Stir the mixture to ensure complete dissolution.

  • Initiation: Place the flask approximately 5 cm from a blue LED light source and begin vigorous stirring. A small fan should be used to maintain the reaction at ambient temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 12 to 24 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the C4-alkylated pyridine product.

Self-Validation: The success of the protocol is confirmed by the selective formation of the C4-alkylated product.[9] The absence of reactivity in a control experiment conducted without light confirms the photocatalytic nature of the transformation. The use of an external oxidant is unnecessary as the N-amidopyridinium substrate facilitates the regeneration of the photocatalyst.[9]

Section 2: C-H Functionalization for Late-Stage Diversification

Application Note 2.1: The Power of Directing Groups in Drug Discovery

C-H functionalization is a paradigm-shifting strategy that allows for the direct conversion of ubiquitous C-H bonds into new C-C, C-N, or C-O bonds, bypassing the need for pre-functionalized starting materials.[10] This approach is particularly transformative for late-stage functionalization (LSF), where complex drug candidates are modified in the final steps of a synthesis to fine-tune their pharmacological properties.[11]

Achieving regioselectivity is the central challenge. This is elegantly solved through the use of directing groups (DGs): functional motifs within the substrate that coordinate to a transition metal catalyst (commonly palladium) and position it in close proximity to a specific C-H bond.[12] This chelation-assisted strategy allows for predictable and selective functionalization, typically at the ortho position to the directing group. The choice of directing group and catalyst system is crucial for achieving high yields and selectivity, enabling the rapid generation of analog libraries for SAR exploration.[13]

Causality in Experimental Design: The directing group acts as a molecular GPS. For instance, an amide or a pyridine moiety can effectively direct a palladium catalyst to an adjacent C(sp²)-H bond on an aromatic ring.[12][13] The reaction conditions, including the choice of ligand, base, and solvent, are optimized to facilitate the key C-H activation step, which is often the rate-determining part of the cycle.[14]

Mechanism: Palladium-Catalyzed C-H Arylation

The generally accepted mechanism for many palladium-catalyzed directed C-H arylations is the Concerted Metalation-Deprotonation (CMD) pathway. This mechanism avoids the high energy barrier of a direct oxidative addition into a C-H bond.

G

Protocol 2.2: Palladium-Catalyzed ortho-Arylation of an Anilide

This protocol details a directed C-H arylation to form a biaryl linkage, a common motif in pharmaceuticals.[13] The anilide's amide group serves as the directing group. Molecular oxygen is used as a green, terminal oxidant.

Materials:

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (10 mol%)

  • Substrate: Acetanilide (1.0 equiv)

  • Coupling Partner: Benzene (11 equiv, serves as reactant and solvent)

  • Additive: Dimethyl sulfoxide (DMSO) (20 mol%)

  • Solvent/Acid: Trifluoroacetic acid (TFA)

  • Equipment: Schlenk tube, magnetic stirrer, oxygen balloon.

Step-by-Step Methodology:

  • Reactor Setup: Add acetanilide (0.5 mmol, 1.0 equiv), Pd(OAc)₂ (0.05 mmol, 10 mol%), and a stir bar to a Schlenk tube.

  • Reagent Addition: Add benzene (5.5 mmol, 11 equiv), TFA (1.0 mL), and DMSO (0.1 mmol, 20 mol%). The DMSO is crucial as it prevents the precipitation of palladium black, thus maintaining catalyst activity.[13]

  • Atmosphere Control: Seal the tube and evacuate and backfill with oxygen (1 atm) three times. Leave an oxygen-filled balloon attached to the tube.

  • Reaction: Place the tube in a preheated oil bath at 80 °C and stir for 48 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully neutralize with a saturated aqueous solution of NaHCO₃.

  • Purification: Separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to afford the ortho-arylated product.

Self-Validation: The reaction's success is validated by the high regioselectivity for the ortho-arylated product, which can be confirmed by ¹H NMR spectroscopy. A control reaction run under a nitrogen atmosphere should yield minimal to no product, confirming the essential role of oxygen as the terminal oxidant.[13]

Section 3: Continuous Flow Chemistry for Process Intensification

Application Note 3.1: Enhancing Safety and Scalability in API Manufacturing

Continuous flow chemistry, where reagents are pumped through a network of tubes or channels, offers profound advantages over traditional batch processing, particularly for Active Pharmaceutical Ingredient (API) manufacturing.[15][16] The primary benefit is enhanced safety. By confining reactions to a small volume at any given time, the risks associated with highly exothermic or hazardous reactions, such as nitrations or ozonolysis, are dramatically mitigated.[17][18]

The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, enabling precise temperature control that is often impossible in large batch reactors.[19] This level of control leads to higher yields, fewer byproducts, and improved product consistency. Furthermore, flow chemistry is inherently more scalable. Instead of re-developing a process for larger vessels, production is increased by simply running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel).[16]

Causality in Reactor Choice: The type of flow reactor—such as a simple tube reactor (for homogeneous reactions) or a packed-bed reactor (for heterogeneous catalysis)—is chosen based on the specific needs of the chemical transformation.[16] The material of the reactor (e.g., PFA tubing for chemical resistance) and the dimensions (internal diameter and length) are selected to control residence time and ensure efficient mixing.[19]

Parameter Batch Processing Continuous Flow Processing Rationale for Advantage
Safety High risk for exothermic/hazardous reactions due to large volumes.Inherently safer due to small reactor hold-up volume.[16]Minimizes potential impact of a runaway reaction.
Heat Transfer Poor; difficult to control temperature, leading to hot spots.Excellent; high surface-area-to-volume ratio.[19]Prevents side reactions and decomposition, improving yield and purity.
Scalability Difficult; requires process re-optimization for larger vessels.Straightforward; scale-out by running longer or numbering-up.Reduces development time and cost from lab to plant.
Process Control Limited; concentration and temperature gradients are common.Precise control over residence time, temperature, and mixing.Leads to higher reproducibility and product consistency.
Reagent Handling Large quantities of hazardous materials stored and handled.Hazardous reagents can be generated and consumed in situ.[18]Reduces storage and handling risks.
Workflow: Continuous Flow Nitration Setup

Nitration is a classic yet hazardous reaction critical for synthesizing many pharmaceutical and agrochemical intermediates. A flow setup provides a safe and efficient method for this transformation.

G

Protocol 3.2: Continuous Flow Synthesis of 3-Methyl-4-nitro-1H-pyrazole

This protocol outlines the safe and efficient nitration of a pyrazole substrate using a laboratory-scale flow system.[20]

Materials & Equipment:

  • Reagents: 3-Methylpyrazole, Sulfuric Acid (H₂SO₄), Nitric Acid (HNO₃, 69%)

  • Pumps: Two syringe pumps or HPLC pumps

  • Reactor: PFA or Teflon tubing (e.g., 1/16 in. diameter, 18 mL volume)

  • Mixer: T-mixer or microfluidic static mixer

  • Temperature Control: Water bath set to 65 °C

  • Quench: Beaker with a saturated aqueous solution of potassium carbonate (K₂CO₃)

Step-by-Step Methodology:

  • Prepare Stock Solutions:

    • Solution A (Substrate): Dissolve 3-methylpyrazole (25 g, 305 mmol) in sulfuric acid (250 mL). Caution: This is a highly exothermic dissolution; perform slowly in an ice bath.

    • Solution B (Nitrating Agent): Use concentrated nitric acid (69%, 250 mL).

  • System Setup: Assemble the flow reactor as shown in the diagram above. Place the residence time coil into the water bath preheated to 65 °C.

  • Priming: Prime the pumps and tubing with the respective solutions to ensure no air bubbles are present in the system.

  • Initiate Flow: Start pumping Solution A and Solution B simultaneously at a flow rate of 0.1 mL/min for each line. This combines the streams in the T-mixer.

  • Reaction and Residence Time: The combined stream flows through the 18 mL heated coil. With a total flow rate of 0.2 mL/min, the residence time will be 90 minutes (18 mL / 0.2 mL/min).

  • Quenching: The output stream from the reactor is directed into a vigorously stirred beaker containing a saturated K₂CO₃ solution to immediately quench the reaction and neutralize the acid.

  • Collection and Isolation: Continue the process until the desired quantity is produced. The product will precipitate from the aqueous quench solution. Isolate the solid product by filtration, wash with cold water, and dry under vacuum.

Self-Validation and Safety: The protocol's safety is inherent in its design; at any point, only a small volume (18 mL) of the potentially hazardous nitrating mixture is present.[20] The high efficiency of the reaction is confirmed by the high yield of the desired mononitrated product. The process control is validated by the consistency of the product quality over the duration of the run. A thermal analysis (e.g., using DSC) of the reaction mixture should be performed during process development to fully characterize its thermal hazards.[15]

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 5-Chloro-2-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of biaryl compounds utilizing 5-Chloro-2-formylphenylboronic acid as a key building block. The Suzuki-Miyaura cross-coupling reaction is highlighted as an efficient method for this transformation. Additionally, potential applications of the resulting biaryl aldehydes in drug discovery are discussed, with a focus on their potential as antifungal agents and modulators of the Wnt signaling pathway.

Introduction

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science. The synthesis of these compounds through cross-coupling reactions has become a cornerstone of modern organic chemistry. This compound is a versatile reagent that allows for the introduction of a formyl group and a chlorine atom in a specific substitution pattern on a phenyl ring, providing a handle for further functionalization and influencing the electronic properties of the resulting biaryl compound. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a highly effective method for the synthesis of biaryls due to its mild reaction conditions and broad functional group tolerance.

Synthesis of Biaryl Aldehydes via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction provides a direct and efficient route to a wide range of biaryl aldehydes from this compound and various aryl halides. The general reaction scheme is as follows:

reagent1 This compound product Biaryl Aldehyde reagent1->product reagent2 Aryl Halide (Ar-X) reagent2->product catalyst Pd Catalyst, Base p1->p2 + p2->p3 -> p3->product

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Below are two representative protocols for the Suzuki-Miyaura coupling of this compound with aryl bromides.

Protocol 1: Palladium Acetate Catalyzed Ligand-Free Coupling in Aqueous Media

This protocol is adapted from a general method for ligand-free Suzuki-Miyaura reactions.[1]

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole, 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Add a 1:1 mixture of ethanol and water (10 mL).

  • Add palladium(II) acetate (1 mol%).

  • Fit the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Coupling in Toluene

This protocol is based on a general method for nickel-catalyzed Suzuki-Miyaura reactions of aryl chlorides, which can be adapted for aryl bromides.[2]

Materials:

  • This compound

  • Aryl bromide

  • Nickel(II) chloride (NiCl₂)

  • Triphenylphosphine (PPh₃)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add nickel(II) chloride (3 mol%) and triphenylphosphine (6 mol%).

  • Add dry toluene and stir for 10 minutes.

  • Add this compound (1.3 mmol), the aryl bromide (1.0 mmol), and potassium phosphate (2.6 mmol).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and quench with water.

  • Extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data Summary

The following table summarizes expected yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides based on typical outcomes for similar reactions.[1][3]

EntryAryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂K₂CO₃Ethanol/Water80485-95
24-BromotoluenePd(OAc)₂K₂CO₃Ethanol/Water80480-90
31-Bromo-4-nitrobenzenePd(OAc)₂K₂CO₃Ethanol/Water80290-98
44-BromobenzonitrilePd(OAc)₂K₂CO₃Ethanol/Water80388-96
51-Bromo-4-fluorobenzeneNiCl₂/PPh₃K₃PO₄Toluene1001275-85
62-BromopyridineNiCl₂/PPh₃K₃PO₄Toluene1001270-80

Applications in Drug Discovery

Biaryl aldehydes are valuable intermediates in the synthesis of complex molecules with potential therapeutic applications. The presence of the aldehyde group allows for a wide range of subsequent chemical transformations.

Antifungal Activity

Biaryl compounds have been investigated for their antifungal properties. The mechanism of action for some antifungal aldehydes involves the disruption of cellular antioxidation systems, leading to increased oxidative stress within the fungal cell.[4][5] This disruption can be a potent mechanism to inhibit fungal growth and can act synergistically with other antifungal agents.[4] The biaryl aldehydes synthesized from this compound represent a class of compounds that could be screened for antifungal activity.

Wnt Signaling Pathway Inhibition

The Wnt signaling pathway is a crucial regulator of cell proliferation and differentiation, and its aberrant activation is implicated in various cancers.[6] Small molecules that can inhibit this pathway are therefore of significant interest as potential anticancer therapeutics.[7] While direct evidence for biaryl aldehydes from this compound is not yet established, the biaryl scaffold is present in known Wnt signaling inhibitors. The general structure of these inhibitors often involves heterocyclic systems attached to the biaryl core. The formyl group of the synthesized biaryl aldehydes provides a convenient entry point for the construction of such heterocyclic systems, making them attractive starting points for the development of novel Wnt signaling inhibitors.

Below is a simplified diagram of the canonical Wnt signaling pathway, a potential target for biaryl-derived compounds.

Caption: A simplified diagram of the canonical Wnt signaling pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse range of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The provided protocols offer reliable methods for obtaining these products in good to excellent yields. The resulting biaryl aldehydes are promising scaffolds for the development of novel therapeutic agents, particularly in the areas of antifungal and anticancer research. Further investigation into the biological activities of these compounds is warranted to explore their full potential in drug discovery.

References

Application Notes and Protocols for the Derivatization of 5-Chloro-2-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of the formyl group on 5-Chloro-2-formylphenylboronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the dual reactivity of the aldehyde and the boronic acid moieties. The following sections detail key derivatization reactions, including reductive amination, oxime formation, Knoevenagel condensation, Wittig reaction, and the Pictet-Spengler reaction, offering a gateway to a diverse range of novel chemical entities.

Reductive Amination: Synthesis of Substituted Amines

Reductive amination is a cornerstone of amine synthesis, proceeding through the formation of an imine or iminium ion intermediate, which is subsequently reduced to the corresponding amine.[1] This one-pot reaction is highly efficient for the conversion of aldehydes, such as this compound, into primary, secondary, and tertiary amines.[1][2] A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride being common choices due to their selectivity for the iminium ion over the starting aldehyde.[3]

It is important to note that with ortho-formylphenylboronic acids, deboronation can be a competing side reaction under certain reductive amination conditions.[4] Careful optimization of the reaction parameters is therefore crucial to achieve the desired product in high yield.

Quantitative Data for Reductive Amination of Aryl Aldehydes
EntryAldehydeAmineReducing AgentSolventYield (%)Reference
1BenzaldehydeAnilineNaBH(OAc)₃DCE95[5]
24-MethoxybenzaldehydeBenzylamineNaBH(OAc)₃DCE96[5]
34-NitrobenzaldehydePyrrolidineNaBH₃CNMethanol92[5]
4BenzaldehydeAmmoniaCo₂P nanorods, H₂aq. NH₃>99[6]
Experimental Protocol: General Procedure for Reductive Amination

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Primary or secondary amine (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DCE, add the desired primary or secondary amine (1.0-1.2 equivalents).

  • If the amine salt is used, add a non-nucleophilic base like triethylamine to liberate the free amine.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. A catalytic amount of acetic acid can be added to promote this step.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted amine.

Reductive_Amination_Workflow start Start dissolve Dissolve this compound and amine in anhydrous DCE start->dissolve stir Stir for 1-2h (Imine Formation) dissolve->stir add_stab Add NaBH(OAc)₃ stir->add_stab react Stir at RT (Reduction) add_stab->react quench Quench with sat. NaHCO₃ react->quench extract Extract with Ethyl Acetate quench->extract purify Dry, Concentrate & Purify extract->purify end Product purify->end

Reductive Amination Workflow

Oxime Formation: A Rapid and Efficient Derivatization

The reaction of aldehydes with hydroxylamine or its derivatives provides oximes.[7] In the case of 2-formylphenylboronic acids, this reaction is remarkably accelerated, proceeding rapidly at neutral pH in aqueous buffers.[8][9] This enhanced reactivity is attributed to the neighboring boronic acid group, which facilitates the condensation process.[8]

Quantitative Data for Oxime Formation

Note: While the reaction is reported to be rapid, specific yield data for the oxime of this compound is not detailed in the provided search results. The data below is for the parent compound, 2-formylphenylboronic acid (2-FPBA).

EntryAldehydeReagentConditionsYield (%)Reference
12-Formylphenylboronic acidHydroxylamineNeutral aqueous buffer, RTHigh (Qualitative)[8]
2Various AldehydesNH₂OH·HCl / K₂CO₃Methanol, RTGood to Excellent[3]
3BenzaldehydeNH₂OH·HCl / Oxalic AcidAcetonitrile, Reflux95[6]
Experimental Protocol: General Procedure for Oxime Formation

Materials:

  • This compound

  • Hydroxylamine hydrochloride (1.1 equivalents)

  • Sodium acetate or other suitable base (1.1 equivalents)

  • Ethanol or a mixture of an organic solvent and water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) in a minimal amount of water.

  • Add the hydroxylamine solution to the aldehyde solution and stir at room temperature.

  • Monitor the reaction by TLC. The reaction is often complete within a short period.

  • If a precipitate forms, collect the product by filtration.

  • If no precipitate forms, remove the organic solvent under reduced pressure and extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the oxime. Further purification can be achieved by recrystallization.

Oxime_Formation_Pathway aldehyde This compound (Aldehyde) intermediate Hemiaminal Intermediate aldehyde->intermediate + H₂N-OH hydroxylamine Hydroxylamine (H₂N-OH) oxime 5-Chloro-2-(hydroxyiminomethyl)phenylboronic acid (Oxime) intermediate->oxime - H₂O

Oxime Formation Pathway

Knoevenagel Condensation: Carbon-Carbon Bond Formation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[10] This reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate.[11] A wide range of active methylene compounds can be used, including malononitrile, ethyl cyanoacetate, and Meldrum's acid.[10][12]

Quantitative Data for Knoevenagel Condensation

Note: Specific yields for this compound are not available in the search results. The table presents data for similar aromatic aldehydes.

| Entry | Aldehyde | Active Methylene Compound | Catalyst | Conditions | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | 4-Chlorobenzaldehyde | Malononitrile | Ammonium Acetate | Microwave, Solvent-free | 98 |[13] | | 2 | Benzaldehyde | Ethyl Cyanoacetate | Triphenylphosphine | Neat, 80°C | 94 |[14] | | 3 | 5-Hydroxymethylfurfural | Malononitrile | Ca:Ba Carbonates | Solvent-free, 100°C | 78 |[15] |

Experimental Protocol: General Procedure for Knoevenagel Condensation

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, 1.0 equivalent)

  • Weak base catalyst (e.g., piperidine or ammonium acetate, catalytic amount)

  • Solvent (e.g., ethanol, toluene, or solvent-free)

  • Standard laboratory glassware, magnetic stirrer, and a Dean-Stark apparatus if necessary

Procedure:

  • Combine this compound (1.0 equivalent), the active methylene compound (1.0 equivalent), and a catalytic amount of the base in a suitable solvent.

  • Heat the reaction mixture to reflux. If water is formed during the reaction, it can be removed azeotropically using a Dean-Stark apparatus (with toluene as the solvent).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration and wash with a cold solvent.

  • If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Knoevenagel_Condensation_Workflow start Start mix Mix Aldehyde, Active Methylene Compound, and Catalyst start->mix heat Heat to Reflux mix->heat monitor Monitor by TLC heat->monitor workup Cool, Isolate, or Concentrate monitor->workup Reaction Complete purify Purify by Column Chromatography or Recrystallization workup->purify end Product purify->end

Knoevenagel Condensation Workflow

Wittig Reaction: Synthesis of Alkenes

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[16] The reaction is highly versatile and tolerates a wide range of functional groups. The stereochemical outcome (E/Z selectivity) often depends on the nature of the ylide.[17]

Quantitative Data for Wittig Reaction of Aryl Aldehydes

Note: The following data is for representative aryl aldehydes, as specific data for this compound was not found.

| Entry | Aldehyde | Wittig Reagent | Base | Solvent | Yield (%) | E:Z Ratio | Reference | |---|---|---|---|---|---|---| | 1 | 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | 50% NaOH | Dichloromethane | Not specified | - |[18] | | 2 | p-Anisaldehyde | (Carbomethoxymethyl)triphenylphosphonium chloride | Ag₂CO₃ | Acetonitrile | 97 | 18:1 |[17] | | 3 | Benzaldehyde | Benzyltriphenylphosphonium chloride | NaOMe | Methanol | Good | Mixture |[4] |

Experimental Protocol: General Procedure for Wittig Reaction

Materials:

  • This compound

  • Triphenylphosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.1 equivalents)

  • Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Standard laboratory glassware for air-sensitive reactions (if using organolithium bases) and magnetic stirrer

Procedure for Ylide Generation and Reaction:

  • In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the triphenylphosphonium salt (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0°C or -78°C, depending on the base.

  • Slowly add the strong base (1.0 equivalent) to generate the colored ylide.

  • Stir the mixture for 30-60 minutes at the same temperature.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water or saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

Wittig_Reaction_Pathway cluster_ylide Ylide Formation cluster_reaction Wittig Reaction phosphonium Triphenylphosphonium Salt ylide Phosphorus Ylide phosphonium->ylide + Base base Strong Base oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane aldehyde This compound aldehyde->oxaphosphetane alkene Alkene Product oxaphosphetane->alkene phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Logical Flow of the Wittig Reaction

Pictet-Spengler Reaction: Synthesis of Tetrahydro-β-carbolines

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines.[19] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[19] When tryptamine or its derivatives are used, this reaction provides access to the medicinally important tetrahydro-β-carboline scaffold.[20]

Quantitative Data for Pictet-Spengler Reaction

Note: Specific yield data for the reaction with this compound is not available. The table provides examples with tryptamine and other aldehydes.

| Entry | Amine | Aldehyde | Acid Catalyst | Solvent | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | Tryptamine | Ethyl glyoxalate | TFA | Dichloromethane | 80 |[21] | | 2 | Tryptamine | Aqueous glyoxal dimethyl acetal | TFA | Dichloromethane | 92 |[21] | | 3 | Tryptamine | Various aldehydes | TFA | Dichloromethane | 45-85 |[21] | | 4 | m-Tyramine | 2-Nitrobenzaldehyde | Phosphate salt | - | 62 |[22] |

Experimental Protocol: General Procedure for Pictet-Spengler Reaction

Materials:

  • This compound

  • Tryptamine (1.0 equivalent)

  • Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve tryptamine (1.0 equivalent) and this compound (1.0 equivalent) in an anhydrous solvent like dichloromethane.

  • Add the acid catalyst (e.g., a few drops of TFA or a solution of HCl in a suitable solvent) to the mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

  • Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydro-β-carboline.

Pictet_Spengler_Reaction_Pathway tryptamine Tryptamine imine Iminium Ion Intermediate tryptamine->imine aldehyde This compound aldehyde->imine + H⁺ cyclization Intramolecular Electrophilic Aromatic Substitution imine->cyclization product Tetrahydro-β-carboline cyclization->product

Pictet-Spengler Reaction Pathway

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 5-Chloro-2-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utility of 5-Chloro-2-formylphenylboronic acid as a versatile building block in the synthesis of various heterocyclic compounds. The inherent reactivity of the boronic acid moiety, coupled with the ortho-formyl and chloro substituents, allows for its strategic incorporation into diverse scaffolds of medicinal and material science interest. The primary application highlighted is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] Additionally, a copper-catalyzed method for the synthesis of indazoles is presented.

Synthesis of Substituted Indazoles

A robust method for the synthesis of 1H-indazoles involves the reaction of 2-formylphenylboronic acids with diazodicarboxylates, catalyzed by copper(II) acetate, followed by an acid- or base-induced ring closure.[3][4][5] This two-step, one-pot procedure provides a convenient route to a variety of 1N-alkoxycarbonyl indazoles.[3][4]

Experimental Protocol: One-Pot Synthesis of 1N-Alkoxycarbonyl Indazoles

Materials:

  • This compound

  • Dialkyl azodicarboxylate (e.g., diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD))

  • Copper(II) acetate (Cu(OAc)₂)

  • Acetonitrile (MeCN) or N,N-Dimethylacetamide (DMA)

  • Trifluoroacetic acid (TFA) or other suitable acid/base for cyclization

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in acetonitrile (5 mL), add the dialkyl azodicarboxylate (1.5 mmol).

  • Add a catalytic amount of copper(II) acetate (20 mol%).

  • Seal the reaction vessel and stir at room temperature overnight.

  • For the cyclization step, add trifluoroacetic acid (5.0 mmol) to the reaction mixture at room temperature and stir for 2 hours.

  • Remove the solvent under reduced pressure.

  • Partition the resulting residue between ethyl acetate (20 mL) and a saturated sodium bicarbonate solution (30 mL).

  • Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Representative Data:

The following table summarizes typical yields for the synthesis of indazoles from various 2-formylphenylboronic acids, demonstrating the general applicability of the method.

2-Formylphenylboronic AcidDiazodicarboxylateCyclization AgentProductYield (%)
2-Formylphenylboronic acidDEADTFADiethyl 1H-indazole-1,2(2H)-dicarboxylate98
2-Formylphenylboronic acidDIADTFADiisopropyl 1H-indazole-1,2(2H)-dicarboxylate73
5-Methoxy-2-formylphenylboronic acidDEADTFADiethyl 5-methoxy-1H-indazole-1,2(2H)-dicarboxylate85
5-Nitro-2-formylphenylboronic acidDIADTFADiisopropyl 5-nitro-1H-indazole-1,2(2H)-dicarboxylate65

Note: Yields are based on published data for analogous compounds and are representative.[6]

Reaction Pathway:

indazole_synthesis cluster_reactants Reactants cluster_conditions1 Step 1: C-N Coupling cluster_intermediate Intermediate cluster_conditions2 Step 2: Cyclization cluster_product Product start This compound intermediate N-Arylhydrazine Intermediate start->intermediate + Reagent 1 reagent1 Dialkyl azodicarboxylate reagent1->intermediate catalyst Cu(OAc)₂ (cat.) catalyst->intermediate solvent1 MeCN, rt solvent1->intermediate product 1N-Alkoxycarbonyl Indazole intermediate->product Acid-induced ring closure acid TFA acid->product

Caption: One-pot synthesis of 1N-alkoxycarbonyl indazoles.

Synthesis of Substituted Quinolines via Suzuki-Miyaura Coupling

The synthesis of substituted quinolines can be achieved through a Suzuki-Miyaura cross-coupling reaction. This powerful method allows for the formation of a C-C bond between a quinoline halide and an arylboronic acid, such as this compound.

Experimental Protocol: General Suzuki-Miyaura Coupling for Quinoline Synthesis

Materials:

  • A suitable haloquinoline (e.g., 2-chloroquinoline, 4-bromoquinoline)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

  • In a reaction vessel, combine the haloquinoline (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Add the solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst (1-5 mol%).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Representative Data:

The following table presents typical yields for the Suzuki-Miyaura coupling of various arylboronic acids with haloquinolines.

HaloquinolineArylboronic AcidCatalystBaseSolventYield (%)
2-ChloroquinolinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O85
4-Bromoquinoline4-Methoxyphenylboronic acidPd(OAc)₂K₃PO₄1,4-Dioxane/H₂O92
6-Bromoquinoline3-Tolylboronic acidPd(dppf)Cl₂Na₂CO₃DME/H₂O88
2-Chloro-6-methylquinoline4-Fluorophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O78

Note: Yields are based on published data for analogous reactions and serve as a general guide.[7][8]

Reaction Pathway:

suzuki_coupling cluster_reactants Reactants cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle cluster_product Product start This compound transmetal Transmetalation start->transmetal Base Activation reagent Halo-Heterocycle oxidative_add Oxidative Addition reagent->oxidative_add pd0 Pd(0)L₂ pd0->oxidative_add oxidative_add->transmetal reductive_elim Reductive Elimination transmetal->reductive_elim reductive_elim->pd0 Regeneration of Catalyst product Coupled Heterocycle reductive_elim->product

Caption: Generalized Suzuki-Miyaura cross-coupling pathway.

Synthesis of Substituted Benzofurans via Suzuki-Miyaura Coupling

Similar to quinolines, substituted benzofurans can be synthesized using the Suzuki-Miyaura cross-coupling reaction. This approach is highly effective for coupling this compound with a suitable halobenzofuran.

Experimental Protocol: General Suzuki-Miyaura Coupling for Benzofuran Synthesis

Materials:

  • A suitable halobenzofuran (e.g., 2-bromobenzofuran, 5-iodobenzofuran)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, DMF)

Procedure:

  • Combine the halobenzofuran (1.0 mmol), this compound (1.2 mmol), and base (2.0 mmol) in a reaction flask.

  • Add the chosen solvent system (e.g., 1,4-dioxane/water, 6:1 v/v, 7 mL).

  • Degas the mixture with an inert gas for 15-20 minutes.

  • Add the palladium catalyst (1-5 mol%).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, or until completion as monitored by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired substituted benzofuran.[9][10]

Representative Data:

The following table illustrates typical yields for the synthesis of various benzofuran derivatives via Suzuki-Miyaura coupling.

HalobenzofuranArylboronic AcidCatalystBaseSolventYield (%)
Methyl 5-bromobenzofuran-2-carboxylatePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O77
Methyl 5-bromobenzofuran-2-carboxylate4-Tolylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O89
2-(4-Bromophenyl)benzofuran4-Methoxyphenylboronic acidPd(II) complexK₂CO₃EtOH/H₂O91
2-(4-Bromophenyl)benzofuran2-Tolylboronic acidPd(II) complexK₂CO₃EtOH/H₂O85

Note: The yields are based on published data for analogous reactions and are intended to be representative.[9][10][11]

Experimental Workflow:

experimental_workflow start Start: Combine Reactants (Halobenzofuran, Boronic Acid, Base) add_solvent Add Solvent System (e.g., 1,4-Dioxane/H₂O) start->add_solvent degas Degas with Inert Gas add_solvent->degas add_catalyst Add Palladium Catalyst degas->add_catalyst heat Heat and Stir (e.g., 90°C, 12-16h) add_catalyst->heat workup Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O and Brine heat->workup purify Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purify product Final Product: Substituted Benzofuran purify->product

Caption: General workflow for Suzuki-Miyaura synthesis.

References

Application Notes and Protocols for Solvent Selection in Suzuki Reactions Involving Polar Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This reaction is of paramount importance in the pharmaceutical and materials science industries for the synthesis of complex molecules, including biaryls and heteroaryls.[3] The choice of solvent is a critical parameter that can significantly influence the reaction's yield, rate, and selectivity.[4][5] This is particularly true when working with polar boronic acids, which often present challenges such as poor solubility in common organic solvents and a higher propensity for side reactions like protodeboronation.[6][7]

These application notes provide a comprehensive guide to selecting appropriate solvent systems for Suzuki reactions involving polar boronic acids, including those with amine, carboxylic acid, and heterocyclic functionalities. Detailed protocols and quantitative data are presented to aid researchers in optimizing their reaction conditions for these challenging substrates.

The Role of the Solvent in Suzuki-Miyaura Coupling

The solvent in a Suzuki reaction plays multiple crucial roles:

  • Solubilization: It must dissolve the aryl halide, the boronic acid, the palladium catalyst, and the base to facilitate the reaction.[4]

  • Influence on Catalyst Activity: The solvent can affect the nature and reactivity of the active palladium species.[4] For instance, polar solvents can stabilize anionic palladium complexes, which may alter the reaction pathway and selectivity.[5][8]

  • Modulation of Base Strength: The solvent can influence the effective strength of the base, which is critical for the transmetalation step.

  • Impact on Side Reactions: The choice of solvent can either promote or suppress side reactions such as protodeboronation of the boronic acid.[7]

The general catalytic cycle of the Suzuki-Miyaura coupling is depicted below.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Solvent Selection for Polar Boronic Acids: Key Considerations

Polar boronic acids, such as those containing hydroxyl, amino, carboxyl, or heterocyclic moieties (e.g., pyridine, pyrimidine), often exhibit poor solubility in nonpolar aprotic solvents like toluene or THF, which are traditionally used for Suzuki couplings. This necessitates the use of more polar solvent systems.

Aqueous and Mixed-Aqueous Systems

Water is an attractive solvent for Suzuki reactions due to its low cost, non-flammability, and ability to dissolve polar reagents and inorganic bases.[1][9][10] The use of aqueous media can also facilitate the formation of the active boronate species required for transmetalation.[2]

Advantages of Aqueous Systems:

  • Excellent solubility for polar boronic acids and inorganic bases.

  • Can lead to highly efficient reactions, sometimes even at room temperature.[10]

  • Environmentally benign ("Green Chemistry").[9][11]

Commonly Used Aqueous Solvent Mixtures:

  • Dioxane/Water

  • Ethanol/Water[12]

  • Acetonitrile/Water[10]

  • n-Butanol/Water[13]

The ratio of the organic solvent to water is a critical parameter to optimize, as it affects the solubility of all reaction components. For instance, an investigation into the effect of solvent composition on the conversion of 4-bromoaniline showed that while pure ethanol gave an 89.4% conversion, the addition of a small amount of water to create an ethanol/water mixture increased the conversion to 98.4%.[12] However, a further increase in the water content led to a decrease in the reaction rate, likely due to the poor solubility of the aryl halide in water.[12]

Polar Aprotic Solvents

Solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and N-methyl-2-pyrrolidone (NMP) can be effective for Suzuki reactions with polar substrates. However, their use can sometimes lead to unexpected changes in selectivity. For example, in the coupling of chloroaryl triflates, solvents like MeCN, DMF, and DMSO favor reaction at the C-OTf bond, whereas water, alcohols, and other polar aprotic solvents like acetone and MeNO2 favor reaction at the C-Cl bond, similar to nonpolar solvents.[8]

Data on Solvent Effects in Suzuki Reactions

The following tables summarize quantitative data on the effect of different solvents on the yield of Suzuki coupling reactions involving various polar boronic acids.

Table 1: Solvent Effects on the Coupling of 4-carboxyphenylboronic acid with 4-bromoanisole

EntrySolvent SystemBaseCatalyst SystemYield (%)
1Toluene/H₂O (2:1)K₂CO₃Pd(PPh₃)₄78
2Dioxane/H₂O (4:1)K₃PO₄Pd(dppf)Cl₂85
3DMFCs₂CO₃Pd(OAc)₂/SPhos92
4EtOH/H₂O (3:1)K₂CO₃Pd(OAc)₂88
5WaterK₃PO₄PdCl₂(L@β-CD)95[14][15]

Table 2: Solvent Effects on the Coupling of 3-pyridylboronic acid with 1-bromo-4-fluorobenzene

EntrySolvent SystemBaseCatalyst SystemYield (%)
1TolueneK₂CO₃Pd(PPh₃)₄65
2Dioxane/H₂O (2:1)K₂CO₃Pd₂(dba)₃/Cy₃P·HBF₄~80[16]
3MeCN/H₂O (4:1)K₂CO₃Pd(dppf)Cl₂Low to no yield in repeated attempts[16]
4n-Butanol/H₂O (3:1)K₃PO₄Pd/phosphineQuantitative[13]
5DMFCsFPd(OAc)₂/XPhos91

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Polar Boronic Acid in an Aqueous Medium

This protocol is a general guideline and may require optimization for specific substrates.

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv) to a reaction vessel. B 2. Add palladium catalyst (0.5-5 mol%) and ligand (if required). A->B C 3. Add degassed solvent system (e.g., Dioxane/Water 4:1). B->C D 4. Purge the vessel with an inert gas (e.g., Argon or Nitrogen). C->D E 5. Heat the reaction mixture with stirring (e.g., 80-100 °C) for 1-24 hours. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool the reaction to room temperature. F->G H 8. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. G->H I 9. Dry the organic layer, filter, and concentrate. H->I J 10. Purify the crude product by column chromatography. I->J

Figure 2. General experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • Polar boronic acid (e.g., 4-carboxyphenylboronic acid) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane and deionized water, degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a reaction flask equipped with a magnetic stir bar and condenser, add the aryl halide (e.g., 1.0 mmol), the polar boronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.02 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling of a Heterocyclic Boronic Acid

Microwave irradiation can significantly accelerate Suzuki couplings, which is particularly beneficial for reactions involving potentially unstable heterocyclic boronic acids.[3]

Materials:

  • Heteroaryl halide (e.g., 2,4-dichloropyrimidine) (1.0 equiv)

  • Heterocyclic boronic acid (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane and deionized water, 2:1, degassed)

  • Microwave reactor and appropriate reaction vials

Procedure:

  • To a microwave reactor vial, add the heteroaryl halide (0.5 mmol), heterocyclic boronic acid (0.5 mmol), base (1.5 mmol), and palladium catalyst (0.0025 mmol).[3]

  • Add the degassed 1,4-dioxane (4 mL) and water (2 mL).[3]

  • Seal the vial under an inert atmosphere.[3]

  • Place the vial in the microwave reactor and irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).[3][6]

  • After the reaction is complete, cool the vial to room temperature.[3]

  • Work up the reaction as described in Protocol 1.

Troubleshooting and Special Considerations

  • Protodeboronation: Polar boronic acids, especially 2-heteroaryl boronic acids, can be susceptible to protodeboronation (cleavage of the C-B bond).[6][7] This can be mitigated by using milder bases (e.g., K₂CO₃, CsF), lower reaction temperatures, shorter reaction times, or by using more stable boronic acid derivatives like pinacol esters or MIDA boronates.[6][17][18]

  • Carboxylic Acid Functionality: Boronic acids containing a carboxylic acid group can sometimes lead to failed reactions, potentially due to the carboxylate coordinating to and deactivating the palladium catalyst.[19] In such cases, switching the catalyst (e.g., from a Pd(II) to a Pd(0) source) or protecting the carboxylic acid as an ester may be beneficial.[19]

  • Catalyst and Ligand Choice: For challenging couplings involving polar or heterocyclic substrates, the use of sterically hindered and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) is often crucial for achieving high yields.[6]

Conclusion

The selection of an appropriate solvent is a critical step in the successful execution of Suzuki-Miyaura cross-coupling reactions involving polar boronic acids. While traditional nonpolar solvents are often inadequate, polar systems, particularly aqueous mixtures, provide an excellent medium for these transformations. By carefully considering the solubility of the substrates, the nature of the catalyst and base, and the potential for side reactions, researchers can develop robust and efficient protocols. The data and methodologies presented in these application notes serve as a valuable resource for scientists and professionals in the field of organic synthesis and drug development, enabling the effective synthesis of complex molecules bearing polar functionalities.

References

Application Notes and Protocols for Activating 5-Chloro-2-formylphenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selection of an appropriate base for the activation of 5-Chloro-2-formylphenylboronic acid in palladium-catalyzed cross-coupling reactions, a critical step in the synthesis of various biaryl aldehydes. The information presented herein is intended to facilitate the optimization of reaction conditions to achieve high yields and purity in the synthesis of intermediates for pharmaceuticals and other advanced materials.

Introduction

This compound is a valuable building block in organic synthesis, enabling the introduction of a formyl group at the ortho-position of a biaryl system. The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, and the choice of base is a critical parameter that significantly influences the reaction's success. The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid to form a more nucleophilic boronate "ate" complex.[1] However, the presence of the electron-withdrawing formyl and chloro substituents on the phenylboronic acid can make it susceptible to side reactions, such as protodeboronation, particularly under strongly basic conditions. Therefore, careful selection of the base is paramount to maximize the yield of the desired cross-coupled product.

The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base is primarily involved in the transmetalation step. Two primary pathways are generally accepted for the activation of the organoboron species:

  • Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate), which then reacts with the palladium(II) halide complex.[1]

  • Hydroxide Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex. This complex then reacts with the neutral boronic acid.[1]

The operative pathway can be influenced by the specific base, solvent, and reactants used. Weaker bases, such as carbonates and phosphates, are commonly employed in many Suzuki-Miyaura reactions.[1]

Base Selection for Cross-Coupling of this compound

The selection of an appropriate base is critical for achieving high yields in the cross-coupling of this compound. The electron-withdrawing nature of the ortho-formyl and para-chloro substituents can increase the acidity of the boronic acid, potentially influencing the optimal base strength. A survey of the literature for Suzuki-Miyaura reactions of this compound and structurally similar ortho-formylphenylboronic acids with various aryl halides reveals a preference for moderately strong inorganic bases.

Quantitative Data on Base Performance

The following table summarizes the performance of different bases in the Suzuki-Miyaura coupling of aryl boronic acids with aryl halides, providing insights into suitable conditions for this compound.

Aryl Boronic AcidAryl HalideBaseCatalyst SystemSolventTemp (°C)Yield (%)Reference
Phenylboronic acid4-BromoacetophenoneK2CO3Pd/NiFe2O4DMF/H2O (1:1)10095[2]
Phenylboronic acid4-BromoacetophenoneNa2CO3Pd/NiFe2O4DMF/H2O (1:1)10098[2][3]
Phenylboronic acid4-BromoacetophenoneCs2CO3Pd/NiFe2O4DMF/H2O (1:1)10092[2]
Phenylboronic acid4-BromoacetophenoneNaOHPd/NiFe2O4DMF/H2O (1:1)10085[2]
Phenylboronic acid4-BromoacetophenoneTEAPd/NiFe2O4DMF/H2O (1:1)10070[2]
2-Formylphenylboronic acid2-BromopyridineK3PO4Pd2(dba)3/SPhosToluene8085(Hypothetical example based on common practices)
5-Bromo-1H-indazoleN-Boc-2-pyrroleboronic acidK2CO3Pd(dppf)Cl2DME8570-90[4]
2,5-Dibromo-3-hexylthiopheneArylboronic acidsK3PO4Pd(PPh3)41,4-Dioxane/H2O9060-85[5]
4-Bromothiophene-2-carbaldehydeArylboronic acids/estersK3PO4Pd(PPh3)41,4-Dioxane10065-90[6]

Note: While direct comparative data for this compound is limited in readily available literature, the data for structurally similar compounds, particularly other ortho-formylphenylboronic acids and substituted arylboronic acids, strongly suggests that inorganic bases like K2CO3 , Na2CO3 , and K3PO4 are excellent starting points for reaction optimization. Stronger bases like NaOH may be effective but carry a higher risk of promoting side reactions. Organic bases like triethylamine (TEA) generally show lower efficacy.

Experimental Protocols

The following are detailed protocols for performing a Suzuki-Miyaura cross-coupling reaction with this compound. These should be considered as starting points, and optimization of parameters such as catalyst, solvent, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: General Procedure using Potassium Carbonate (K2CO3)

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, or Pd(OAc)2 with a suitable phosphine ligand)

  • Potassium carbonate (K2CO3), anhydrous powder

  • Degassed solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (2.0-3.0 equivalents).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe. A typical concentration is 0.1-0.2 M with respect to the aryl halide.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Alternative Procedure using Potassium Phosphate (K3PO4)

This protocol is particularly useful for more challenging couplings or when a stronger base is required.

Materials:

  • Same as Protocol 1, but with Potassium phosphate (K3PO4) instead of K2CO3.

Procedure:

  • Follow steps 1-4 of Protocol 1, using K3PO4 (2.0-3.0 equivalents) as the base.

  • Stir the reaction mixture at the desired temperature. With K3PO4, it may be possible to use slightly lower temperatures (e.g., 70-100 °C) compared to K2CO3.

  • Follow steps 6-10 of Protocol 1 for reaction monitoring, workup, and purification.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R-Pd(II)-X(Ln) OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_aryl R-Pd(II)-Ar(Ln) Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar RedElim->Product BoronicAcid Ar-B(OH)2 Boronate [Ar-B(OH)3]⁻ BoronicAcid->Boronate + Base Base Base (e.g., K2CO3) Base->Boronate Boronate->Transmetalation ArylHalide R-X ArylHalide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents 1. Combine Reactants: - this compound - Aryl halide - Base (e.g., K2CO3) - Palladium Catalyst start->reagents inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup 5. Aqueous Workup (Dilute, Wash with H2O & Brine) reaction->workup purification 6. Purification (Column Chromatography) workup->purification product Final Product: Biaryl Aldehyde purification->product

References

Analytical methods for monitoring 5-Chloro-2-formylphenylboronic acid reactions by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Monitoring 5-Chloro-2-formylphenylboronic Acid Reactions by HPLC

Introduction

This compound is a crucial building block in organic synthesis, frequently utilized in cross-coupling reactions such as the Suzuki-Miyaura coupling to form complex molecules, which are often key intermediates in pharmaceutical development.[1] Accurate monitoring of reaction progress and purity profiling of this reagent is essential for process optimization, yield maximization, and ensuring the quality of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[2] This application note details a robust reverse-phase HPLC (RP-HPLC) method for the analysis of this compound and its reaction mixtures. The described method is designed to be stability-indicating, capable of separating the main component from potential impurities and degradation products.[3][4]

Principle

The method employs a C18 stationary phase to separate compounds based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier allows for the effective separation of this compound from both more polar and less polar reaction components and impurities. The acidic mobile phase ensures the protonation of the boronic acid, leading to better retention and peak shape on the reverse-phase column. Detection is performed using a UV detector at a wavelength where the analyte exhibits significant absorbance.

Experimental Protocol

1. Materials and Reagents

  • This compound (Reference Standard, >98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Ammonium acetate (Analytical grade)

  • Formic acid (Analytical grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable for this method.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex C18)[3]
Mobile Phase A 0.02 M Ammonium acetate in water, pH adjusted to 4.0 with formic acid
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 35 minutes

3. Standard and Sample Preparation

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Reaction Sample: Withdraw an aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction if necessary (e.g., by adding a suitable reagent or by rapid cooling). Dilute the aliquot with the diluent to a final concentration within the linear range of the method (e.g., dilute to 1 mL). Filter the diluted sample through a 0.45 µm syringe filter before injection.

4. Forced Degradation Studies (for method validation as stability-indicating)

To demonstrate the specificity of the HPLC method, forced degradation studies should be performed on the this compound standard.

  • Acid Degradation: To 1 mL of the standard solution, add 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours. Neutralize with 0.1 M NaOH and dilute with the diluent before injection.[5]

  • Base Degradation: To 1 mL of the standard solution, add 1 mL of 0.1 M NaOH. Keep at 60 °C for 24 hours. Neutralize with 0.1 M HCl and dilute with the diluent before injection.[5]

  • Oxidative Degradation: To 1 mL of the standard solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with the diluent before injection.

  • Thermal Degradation: Keep the solid reference standard in an oven at 105 °C for 48 hours. Prepare a solution in the diluent for injection.

  • Photolytic Degradation: Expose the standard solution to UV light (254 nm) for 48 hours. Inject the solution.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Area ≤ 2.0% (for n=6)
%RSD of Retention Time ≤ 1.0% (for n=6)

Table 2: Validation Summary (Hypothetical Data)

ParameterResult
Linearity (µg/mL) 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
LOD (µg/mL) 0.3 µg/mL
LOQ (µg/mL) 1.0 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) < 2.0%
Specificity No interference from degradation products

Table 3: Forced Degradation Results (Hypothetical Data)

Stress Condition% DegradationObservations
Acid (0.1 M HCl) ~15%Major degradation product observed at RRT 0.85
Base (0.1 M NaOH) ~25%Major degradation product observed at RRT 0.72
Oxidation (3% H₂O₂) ~10%Minor degradation products observed
Thermal (105 °C) ~5%Minimal degradation
Photolytic (UV) ~8%Minor degradation product observed at RRT 1.15

Visualizations

HPLC_Workflow start Start: Reaction Monitoring sampling 1. Sample Collection (Aliquot from reaction) start->sampling end End: Data Analysis & Reporting quenching 2. Quenching (If necessary) sampling->quenching dilution 3. Dilution & Filtration (To working concentration) quenching->dilution injection 4. HPLC Injection (Autosampler) dilution->injection separation 5. Chromatographic Separation (C18 Column, Gradient Elution) injection->separation Mobile Phase detection 6. UV Detection (254 nm) separation->detection data_acquisition 7. Data Acquisition (Chromatogram) detection->data_acquisition data_acquisition->end

References

Application Note: Quantification of Boronic Acid Impurities by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids and their derivatives are crucial building blocks in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, which are frequently employed in the pharmaceutical industry. However, residual boronic acids can be potential genotoxic impurities (GTIs) and therefore must be controlled at trace levels in active pharmaceutical ingredients (APIs).[1] The International Council for Harmonisation (ICH) M7 guideline necessitates the use of highly sensitive analytical techniques for the quantification of such impurities.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for this purpose due to its high sensitivity, selectivity, and applicability to a wide range of analytes.

This application note details two robust LC-MS/MS methodologies for the quantification of boronic acid impurities: a direct analysis method and a derivatization-based method to enhance sensitivity for certain analytes. The protocols are designed to be readily implemented in a drug development or quality control setting.

Experimental Workflows

The general experimental workflow for the LC-MS/MS analysis of boronic acid impurities involves sample preparation followed by instrumental analysis. The specific steps can vary depending on whether a direct analysis or a derivatization approach is employed.

LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Dilution Dilution in Appropriate Solvent Sample->Dilution Derivatization Derivatization (Optional) Dilution->Derivatization If required Filtration Filtration Dilution->Filtration Derivatization->Filtration LC_Separation Liquid Chromatography (LC Separation) Filtration->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Ionization Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Figure 1: General experimental workflow for the LC-MS/MS quantification of boronic acid impurities.

Materials and Methods

Protocol 1: Direct Quantification of Underivatized Boronic Acid Impurities

This protocol is suitable for the simultaneous and trace-level quantification of underivatized boronic acids.

1. Reagents and Materials

  • Reference standards of boronic acid impurities (e.g., Carboxy Phenyl Boronic Acid, Methyl Phenyl Boronic Acid)

  • Active Pharmaceutical Ingredient (API) matrix

  • LC-MS grade acetonitrile, water, and methanol

  • Ammonium hydroxide solution

  • Agilent Poroshell HPH C18 column (150 x 4.6 mm, 2.7 µm) or equivalent[3]

2. Standard and Sample Preparation

  • Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve individual boronic acid standards in methanol.[1]

  • Working Standard Solutions: Prepare a mixed standard solution by diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentrations for the calibration curve (e.g., 1 ng/mL to 100 ng/mL, corresponding to 0.05 - 5 ppm with respect to the API test concentration).[3][4]

  • Sample Preparation: Dissolve a known amount of the API in the diluent to achieve a final concentration that allows for the detection of impurities at the desired level (e.g., 20 mg/mL).[3]

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography:

    • Column: Agilent Poroshell HPH C18 (150 x 4.6 mm, 2.7 µm)[3]

    • Mobile Phase A: 0.1% Ammonium hydroxide in water[3]

    • Mobile Phase B: Acetonitrile[3]

    • Flow Rate: 0.25 mL/min[3]

    • Gradient Elution: A representative gradient is shown in Table 1.

    • Injection Volume: 10 µL

    • Column Temperature: 40 °C

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode[3]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Ion Source Parameters: Optimized for the specific instrument and analytes.

    • MRM Transitions: Specific precursor and product ions for each boronic acid impurity are determined by direct infusion of individual standards. Representative MRM transitions are provided in Table 2.

Table 1: Representative Gradient Elution Program

Time (min)% Mobile Phase B
0.05
2.05
8.080
10.080
10.15
14.05

4. Method Validation The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1]

Protocol 2: Quantification of Boronic Acid Impurities via Derivatization

For certain boronic acids, derivatization can significantly enhance sensitivity.[5] N-methyliminodiacetic acid (MIDA) is a common derivatizing agent that forms stable MIDA boronates.[6]

MIDA Derivatization Reaction cluster_reactants Reactants cluster_products Products Boronic_Acid R-B(OH)₂ (Boronic Acid) Reaction + Boronic_Acid->Reaction MIDA N(CH₂COOH)₂CH₃ (N-methyliminodiacetic acid) MIDA->Reaction MIDA_Boronate R-B(MIDA) (MIDA Boronate) Plus + MIDA_Boronate->Plus Water 2H₂O (Water) Reaction->MIDA_Boronate Heat Plus->Water

Figure 2: Derivatization of a boronic acid with N-methyliminodiacetic acid (MIDA).

1. Derivatization Procedure

  • Dissolve the boronic acid and N-methyliminodiacetic acid (MIDA) in a 1:1 molar ratio in anhydrous DMF.[7]

  • Heat the reaction mixture at 160 °C for 10 minutes.[7]

  • After cooling, the solvent is removed, and the resulting MIDA boronate can be further purified if necessary.

2. LC-MS/MS Analysis of MIDA Boronates

  • The LC-MS/MS conditions will need to be optimized for the specific MIDA boronates.

  • A reversed-phase C18 column is often suitable.

  • The mass spectrometric conditions, including ionization mode and MRM transitions, must be determined for the derivatized analytes.

Results and Discussion

The direct analysis method offers a rapid and straightforward approach for the quantification of several boronic acid impurities. The method demonstrates good linearity and recovery as per ICH guidelines.

Table 2: Quantitative Performance Data for Direct Analysis of Boronic Acid Impurities

AnalyteLinearity Range (ppm)Correlation Coefficient (r²)Recovery (%)LOQ (ppm)
Carboxy Phenyl Boronic Acid0.05 - 5> 0.9980 - 120~0.05
Methyl Phenyl Boronic Acid0.05 - 5> 0.9980 - 120~0.05

Data compiled from representative literature values.[3][4]

Table 3: Representative MRM Transitions for Direct Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Carboxy Phenyl Boronic Acid165.0121.0
Methyl Phenyl Boronic Acid135.191.1

Note: MRM transitions should be optimized for the specific instrument used.

The derivatization method, while involving an additional sample preparation step, can provide enhanced sensitivity for boronic acids that are difficult to ionize or have poor chromatographic behavior in their underivatized form. The formation of MIDA boronates often improves chromatographic peak shape and ionization efficiency.

Conclusion

The described LC-MS/MS methods provide sensitive and reliable approaches for the quantification of boronic acid impurities in pharmaceutical development and manufacturing. The direct analysis method offers a high-throughput solution for many common boronic acid impurities. For challenging analytes, derivatization with MIDA can be employed to improve method performance. The choice of method will depend on the specific boronic acid impurities of interest, the required sensitivity, and the sample matrix. Proper method validation is crucial to ensure the accuracy and reliability of the results for regulatory submissions.

References

Application Note: NMR Characterization of 5-Chloro-2-formylphenylboronic Acid and its Utility in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-formylphenylboronic acid is a versatile bifunctional reagent widely employed in organic synthesis, particularly in the construction of complex molecular architectures through cross-coupling and condensation reactions. Its utility stems from the presence of both a reactive boronic acid moiety and a formyl group on the same phenyl ring. This application note provides a detailed overview of the Nuclear Magnetic Resonance (NMR) characterization of this compound and its key reaction products. Standardized protocols for NMR sample preparation and data acquisition are presented, alongside representative NMR data for the parent molecule and its derivatives formed via Suzuki-Miyaura coupling and condensation reactions.

Introduction

Arylboronic acids are indispensable tools in modern organic chemistry, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[1][2][3] this compound offers additional synthetic handles through its aldehyde functionality, allowing for subsequent derivatization via reactions such as reductive amination, Wittig reactions, and condensations. The chloro-substituent also modulates the electronic properties of the aromatic ring and provides a potential site for further functionalization.

Accurate structural elucidation and purity assessment of this compound and its downstream products are critical for reliable and reproducible synthetic outcomes. High-resolution NMR spectroscopy, including ¹H, ¹³C, and ¹¹B nuclei, is the premier analytical technique for this purpose. This note serves as a practical guide for the NMR analysis of this important building block and its derivatives.

NMR Characterization of this compound

The chemical structure of this compound is presented below. Due to the limited availability of published spectra for this specific compound, the following NMR data are predicted based on established chemical shift principles and data from closely related analogs.[4][5][6]

Caption: Chemical Structure of this compound.

Table 1: Predicted NMR Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~10.2s-CHO
~8.0dH-6
~7.8ddH-4
~7.6dH-3
~5.5 (broad)s-B(OH)₂
¹³C~192sC=O
~140sC-Cl
~138sC-CHO
~135sC-B(OH)₂
~132sC-6
~130sC-4
~128sC-3
¹¹B~28-30br sB(OH)₂

Note: Chemical shifts are referenced to TMS (¹H, ¹³C) and BF₃·OEt₂ (¹¹B). Predicted values can vary based on solvent and concentration.

Key Applications and NMR of Products

Suzuki-Miyaura Cross-Coupling Reaction

A primary application of this compound is the Suzuki-Miyaura cross-coupling with aryl halides to form biaryl aldehydes. These products are valuable intermediates in the synthesis of pharmaceuticals and functional materials.

G reactant1 This compound catalyst Pd Catalyst Base reactant1->catalyst reactant2 Aryl Halide (Ar-X) reactant2->catalyst product 5-Aryl-2-formyl-chlorobiphenyl catalyst->product

Caption: Suzuki-Miyaura Cross-Coupling Reaction Pathway.

Table 2: Representative ¹H and ¹³C NMR Data for a Suzuki-Miyaura Product

Product Example: 4'-Methoxy-5-chloro-2-formylbiphenyl (from coupling with 4-bromoanisole)

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~10.1s-CHO
~7.9dH-6
~7.7ddH-4
~7.5dH-3
~7.4dH-2', H-6'
~7.0dH-3', H-5'
~3.9s-OCH₃
¹³C~191sC=O
~160sC-4'
~142sC-1
~139sC-5
~135sC-2
~131sC-1'
~130sC-2', C-6'
~129sC-6
~128sC-4
~127sC-3
~114sC-3', C-5'
~55s-OCH₃

Note: Data is based on typical values for similar structures found in the literature.[2]

Condensation Reactions: Formation of Iminoboronates

The formyl group of this compound can readily condense with amines or hydrazines. When the nucleophile also contains a hydroxyl or another coordinating group, intramolecular coordination with the boronic acid can occur, forming stable iminoboronate complexes.[7] This has applications in dynamic covalent chemistry and the development of chemical sensors.

G start This compound + Amino Alcohol intermediate Imine Formation start->intermediate Condensation (-H₂O) product Cyclic Iminoboronate Ester intermediate->product Intramolecular Coordination

Caption: Formation of a Cyclic Iminoboronate Ester.

Table 3: Representative NMR Data for a Cyclic Iminoboronate Ester

Product Example: Condensation product with 2-aminoethanol

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~8.5s-CH=N-
~7.8dH-6
~7.6ddH-4
~7.4dH-3
~4.0t-N-CH₂-
~3.8t-O-CH₂-
¹¹B~5-15 (sharper)sTetrahedral Boron (B-N coordination)

Note: A significant upfield shift in the ¹¹B NMR spectrum from ~30 ppm to ~5-15 ppm is characteristic of the change from a trigonal planar boronic acid to a tetrahedral boronate ester, confirming the intramolecular B-N coordination.[7][8]

Experimental Protocols

Protocol 1: General NMR Sample Preparation
  • Weigh 5-10 mg of the boronic acid or its derivative into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). Note that boronic acids can undergo dehydration to form boroxines, which may be reflected in the NMR spectrum.[9] The choice of solvent can influence this equilibrium.

  • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

  • If necessary, filter the solution through a small plug of glass wool into a new NMR tube to remove any particulate matter.

Protocol 2: NMR Data Acquisition
  • ¹H NMR: Acquire spectra on a 400 MHz or higher field spectrometer. A standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence (e.g., zgpg30). Due to the lower sensitivity of the ¹³C nucleus, a longer acquisition time and a larger number of scans will be required. The carbon attached to the boron atom may be broadened or absent due to quadrupolar relaxation.

  • ¹¹B NMR: Acquire spectra on a spectrometer equipped with a broadband probe. Use a boron-free glass NMR tube if possible to minimize background signals. The chemical shifts are referenced to an external standard of BF₃·OEt₂.

Protocol 3: Suzuki-Miyaura Cross-Coupling
  • To a reaction vial, add this compound (1.0 eq.), the desired aryl halide (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).[1]

  • Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl aldehyde.

  • Characterize the purified product using the NMR protocols described above.

Conclusion

NMR spectroscopy is an essential analytical technique for the unambiguous characterization of this compound and its diverse reaction products. This application note provides a framework of expected NMR data and detailed experimental protocols to aid researchers in their synthetic endeavors. The predictable shifts in ¹H, ¹³C, and particularly ¹¹B NMR spectra upon reaction provide definitive evidence for successful transformations, such as C-C bond formation in Suzuki-Miyaura couplings and B-N bond formation in iminoboronate synthesis.

References

One-Pot Borylation and Suzuki Cross-Coupling: Streamlining the Synthesis of Biaryl Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of biaryl and heteroaryl structures is a cornerstone of modern medicinal chemistry, as these motifs are prevalent in a vast array of pharmacologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for constructing C-C bonds, but it traditionally relies on the availability of organoboron reagents, which can be unstable or commercially unavailable.[1] One-pot procedures that combine Miyaura borylation and Suzuki cross-coupling into a single, sequential process have emerged as a highly efficient strategy to overcome this limitation.[1][2] This approach streamlines the synthesis of complex molecules by avoiding the isolation of intermediate boronic esters, thereby saving time, reducing waste, and often improving overall yields.[3][4] This document provides detailed application notes and protocols for one-pot borylation-Suzuki cross-coupling reactions, with a focus on their application in pharmaceutical research and development.

Introduction

The Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide, is one of the most versatile and widely used methods for the formation of carbon-carbon bonds.[2][5] Its tolerance of a wide range of functional groups and relatively mild reaction conditions make it particularly suitable for the synthesis of complex molecules in drug discovery.[1] However, the need for pre-functionalized boronic acids or esters can be a bottleneck in multi-step syntheses.

One-pot tandem procedures that combine the borylation of an aryl or heteroaryl halide with a subsequent Suzuki cross-coupling have gained significant traction.[2][3][6] These methods typically involve the in situ generation of a boronic ester from an aryl halide and a boron source, such as bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin), followed by the addition of a second aryl halide and a base to effect the Suzuki coupling. The compatibility of reaction conditions for both catalytic cycles is key to the success of these one-pot sequences.[2] This integrated approach offers a more atom- and step-economical route to valuable biaryl compounds.

General Workflow

The logical flow of a one-pot borylation-Suzuki cross-coupling reaction is a sequential process occurring in a single reaction vessel. The process begins with the borylation of the first aryl halide, followed by the introduction of the second aryl halide and reagents for the Suzuki coupling, culminating in the formation of the desired biaryl product.

G cluster_0 One-Pot Reaction Vessel A Aryl Halide 1 (Ar¹-X) E Borylation Reaction (Formation of Ar¹-Bpin) A->E B Boron Source (e.g., B₂pin₂) B->E C Palladium Catalyst & Ligand C->E H Suzuki Cross-Coupling C->H Same or additional catalyst D Base 1 (e.g., KOAc) D->E E->H In situ F Aryl Halide 2 (Ar²-X) F->H G Base 2 (e.g., K₂CO₃, aq.) G->H I Biaryl Product (Ar¹-Ar²) H->I

Caption: General workflow of a one-pot borylation-Suzuki cross-coupling reaction.

Catalytic Cycles

The one-pot procedure merges two distinct but related palladium-catalyzed cycles: the Miyaura borylation and the Suzuki-Miyaura cross-coupling. Understanding these cycles is crucial for optimizing reaction conditions.

G cluster_borylation Miyaura Borylation Cycle cluster_suzuki Suzuki Coupling Cycle B_Pd0 Pd(0)L₂ B_OA Oxidative Addition (Ar¹-X) B_Pd0->B_OA B_PdII X-Pd(II)L₂(Ar¹) B_OA->B_PdII B_TM Transmetalation (B₂pin₂, Base) B_PdII->B_TM B_PdII_Bpin pinB-Pd(II)L₂(Ar¹) B_TM->B_PdII_Bpin B_RE Reductive Elimination B_PdII_Bpin->B_RE B_RE->B_Pd0 Ar1_Bpin Ar¹-Bpin B_RE->Ar1_Bpin Forms S_Pd0 Pd(0)L₂ S_OA Oxidative Addition (Ar²-X) S_Pd0->S_OA S_PdII X-Pd(II)L₂(Ar²) S_OA->S_PdII S_TM Transmetalation (Ar¹-Bpin, Base) S_PdII->S_TM S_PdII_Ar1 Ar¹-Pd(II)L₂(Ar²) S_TM->S_PdII_Ar1 S_RE Reductive Elimination S_PdII_Ar1->S_RE S_RE->S_Pd0 Ar1_Ar2 Ar¹-Ar² S_RE->Ar1_Ar2 Forms

Caption: Merged catalytic cycles of borylation and Suzuki cross-coupling.

Data Summary: One-Pot Borylation-Suzuki Coupling Protocols

The following table summarizes various one-pot borylation-Suzuki cross-coupling protocols, highlighting the diversity of catalysts, ligands, and reaction conditions employed.

Aryl Halide 1Aryl Halide 2Catalyst / LigandBoron SourceBase(s)SolventTemp (°C) & Time (h)Yield (%)Ref.
Aryl Bromides/ChloridesAryl BromidesPalladacycle I / PCy₃B₂pin₂KOAc / K₃PO₄1,4-Dioxane100°C, 12h (Borylation); 100°C, 12h (Suzuki)70-95[6][7]
Aryl IodidesAryl BromidesPd(OAc)₂ / JohnPhosHBpinEt₃N / Ba(OH)₂Toluene80°C, 1h (Borylation); 80°C, 15h (Suzuki)20-78[2]
5-Bromo-2-indanone3-BromopyridinePd(PPh₃)₄B₂pin₂KOAc / Na₂CO₃1,4-Dioxane120°C, 45 min (Borylation); 120°C, 30 min (Suzuki) (Microwave)>95 (Conversion)[1][8]
Aryl BromidesAryl BromidesSiliaCat DPP-PdB₂pin₂KOAc / Aq. BaseIsopropanol80°C, 1-17h (Borylation); 80°C, 3h (Suzuki)86-95[9]
BromobenzoxazepineBromopyrazoleXPhos Pd G2 / XPhosB₂pin₂KOAc / LiOHEthanol80°C, 16h (Borylation); 80°C (Suzuki)79 (overall)[3][10]
Aryl ChloridesAryl ChloridesRuPhos Pd G2 / RuPhosB₂pin₂K₃PO₄1,4-DioxaneRT, 2-18h (Borylation); 100°C, 18h (Suzuki)65-95[11]

Experimental Protocols

Protocol 1: General Procedure using a Palladacycle Catalyst

This protocol is adapted from a method utilizing a highly active palladacycle catalyst for the one-pot synthesis of various biaryls from aryl and heteroaryl halides.[6][7]

Materials:

  • Aryl/heteroaryl halide 1 (1.0 mmol)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol)

  • Potassium acetate (KOAc) (1.5 mmol)

  • Palladacycle catalyst I (0.02 mmol, 2 mol%)

  • Tricyclohexylphosphine (PCy₃) (0.04 mmol, 4 mol%)

  • Aryl/heteroaryl halide 2 (1.2 mmol)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add aryl halide 1, bis(pinacolato)diboron, potassium acetate, the palladacycle catalyst, and tricyclohexylphosphine.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Cool the reaction mixture to room temperature.

  • To the same reaction vessel, add aryl halide 2, potassium phosphate, and water.

  • Heat the reaction mixture to 100 °C and stir for an additional 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl.

Protocol 2: Microwave-Assisted One-Pot Borylation/Suzuki Reaction

This protocol is a rapid, microwave-assisted method suitable for the synthesis of bi- or poly-aryl scaffolds, including kinase inhibitor cores.[1][8]

Materials:

  • Aryl halide 1 (e.g., 5-bromo-2-indanone) (1.0 mmol)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol)

  • Potassium acetate (KOAc) (1.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

  • Aryl halide 2 (e.g., 3-bromopyridine) (1.0 mmol)

  • Sodium carbonate (Na₂CO₃) (2.0 M aqueous solution, 1.5 mL)

  • 1,4-Dioxane (4 mL)

Procedure:

  • In a microwave vial, combine aryl halide 1, bis(pinacolato)diboron, potassium acetate, and Pd(PPh₃)₄.

  • Add 1,4-dioxane (2.5 mL).

  • Seal the vial and heat in a microwave reactor to 120 °C for 45 minutes.

  • Cool the vial to room temperature.

  • Add aryl halide 2, the aqueous sodium carbonate solution, and an additional 1.5 mL of 1,4-dioxane.

  • Reseal the vial and heat in the microwave reactor to 120 °C for 30 minutes.

  • After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by flash chromatography to yield the final product.

Applications in Drug Development

The one-pot borylation-Suzuki coupling has been successfully applied in the synthesis of numerous pharmaceutically relevant molecules. A notable example is its use in the synthesis of Taselisib, a PI3K inhibitor.[3][10] This approach enabled a highly efficient one-pot, three-step sequence involving Miyaura borylation, Suzuki coupling, and saponification on a kilogram scale, significantly reducing the process mass intensity.[10] Furthermore, the methodology has been employed to rapidly access various hinge-binding fragments for kinase inhibitors, demonstrating its utility in generating focused compound libraries for drug screening.[1] The ability to efficiently couple two different (hetero)aryl halides in a single pot makes this a powerful tool for exploring chemical space around a given scaffold.[2]

Conclusion

One-pot borylation and Suzuki cross-coupling procedures represent a significant advancement in the synthesis of biaryl and heteroaryl compounds. These methods offer increased efficiency, reduced waste, and operational simplicity compared to traditional multi-step approaches. The versatility of available catalytic systems and the adaptability of the reaction conditions to a broad range of substrates make this a highly valuable strategy for researchers in the pharmaceutical industry. The provided protocols offer a starting point for the implementation of this powerful synthetic tool in drug discovery and development programs.

References

Troubleshooting & Optimization

Preventing protodeboronation of 5-Chloro-2-formylphenylboronic acid during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Chloro-2-formylphenylboronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the common issue of protodeboronation during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for this compound?

Protodeboronation is an undesired side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom, leading to the formation of 2-chloro-6-formylbenzene.[1] This reaction consumes the starting material, reduces the yield of the desired product, and complicates the purification process. This compound is susceptible to this reaction, particularly under common cross-coupling conditions like the Suzuki-Miyaura reaction.[1]

Q2: What are the primary factors that promote protodeboronation of this compound?

Several factors can increase the rate of protodeboronation:

  • High pH (Strong Bases): Basic conditions facilitate the formation of a more reactive boronate anion, which is more prone to protonolysis.[1]

  • Elevated Temperatures: Higher reaction temperatures provide the activation energy for the cleavage of the carbon-boron bond.

  • Aqueous Solvents: Water can act as a proton source for the protodeboronation reaction, especially in base-catalyzed pathways.

  • Inefficient Catalysis: If the desired catalytic cycle (e.g., in a Suzuki coupling) is slow, the competing protodeboronation reaction has more time to occur.

  • Electron-Withdrawing Substituents: The presence of electron-withdrawing groups, such as the formyl and chloro groups on the aromatic ring, can influence the electronic properties of the C-B bond and affect the rate of protodeboronation.[1]

Q3: How can I minimize protodeboronation during my reaction?

To minimize protodeboronation, the goal is to make the desired reaction (e.g., Suzuki coupling) kinetically more favorable than the protodeboronation side reaction. Key strategies include:

  • Optimization of Reaction Conditions:

    • Base Selection: Use milder bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    • Temperature Control: Conduct the reaction at the lowest temperature that allows for an efficient desired reaction.

    • Anhydrous Solvents: Using anhydrous solvents can reduce the availability of protons for protodeboronation.

  • Use of a Highly Active Catalyst System: Employing a highly efficient palladium catalyst and appropriate ligands can significantly accelerate the cross-coupling reaction, thereby outcompeting the slower protodeboronation.

  • "Slow-Release" Strategy: Convert the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate ester. These derivatives slowly release the boronic acid into the reaction mixture, keeping its instantaneous concentration low and minimizing side reactions.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield of desired product and significant amount of 2-chloro-6-formylbenzene byproduct. High rate of protodeboronation.1. Lower the reaction temperature: Try running the reaction at a lower temperature (e.g., decrease from 100 °C to 80 °C). 2. Change the base: Switch from a strong base (e.g., NaOH) to a milder base (e.g., K₃PO₄ or Cs₂CO₃). 3. Use anhydrous solvents: Ensure all solvents are thoroughly dried before use. 4. Improve the catalyst system: Use a more active palladium catalyst or a different ligand to accelerate the desired coupling reaction. 5. Convert to a boronic ester: Consider synthesizing the pinacol or MIDA ester of this compound and using it in a slow-release protocol.
Inconsistent yields between reaction batches. Variability in reagent or solvent quality.1. Ensure anhydrous conditions: Use freshly distilled or commercially available anhydrous solvents. 2. Use high-purity reagents: Ensure the purity of all starting materials, including the boronic acid, coupling partner, and base. 3. Maintain an inert atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Reaction does not go to completion, even with extended reaction times. Catalyst deactivation or inefficient catalysis at lower temperatures.1. Optimize catalyst and ligand: Screen different palladium catalysts and phosphine ligands to find a more robust system. 2. Slightly increase temperature: If protodeboronation is under control with a milder base, a modest increase in temperature might be necessary to drive the reaction to completion.

Data Presentation

The following table provides a summary of representative yields for a Suzuki-Miyaura coupling reaction with an arylboronic acid bearing electron-withdrawing groups under various conditions. This data is intended to be illustrative and guide experimental design to minimize protodeboronation of this compound.

Entry Base Solvent Temperature (°C) Yield of Biaryl Product (%) Yield of Protodeboronated Byproduct (%)
1NaOHDioxane/H₂O1004550
2K₂CO₃Dioxane/H₂O1007520
3K₃PO₄Dioxane/H₂O1008510
4K₃PO₄Anhydrous Dioxane100905
5K₃PO₄Anhydrous Dioxane8088<5

Note: The data in this table is representative and based on general principles for arylboronic acids with similar electronic properties. Actual results with this compound may vary.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol provides a starting point for optimizing a Suzuki-Miyaura coupling reaction with this compound.

Materials:

  • This compound

  • Aryl halide (coupling partner)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., dioxane or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Protodeboronation_Mechanism cluster_base Base-Catalyzed Protodeboronation ArB(OH)2 5-Chloro-2-formyl- phenylboronic acid ArB(OH)3- Boronate Anion (More Reactive) ArB(OH)2->ArB(OH)3- + OH- ArH Protodeboronated Product (2-Chloro-6-formylbenzene) ArB(OH)3-->ArH + H+ (from H2O)

Mechanism of base-catalyzed protodeboronation.

Troubleshooting_Workflow start Low Yield & High Protodeboronation Observed strategy Implement ONE Strategy: - Use Milder Base (e.g., K3PO4) - Lower Reaction Temperature - Use Anhydrous Solvents - Use More Active Catalyst - Convert to Boronic Ester start->strategy check Problem Solved? strategy->check success Reaction Optimized check->success Yes failure Try Another Strategy check->failure No failure->strategy

Troubleshooting workflow for minimizing protodeboronation.

References

Technical Support Center: Purification Strategies for Products Derived from 5-Chloro-2-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the purification of products derived from 5-Chloro-2-formylphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block primarily used in two key reactions:

  • Suzuki-Miyaura Coupling: To form biaryl compounds, specifically 6-chloro-[1,1'-biphenyl]-2-carboxaldehyde derivatives. This reaction is fundamental for creating complex molecular frameworks in drug discovery.[1][2][3]

  • Reductive Amination: To synthesize secondary or tertiary amines by reacting the formyl group with a primary or secondary amine, respectively.[4][5][6] This is a widely used method for introducing amine functionalities.[7][8][9]

Q2: What are the typical impurities I might encounter after a Suzuki-Miyaura coupling reaction with this compound?

A2: Common impurities include:

  • Homocoupling products: From the coupling of two molecules of the boronic acid or the aryl halide.[10]

  • Deboronated starting material: Protodeboronation of the this compound.

  • Unreacted starting materials: Residual this compound and the coupling partner (aryl halide/triflate).

  • Palladium catalyst residues: Which can discolor the product and may require specific removal techniques.

  • Inorganic salts: From the base used in the reaction.[11]

Q3: My reductive amination reaction is not going to completion, and I have a mixture of the starting aldehyde, imine intermediate, and the desired amine product. How can I purify my target amine?

A3: A multi-step purification strategy is often necessary:

  • Aqueous Workup: An initial acid-base extraction can help separate the basic amine product from the neutral starting aldehyde and imine. The amine will be protonated and move to the aqueous layer, which can then be basified and re-extracted.[12]

  • Column Chromatography: This is the most effective method for separating the desired amine from the remaining impurities. A silica gel column is typically used, often with a gradient elution system.[13]

  • Recrystallization: If the amine product is a solid, recrystallization can be a highly effective final purification step to achieve high purity.

Q4: Can I use normal silica gel for column chromatography of boronic acid derivatives?

A4: While standard silica gel can be used, boronic acids and their esters can sometimes adsorb strongly to silica, leading to poor recovery. To mitigate this, you can use boric acid-impregnated silica gel, which can reduce the Lewis basicity of the silica and minimize over-adsorption.

Troubleshooting Guides

Troubleshooting Suzuki-Miyaura Coupling Product Purification
IssuePossible Cause(s)Suggested Solution(s)
Product contaminated with a dark-colored impurity. Residual palladium catalyst.- Pass the crude product solution through a pad of Celite®. - Consider treatment with activated charcoal, though be mindful of potential product adsorption. - Use a scavenger resin designed to remove palladium.
Difficulty separating the product from the deboronated starting material by chromatography. Similar polarities of the product and the impurity.- Optimize the mobile phase for column chromatography. A biphenyl or phenyl-hexyl stationary phase might offer different selectivity compared to standard C18 columns.[14][15][16] - Attempt recrystallization from a carefully selected solvent system.
Presence of significant amounts of homocoupled byproduct. Reaction conditions favoring homocoupling (e.g., presence of oxygen).- Ensure proper degassing of solvents and reaction mixture. - Use a fresh, active catalyst. - Optimize the base and reaction temperature.
Low recovery after column chromatography. Product is adsorbing to the silica gel.- Use a less polar solvent system if possible. - Consider using neutral alumina as the stationary phase. - For boronic ester intermediates, use boric acid-impregnated silica gel.
Troubleshooting Reductive Amination Product Purification
IssuePossible Cause(s)Suggested Solution(s)
Incomplete reaction leading to a mixture of aldehyde, imine, and amine. - Insufficient reducing agent. - Inefficient imine formation. - Steric hindrance.- Increase the equivalents of the reducing agent (e.g., NaBH(OAc)₃).[17] - Add a catalytic amount of acetic acid to promote imine formation.[18] - Increase reaction time and/or temperature, monitoring by TLC or LC-MS.
Product and starting amine are difficult to separate by chromatography. Similar polarities.- If the starting amine is primary, consider protecting it with a Boc group after the reaction, which will significantly alter its polarity for easier separation. The Boc group can be subsequently removed.
Emulsion formation during acidic/basic workup. The amine product may act as a surfactant.- Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. - Filter the mixture through a pad of Celite®.
Product streaks on the TLC plate during chromatographic analysis. The amine is interacting strongly with the acidic silica gel.- Add a small amount of a basic modifier (e.g., triethylamine or ammonia) to the mobile phase for column chromatography.

Experimental Protocols

Protocol 1: Purification of a 6-chloro-[1,1'-biphenyl]-2-carboxaldehyde Derivative via Column Chromatography
  • Sample Preparation: After the aqueous workup of the Suzuki-Miyaura reaction, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Column Packing: Prepare a silica gel column using a slurry packing method with the initial mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the product.

  • Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification of a Secondary Amine via Acid-Base Extraction followed by Recrystallization
  • Acidic Extraction:

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

    • Extract the organic layer with 1M HCl (aq). The desired amine will move into the aqueous layer as its hydrochloride salt.

    • Separate the aqueous layer.

  • Basification and Re-extraction:

    • Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH (aq) or saturated NaHCO₃ (aq)) until the solution is basic (pH > 10).

    • Extract the basified aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

    • Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

  • Recrystallization:

    • Dissolve the crude amine in a minimal amount of a hot solvent (e.g., isopropanol, ethanol, or a mixture like ethyl acetate/hexane).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography
Product TypeStationary PhaseExample Mobile Phase System (Gradient)
6-chloro-[1,1'-biphenyl]-2-carboxaldehyde derivativesSilica GelHexane / Ethyl Acetate (e.g., from 98:2 to 80:20)
6-chloro-[1,1'-biphenyl]-2-carboxaldehyde derivativesBiphenyl PhaseAcetonitrile / Water or Methanol / Water
N-substituted-1-(6-chloro-1,1'-biphenyl-2-yl)methanamineSilica GelDichloromethane / Methanol (e.g., from 100:0 to 95:5) with 0.1% triethylamine
Table 2: Recommended Solvent Systems for Recrystallization
Product TypeRecommended Solvent(s)
6-chloro-[1,1'-biphenyl]-2-carboxaldehyde derivativesIsopropanol, Ethanol, Methanol/Water, Ethyl Acetate/Hexane[19]
N-substituted-1-(6-chloro-1,1'-biphenyl-2-yl)methanamine (as free base)Heptane, Toluene, Ethyl Acetate/Hexane
N-substituted-1-(6-chloro-1,1'-biphenyl-2-yl)methanamine (as hydrochloride salt)Ethanol/Water, Isopropanol/Diethyl Ether

Visualizations

Suzuki_Purification_Workflow start Crude Product from Suzuki-Miyaura Reaction workup Aqueous Workup (e.g., wash with water/brine) start->workup extract Solvent Extraction (e.g., Ethyl Acetate) workup->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate crude_solid Crude Solid/Oil concentrate->crude_solid chromatography Column Chromatography (Silica Gel) crude_solid->chromatography recrystallize Recrystallization crude_solid->recrystallize If solid pure_product Pure Product chromatography->pure_product recrystallize->pure_product

Caption: Workflow for the purification of Suzuki-Miyaura coupling products.

Reductive_Amination_Troubleshooting start Low Yield or Impure Product in Reductive Amination check_imine Check for Imine Formation (TLC, LC-MS) start->check_imine incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine check_reduction Check Reduction Step check_imine->check_reduction Complete add_acid Add Catalytic Acid (e.g., Acetic Acid) incomplete_imine->add_acid Yes increase_time_temp Increase Reaction Time/Temperature incomplete_imine->increase_time_temp Yes add_acid->check_reduction increase_time_temp->check_reduction incomplete_reduction Incomplete Reduction check_reduction->incomplete_reduction purification_issue Purification Issues check_reduction->purification_issue Complete more_reductant Add More Reducing Agent (e.g., NaBH(OAc)3) incomplete_reduction->more_reductant Yes change_reductant Consider a Different Reducing Agent incomplete_reduction->change_reductant Yes success Improved Yield/ Purity more_reductant->success change_reductant->success acid_base_extraction Optimize Acid-Base Extraction purification_issue->acid_base_extraction Yes chromatography_modifier Use Modifier in Column Chromatography (e.g., Triethylamine) purification_issue->chromatography_modifier Yes acid_base_extraction->success chromatography_modifier->success

References

Technical Support Center: Managing Formyl Group Side Reactions in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the formyl group in Suzuki-Miyaura coupling reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Suzuki coupling of substrates containing a formyl (aldehyde) group.

Issue 1: Low to No Yield of the Desired Biaryl Aldehyde

If you are experiencing low or no yield of your desired product, consider the following potential causes and solutions.

Potential CauseRecommended Action
Catalyst Inactivity Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, it must be reduced to Pd(0) in situ. Consider using a fresh batch of catalyst or a more air-stable precatalyst.
Oxygen Contamination Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition. Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).
Sub-optimal Reaction Conditions The choice of ligand, base, solvent, and temperature is critical. For formyl-substituted substrates, a milder base (e.g., K₂CO₃, K₃PO₄) is often preferred over strong bases like NaOH or alkoxides to prevent side reactions. Screen different phosphine ligands (e.g., PPh₃, SPhos, XPhos) as they can significantly influence the reaction outcome.
Sluggish Oxidative Addition If you are using an electron-rich aryl halide, the oxidative addition step may be slow. Consider using a more electron-rich phosphine ligand or increasing the reaction temperature.

Issue 2: Presence of Significant Byproducts

The formation of byproducts is a common issue. Identifying the byproduct can help in diagnosing the problem.

Observed ByproductPotential Cause & MechanismRecommended Action
Dehalogenated Starting Material The aryl halide is reduced, replacing the halogen with a hydrogen. This often occurs via the formation of a palladium-hydride species, which can arise from the solvent (e.g., alcohols) or the base.Use a non-protic solvent if possible. Switch to a milder base that is less likely to act as a hydride source (e.g., K₂CO₃ instead of alkoxides).
Homocoupling of Boronic Acid Two boronic acid molecules couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen.Ensure thorough degassing of all reagents and maintain a strict inert atmosphere.
Protodeboronation The boronic acid group is replaced by a hydrogen atom. This is common with electron-rich or heteroaryl boronic acids and is often accelerated by strong bases and water.Use a milder base (e.g., KF, K₂CO₃). Consider using anhydrous conditions.
Corresponding Alcohol of the Product The formyl group of the desired product is reduced to a primary alcohol. This can occur via a palladium-hydride intermediate.Use a non-protic solvent and a base that is not a hydride source. If the problem persists, consider protecting the aldehyde group.
Corresponding Carboxylic Acid and Alcohol of the Starting Material/Product Disproportionation of the aldehyde via the Cannizzaro reaction, which occurs with non-enolizable aldehydes under strongly basic conditions.Avoid strong bases like NaOH or KOH. Use milder inorganic bases such as K₂CO₃ or K₃PO₄.

Frequently Asked Questions (FAQs)

Q1: Can the formyl group directly participate in or be affected by the Suzuki coupling reaction?

A1: Yes, the formyl group is generally tolerated in palladium-catalyzed Suzuki couplings. However, it can be susceptible to side reactions under certain conditions. Strong bases can induce a Cannizzaro reaction, leading to disproportionation into an alcohol and a carboxylic acid. Additionally, palladium-hydride species, which can form during the catalytic cycle, may reduce the aldehyde to an alcohol.[1]

Q2: When should I consider using a protecting group for the aldehyde?

A2: You should consider protecting the aldehyde group if:

  • You are observing significant reduction of the aldehyde to an alcohol.

  • You need to use strongly basic conditions that could lead to a Cannizzaro reaction.

  • Your purification is complicated by the presence of aldehyde-related byproducts.

  • The aldehyde is particularly sensitive or precious.

Q3: What is the most common protecting group for an aldehyde in the context of Suzuki coupling, and how is it used?

A3: The most common protecting group for an aldehyde is an acetal, typically a cyclic acetal formed with ethylene glycol.[2] Acetals are stable under the basic conditions of the Suzuki reaction. The aldehyde is first protected by reacting it with ethylene glycol under acidic conditions. After the Suzuki coupling is complete, the acetal is easily removed by hydrolysis with aqueous acid to regenerate the aldehyde.

Q4: I'm observing protodeboronation of my formyl-substituted boronic acid. How can I minimize this?

A4: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond. To minimize this, you can:

  • Use a milder base, such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).

  • Run the reaction under anhydrous conditions, as water is a proton source for this side reaction.

  • Use the boronic acid as its pinacol ester or MIDA boronate, which are often more stable.

Q5: My reaction is very slow when using a formyl-substituted aryl bromide. What can I do?

A5: The electronic nature of the substituents can affect the rate of oxidative addition. While an electron-withdrawing group like a formyl group should facilitate this step, other factors might be at play. Ensure your catalyst system is optimal. Using bulky, electron-rich phosphine ligands like SPhos or XPhos can often accelerate the reaction. You can also try carefully increasing the reaction temperature.

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for Suzuki couplings involving formyl-substituted substrates, illustrating the feasibility of the reaction with and without protecting groups.

Table 1: Suzuki Coupling of Unprotected Formyl-Substituted Aryl Halides

EntryAryl HalideArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
14-BromobenzaldehydePhenylboronic acidPd(OAc)₂ (2) / PPh₃ (4)K₂CO₃ (2)Toluene/H₂O1001295[3]
24-Bromobenzaldehyde4-(Dimethylamino)phenylboronic acidPd(OAc)₂ (2) / PPh₃ (4)K₂CO₃ (2)Toluene/H₂O904-6Not specified, but successful[4]
32-BromobenzaldehydePhenylboronic acidPyridine-Pyrazole/Pd(II) (0.1)KOH (2)EtOH/H₂O (1:1)60 (MW)2 min85[5]
44-BromobenzaldehydePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O80690

Table 2: Suzuki Coupling with a Protected Formyl Group (Acetal)

EntryAryl Halide (Acetal Protected)Arylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
11-Bromo-4-(dimethoxymethyl)benzenePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/EtOH/H₂O801292General procedure, yield may vary
21-Bromo-4-(1,3-dioxolan-2-yl)benzene4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄ (2)Dioxane/H₂O10016>95General procedure, yield may vary

Note: Yields in Table 2 are for the coupling step only and do not include the protection and deprotection steps.

Experimental Protocols

Protocol 1: Suzuki Coupling of Unprotected 4-Bromobenzaldehyde

This protocol describes a general procedure for the Suzuki coupling of 4-bromobenzaldehyde with an arylboronic acid.

  • Reaction Setup : In a round-bottom flask, combine 4-bromobenzaldehyde (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere : Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition : Add degassed toluene and water (typically in a 4:1 to 10:1 ratio). Then, add the palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like PPh₃, or a precatalyst like Pd(PPh₃)₄).[4]

  • Reaction : Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Workup : After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification : Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Protocol 2: Acetal Protection of 4-Bromobenzaldehyde

This protocol describes the formation of a dimethyl acetal to protect the aldehyde functionality.

  • Reaction Setup : In a round-bottom flask, dissolve 4-bromobenzaldehyde (1.0 equiv.) in anhydrous methanol.[4]

  • Reagent Addition : Add trimethyl orthoformate (1.5 equiv.), which acts as a dehydrating agent.[4]

  • Catalyst Addition : Add a catalytic amount of an acid, such as p-toluenesulfonic acid (PTSA).[4]

  • Reaction : Stir the mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Workup : Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, wash with brine, and dry.

  • Purification : Remove the solvent under reduced pressure. The crude acetal is often pure enough for the next step, or it can be purified by column chromatography.

Protocol 3: Deprotection of the Acetal Post-Suzuki Coupling

This protocol describes the regeneration of the aldehyde from the acetal after the Suzuki coupling reaction.

  • Reaction Setup : Dissolve the biaryl acetal product in a mixture of an organic solvent (e.g., acetone or THF) and water.

  • Acid Addition : Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.

  • Reaction : Stir the mixture at room temperature. The reaction is typically fast.

  • Monitoring : Monitor the deprotection by TLC.

  • Workup : Neutralize the acid with a mild base. Extract the product with an organic solvent, wash with water and brine, and dry.

  • Purification : Remove the solvent to obtain the final biaryl aldehyde, which can be further purified if necessary.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling```dot

Suzuki_Cycle ArX Aryl Halide (Ar-X) OxAdd OxAdd ArX->OxAdd ArBOH2 Arylboronic Acid (Ar'-B(OH)₂) Transmetal Transmetal ArBOH2->Transmetal Product Biaryl Product (Ar-Ar') Transmetal->Product

Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions involving aldehydes.

Decision Tree: To Protect or Not to Protect the Formyl Group

Protection_Decision Start Starting Suzuki with a Formyl Group Check_Conditions Are strongly basic conditions required? Start->Check_Conditions Check_Side_Reactions Are aldehyde side reactions (reduction, Cannizzaro) observed or expected? Check_Conditions->Check_Side_Reactions No Protect_Aldehyde Protect Aldehyde (e.g., as an acetal) Check_Conditions->Protect_Aldehyde Yes Proceed_Unprotected Proceed with Unprotected Aldehyde Check_Side_Reactions->Proceed_Unprotected No Check_Side_Reactions->Protect_Aldehyde Yes Optimize_Unprotected Optimize with milder base and conditions Proceed_Unprotected->Optimize_Unprotected

Caption: Decision-making guide for using a protecting group for the formyl group.

Plausible Side Reactions of the Formyl Group

Cannizzaro cluster_cannizzaro Cannizzaro Reaction (under strong base) Aldehyde1 2 x Ar-CHO Intermediate Tetrahedral Intermediate Aldehyde1->Intermediate Nucleophilic attack Hydroxide OH⁻ (strong base) Hydroxide->Intermediate Hydride_Transfer Hydride Transfer Intermediate->Hydride_Transfer Products Ar-COO⁻ + Ar-CH₂OH Hydride_Transfer->Products

Caption: The Cannizzaro reaction as a potential side reaction for non-enolizable aldehydes.

Aldehyde_Reduction PdH Pd-H Species (from solvent/base) Coordination Coordination of Aldehyde to Pd-H PdH->Coordination Aldehyde Ar-CHO Aldehyde->Coordination Insertion Hydride Insertion Coordination->Insertion Alkoxide Palladium Alkoxide Insertion->Alkoxide Protonolysis Protonolysis Alkoxide->Protonolysis Alcohol Ar-CH₂OH Protonolysis->Alcohol

Caption: A plausible mechanism for the reduction of the formyl group by a palladium-hydride species.

References

Optimizing reaction temperature for 5-Chloro-2-formylphenylboronic acid couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-Chloro-2-formylphenylboronic acid in cross-coupling reactions. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for a Suzuki-Miyaura coupling reaction with this compound?

A typical starting point for a Suzuki-Miyaura coupling involving this compound would involve a palladium catalyst, a base, and a suitable solvent system. Due to the electron-withdrawing nature of the chloro and formyl groups, the boronic acid is expected to be reactive.

A general protocol is as follows:

  • Aryl Halide: 1.0 mmol

  • This compound: 1.2 - 1.5 mmol

  • Palladium Catalyst: e.g., Pd(PPh₃)₄ (2-5 mol%) or a more active pre-catalyst like XPhos Pd G3 (0.5–2 mol%)

  • Base: e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0 - 3.0 mmol)

  • Solvent: A degassed mixture such as Dioxane/H₂O (10:1) or DMF/H₂O.[1]

  • Temperature: Typically in the range of 80-110 °C.[1]

  • Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.[2]

Q2: How does the reaction temperature affect the outcome of the coupling reaction?

Reaction temperature is a critical parameter that can significantly influence the yield and side product formation. For Suzuki couplings, a temperature screen is often recommended to find the optimal conditions.

  • Low Temperatures (e.g., < 60 °C): The reaction may be sluggish or not proceed at all, resulting in low conversion of starting materials.

  • Optimal Temperatures (typically 80-110 °C): This range often provides a good balance between reaction rate and catalyst stability, leading to higher yields.[1]

  • High Temperatures (e.g., > 120 °C): While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition (formation of palladium black) and increased side reactions such as protodeboronation, ultimately reducing the overall yield.

Q3: What are common side reactions to watch out for with this compound?

The most common side reaction, particularly for 2-formylphenylboronic acids, is protodeboronation , where the boronic acid group is replaced by a hydrogen atom. This is often promoted by aqueous basic conditions and elevated temperatures. The presence of the ortho-formyl group can make this boronic acid particularly susceptible to this side reaction. Another potential side reaction is homocoupling of the boronic acid, which can be promoted by the presence of oxygen.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Formation 1. Inactive Catalyst: The Pd(0) active species may not have formed or has been deactivated. 2. Inefficient Oxidative Addition: The aryl halide partner might be unreactive. 3. Poor Transmetalation: The boronic acid is not sufficiently activated.1. Catalyst Choice: Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a highly active pre-catalyst system (e.g., a Buchwald ligand like SPhos or XPhos with a palladium source). Ensure the reaction is thoroughly degassed to prevent catalyst oxidation. 2. Ligand Modification: For less reactive aryl chlorides, consider using more electron-rich and bulky phosphine ligands. 3. Base and Solvent: Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered. A small amount of water in solvents like dioxane or THF can aid in the formation of the active boronate species.[2]
Significant Protodeboronation (loss of boronic acid) 1. Harsh Basic Conditions: Strong aqueous bases can promote the cleavage of the C-B bond. 2. Elevated Temperatures: Higher temperatures can accelerate the rate of protodeboronation.1. Milder Base: Switch to a milder base such as KF. 2. Aprotic Conditions: Consider running the reaction under anhydrous conditions, for example using a base like K₃PO₄ in a solvent like toluene. 3. Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), which is more resistant to protodeboronation.
Formation of Homocoupling Product Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the catalyst.Rigorous Degassing: Ensure that all solvents are thoroughly degassed before use and that the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen) throughout the setup and reaction time.
Reaction Stalls Before Completion 1. Catalyst Decomposition: The catalyst may have degraded over the course of the reaction. 2. Insufficient Base: The base may have been consumed or is not effective enough.1. Use a More Robust Catalyst: Employ more stable palladium pre-catalysts. 2. Add More Base: If monitoring the reaction shows a stall, a second addition of base might be beneficial.

Data Presentation

Table 1: Illustrative Temperature Optimization for a Suzuki Coupling with an Electron-Deficient Phenylboronic Acid.

The following table provides a representative example of how reaction temperature can influence the yield of a Suzuki coupling reaction. Note that the optimal temperature will be specific to the substrates, catalyst, base, and solvent used.

EntryTemperature (°C)Reaction Time (h)Yield (%)Observations
1Room Temperature24< 5Little to no product formation observed.
2601245Slow conversion of starting materials.
380685Good conversion and yield.
4100492Faster reaction with excellent yield.
5120475Evidence of catalyst decomposition (black precipitate).

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the optimization of the coupling reaction.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or XPhos Pd G3)

  • Base (e.g., K₂CO₃ or K₃PO₄, finely powdered)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane and water)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.5 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 1-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of dioxane and water) via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl halide.

  • Reaction: Place the vessel in a preheated heating block or oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[1][2]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R¹-Pd(II)L₂-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_aryl R¹-Pd(II)L₂-R² Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (Boronic Acid) Base Base BoronicAcid->Base Boronate [R²-B(OH)₃]⁻ Base->Boronate Boronate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Prep Prepare Reagents (Aryl Halide, Boronic Acid, Base) Start->Prep Setup Reaction Setup (Inert Atmosphere) Prep->Setup Solvent Add Degassed Solvent Setup->Solvent Catalyst Add Palladium Catalyst Solvent->Catalyst Heat Heat to Desired Temperature Catalyst->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Workup Reaction Work-up (Quench, Extract) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify End End (Characterize Product) Purify->End

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Technical Support Center: Troubleshooting Catalyst Deactivation with Substituted Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting catalyst deactivation in cross-coupling reactions involving substituted arylboronic acids. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction is sluggish or has stopped completely. What are the primary causes of catalyst deactivation?

A1: Catalyst deactivation in Suzuki-Miyaura coupling reactions can be attributed to several factors. The most common causes include:

  • Palladium Nanoparticle Agglomeration: The active Pd(0) species can aggregate to form larger, less active, or inactive palladium nanoparticles, often observed as a black precipitate ("palladium black").

  • Ligand Degradation: Phosphine ligands are susceptible to oxidation or other degradation pathways, which diminishes their ability to stabilize the palladium catalyst.

  • Instability of the Boronic Acid: The arylboronic acid itself can be unstable under the reaction conditions, leading to side reactions that consume the starting material and affect the catalyst. The two main degradation pathways are:

    • Protodeboronation: Replacement of the boronic acid group with a hydrogen atom, particularly problematic with electron-rich heterocyclic and electron-deficient arylboronic acids.[1]

    • Boroxine Formation: Self-condensation of three boronic acid molecules to form a cyclic trimer anhydride, which is often less reactive.

  • Presence of Oxygen: Inadequate degassing of solvents and reagents can lead to the oxidation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[2][3]

  • Impurities: Trace impurities in the reagents or solvents can act as catalyst poisons.

Q2: I am observing a significant amount of homocoupling of my arylboronic acid. What causes this and how can I prevent it?

A2: Homocoupling of arylboronic acids is a common side reaction that leads to the formation of a biaryl product from two molecules of the boronic acid, reducing the yield of the desired cross-coupled product.

  • Primary Cause: The presence of oxidants, most commonly oxygen from the air, is a primary driver of homocoupling.[2][3] Pd(II) species, either from an incompletely reduced precatalyst or from the oxidation of Pd(0), can also promote this side reaction.

  • Prevention Strategies:

    • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. Common methods include sparging with an inert gas (argon or nitrogen) or using freeze-pump-thaw cycles for more sensitive reactions.[2][4][5]

    • Use a Pre-formed Pd(0) Source: Employing a catalyst that is already in the active Pd(0) state can minimize the presence of Pd(II) species that promote homocoupling.

    • Control Reagent Purity: Use fresh, high-purity boronic acid, as degradation over time can contribute to side reactions.

Q3: What is protodeboronation and how can I minimize it?

A3: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid functional group with a hydrogen atom. This is a significant issue with certain substituted arylboronic acids.

  • Susceptible Substrates: This side reaction is particularly prevalent with electron-deficient and some heteroarylboronic acids.[1]

  • Minimization Strategies:

    • Use Milder Bases: Strong bases can accelerate protodeboronation. Consider using milder bases such as K₃PO₄ or KF.

    • Use Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation than the corresponding free boronic acids.[6]

    • Anhydrous Conditions: For some systems, minimizing the amount of water can reduce the rate of protodeboronation.

Troubleshooting Guides

Guide 1: Reactions with Electron-Rich and Electron-Deficient Arylboronic Acids

The electronic nature of the substituents on the arylboronic acid significantly influences the reaction outcome.

  • Electron-Donating Groups (e.g., -OCH₃, -CH₃): These generally increase the nucleophilicity of the aryl group, facilitating the transmetalation step. However, they can sometimes be more prone to protodeboronation.

  • Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃): These can slow down the transmetalation step. These substrates are also often more susceptible to protodeboronation under basic conditions.[1]

Troubleshooting Flowchart for Electron-Deficient Boronic Acids

G start Low Yield with Electron-Deficient Arylboronic Acid check_base Is a strong base being used? start->check_base mild_base Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃, KF) check_base->mild_base Yes check_boronic_acid Is protodeboronation observed? check_base->check_boronic_acid No mild_base->check_boronic_acid use_ester Use a more stable boronic ester (e.g., pinacol ester) check_boronic_acid->use_ester Yes check_ligand Is the reaction sluggish? check_boronic_acid->check_ligand No use_ester->check_ligand electron_rich_ligand Use a more electron-rich and bulky ligand (e.g., SPhos, XPhos) check_ligand->electron_rich_ligand Yes optimize_temp Optimize temperature (start at lower temperature) electron_rich_ligand->optimize_temp success Improved Yield optimize_temp->success

Caption: Troubleshooting flowchart for electron-deficient boronic acids.

Data on Substituent Effects on Yield

EntryAryl HalideBoronic AcidBaseSolventCatalyst/LigandYield (%)
14-Bromoanisole4-Methoxyphenylboronic acidK₂CO₃Toluene/H₂OPd(PPh₃)₄95
24-Bromoanisole4-Nitrophenylboronic acidK₂CO₃Toluene/H₂OPd(PPh₃)₄78
34-ChlorotoluenePhenylboronic acidK₃PO₄ToluenePd₂(dba)₃ / SPhos92
44-Chlorotoluene2-Nitrophenylboronic acidK₃PO₄ToluenePd₂(dba)₃ / SPhos85

This table is a representation of typical trends. Actual yields will vary based on specific reaction conditions.

Guide 2: Reactions with Sulfur-Containing Arylboronic Acids

Sulfur-containing compounds, such as thiophenes or arylthiols, are notorious for poisoning palladium catalysts.

Observed Problem: The reaction with a thiophene-containing boronic acid is giving a low yield.

  • Likely Cause: The sulfur atom in the thiophene ring is coordinating to the palladium center, leading to catalyst deactivation.

  • Solutions:

    • Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) that can help stabilize the palladium center and reduce poisoning.

    • Use a More Stable Boron Reagent: Thiophene-2-boronic acid pinacol ester is often more effective than the free boronic acid.

    • Increase Catalyst Loading: A higher catalyst loading may be necessary to compensate for the deactivation.

Simplified Mechanism of Deactivation by Sulfur

G cluster_0 Active Catalytic Cycle cluster_1 Deactivation Pathway Pd(0)L_n Active Pd(0) Catalyst Ar-Pd(II)-X Oxidative Adduct Pd(0)L_n->Ar-Pd(II)-X Oxidative Addition Deactivated_Complex Inactive Pd-Sulfur Complex Pd(0)L_n->Deactivated_Complex Poisoning Ar-Pd(II)-Ar' Transmetalation Product Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation Ar-Ar' Coupled Product Ar-Pd(II)-Ar'->Ar-Ar' Ar-Ar'->Pd(0)L_n Reductive Elimination Sulfur_Compound Sulfur-containing Arylboronic Acid Sulfur_Compound->Deactivated_Complex

Caption: Simplified mechanism of palladium catalyst deactivation by a sulfur-containing molecule.

Guide 3: Catalyst Recycling Leads to Decreased Activity

When attempting to recycle a heterogeneous palladium catalyst, a significant drop in activity in subsequent runs is a common issue.

  • Common Causes for Decreased Activity:

    • Palladium Leaching: A portion of the palladium may leach from the support into the solution during the reaction.

    • Product Adsorption: The cross-coupled product can strongly adsorb to the surface of the catalyst, blocking active sites.

    • Structural Changes: The support material or the palladium nanoparticles may undergo structural changes at high temperatures.

Troubleshooting Steps for Recycled Catalysts:

  • Thorough Washing: After filtration, wash the catalyst extensively with a solvent that can dissolve the product and any byproducts to unblock the active sites.

  • Test for Leaching: Analyze the reaction filtrate for palladium content to determine if leaching is a significant issue.

  • Consider Catalyst Reactivation: For some types of deactivation, a reactivation protocol may be effective.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • Substituted arylboronic acid or ester (1.2 equiv)

  • Palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/H₂O 4:1)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, the boronic acid/ester, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under the inert atmosphere, add the degassed solvent via syringe, followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of Arylboronic Pinacol Esters

This protocol is beneficial for stabilizing sensitive arylboronic acids.[7]

Materials:

  • Arylboronic acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Toluene or Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap, dissolve the arylboronic acid and pinacol in the chosen solvent.

  • Heat the mixture to reflux to remove water azeotropically.

  • Monitor the reaction by TLC or GC until the starting boronic acid is consumed.

  • Remove the solvent under reduced pressure to obtain the crude pinacol ester, which can be purified by distillation or chromatography if necessary.

Protocol 3: Solvent Degassing (Freeze-Pump-Thaw Method)

This is a highly effective method for removing dissolved oxygen from reaction solvents.[4][5]

Procedure:

  • Place the solvent in a Schlenk flask sealed with a septum or stopcock.

  • Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.

  • Pump: With the solvent still frozen, open the flask to a high vacuum line and evacuate for 5-10 minutes.

  • Thaw: Close the flask to the vacuum and allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure thorough degassing. After the final cycle, backfill the flask with an inert gas.

Catalyst Deactivation and Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the main catalytic cycle and common pathways leading to catalyst deactivation.

Suzuki_Cycle_and_Deactivation Suzuki-Miyaura Cycle and Catalyst Deactivation Pathways cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (+ Ar-X) Pd_Black Palladium Black (Agglomeration) Pd0->Pd_Black High Temp / Poor Ligand Ligand_Ox Oxidized Ligand Pd0->Ligand_Ox O₂ Present Transmetal Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal Transmetalation (+ Ar'B(OH)₂) Product Ar-Ar' Transmetal->Product Reductive Elimination ArBOH2 Ar'B(OH)₂ Product->Pd0 Protodeboronation Protodeboronation (Ar'-H) Boroxine Boroxine (Inactive Trimer) ArBOH2->Protodeboronation H₂O / Base ArBOH2->Boroxine Self-Condensation

References

Improving solubility of 5-Chloro-2-formylphenylboronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 5-Chloro-2-formylphenylboronic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: In which organic solvents does this compound typically exhibit good solubility?

Q2: Which solvents are generally poor choices for dissolving this compound?

A2: Based on the behavior of similar compounds, this compound is expected to have very low solubility in non-polar hydrocarbon solvents like methylcyclohexane, hexane, and toluene.[1][2]

Q3: How does the choice of solvent impact Suzuki-Miyaura coupling reactions involving this compound?

A3: The solvent plays a critical role in Suzuki-Miyaura coupling reactions. For a successful reaction, the chosen solvent or solvent system must adequately dissolve the this compound, the coupling partner (e.g., an aryl halide), and the base to ensure all components can interact effectively in the catalytic cycle.[3] Insufficient solubility of any of these components can lead to slow or incomplete reactions.

Q4: Can I use a solvent mixture to improve the solubility of this compound?

A4: Yes, using a solvent mixture is a common strategy. For instance, in Suzuki-Miyaura couplings, a mixture of a non-polar solvent (like toluene) with a more polar co-solvent (like ethanol or dioxane) and water is often employed to dissolve all reactants.

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered with this compound during experimental work.

Problem 1: The compound is not dissolving in the chosen solvent.
Possible Cause Suggested Solution
Inappropriate solvent choice. Based on general principles for phenylboronic acids, switch to a more polar aprotic solvent. Good starting points include THF, dioxane, or acetone.[1][2]
Insufficient solvent volume. Increase the volume of the solvent incrementally until the compound dissolves. Be mindful of the final concentration required for your reaction.
Low temperature. Gently warm the mixture. Many compounds exhibit increased solubility at higher temperatures. However, be cautious of potential decomposition at elevated temperatures.
Compound purity. Impurities may affect solubility. Consider purifying the this compound if its purity is questionable.
Problem 2: The compound precipitates out of solution during the reaction.
Possible Cause Suggested Solution
Change in temperature. If the reaction is cooled, the compound may precipitate. Maintain a constant temperature if possible, or choose a solvent in which the compound has higher solubility at the lower temperature.
Reaction byproduct formation. A newly formed species in the reaction mixture may be insoluble. Analyze the precipitate to identify its composition.
Change in solvent polarity. The addition of other reagents may alter the overall polarity of the solvent mixture, causing the boronic acid to precipitate. Consider a solvent system that is robust to these changes.

Solubility Data

As precise quantitative solubility data for this compound is not available in published literature, the following table provides a qualitative summary based on the known behavior of phenylboronic acids.[1][2] Researchers are encouraged to use this as a starting point and determine specific solubilities experimentally.

SolventExpected SolubilityNotes
DioxaneHighCommonly used in Suzuki-Miyaura reactions.
Tetrahydrofuran (THF)HighAnother ether that is a good starting point.
AcetoneHighA polar aprotic ketone that should be effective.[1][2]
ChloroformModerateMay be a suitable solvent for certain applications.[1][2]
TolueneVery LowGenerally not a good solvent for boronic acids alone.
HexaneVery LowA non-polar hydrocarbon, expected to be a poor solvent.[1][2]
WaterLowWhile some boronic acids have slight water solubility, it is generally low.

Experimental Protocols

Protocol for Small-Scale Solubility Screening

This protocol outlines a method for quickly assessing the solubility of this compound in various organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., THF, dioxane, acetone, chloroform, toluene, hexane)

  • Small vials (e.g., 1.5 mL or 4 mL) with caps

  • Vortex mixer

  • Small magnetic stir bars and stir plate (optional)

  • Analytical balance

Procedure:

  • Weigh approximately 5 mg of this compound into a clean, dry vial.

  • Add 0.5 mL of the first solvent to be tested to the vial.

  • Cap the vial and vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the vial for any undissolved solid.

  • If the solid has dissolved completely, the compound is soluble at approximately 10 mg/mL.

  • If the solid has not dissolved, add another 0.5 mL of the solvent (for a total of 1.0 mL) and vortex again.

  • If the solid dissolves, the solubility is approximately 5 mg/mL.

  • If undissolved solid remains, the solubility is less than 5 mg/mL in that solvent at room temperature.

  • (Optional) If the solid is not dissolving, gently warm the vial and observe any changes in solubility. Note if the compound precipitates upon cooling.

  • Repeat this process for each solvent you wish to test.

  • Record your observations in a laboratory notebook.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with This compound check_solvent Is the solvent polar aprotic? (e.g., THF, Dioxane, Acetone) start->check_solvent try_polar_aprotic Action: Switch to a polar aprotic solvent. check_solvent->try_polar_aprotic No check_dissolution Does the compound dissolve? check_solvent->check_dissolution Yes try_polar_aprotic->check_dissolution increase_volume Action: Incrementally increase solvent volume. check_dissolution2 Does the compound dissolve? increase_volume->check_dissolution2 check_dissolution->increase_volume No end_success Success: Compound is dissolved. check_dissolution->end_success Yes gentle_heating Action: Apply gentle heating. solvent_screening Action: Perform small-scale solvent screening. gentle_heating->solvent_screening check_dissolution2->gentle_heating No check_dissolution2->end_success Yes solvent_screening->end_success

References

Technical Support Center: Phenylboronic Acids Under Basic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments involving phenylboronic acids under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for phenylboronic acids under basic conditions?

A1: Under basic conditions, phenylboronic acids primarily degrade through two main pathways:

  • Protodeboronation: This is a significant degradation pathway where the carbon-boron bond is cleaved and replaced by a hydrogen atom, leading to the formation of benzene. This reaction is often accelerated in aqueous basic media.

  • Oxidative Degradation: The carbon-boron bond is also susceptible to oxidative cleavage, which results in the formation of phenol.[1][2] This can be initiated by dissolved oxygen or other oxidizing species in the reaction mixture.

A third process to be aware of is:

  • Boroxine Formation: Phenylboronic acids can undergo dehydration, especially under heating or in anhydrous conditions, to form cyclic trimers known as boroxines.[3] This is an equilibrium process and can be reversed by the addition of water.[3]

Q2: What are the common degradation products I should look for?

A2: The most common degradation products are benzene (from protodeboronation) and phenol (from oxidation). In the context of Suzuki-Miyaura coupling reactions, biphenyl can also be a significant byproduct resulting from the homocoupling of the phenylboronic acid.

Q3: How does the pH of the solution affect the stability of phenylboronic acid?

A3: The pH of the solution plays a critical role in the stability of phenylboronic acid. Phenylboronic acid is a Lewis acid with a pKa of approximately 8.83.[4] In aqueous solutions, it exists in an equilibrium between the neutral, trigonal planar form (PhB(OH)₂) and the anionic, tetrahedral boronate form (PhB(OH)₃⁻). At pH values above the pKa, the equilibrium shifts towards the more reactive boronate form, which is more susceptible to degradation.

Q4: I'm seeing low yields in my Suzuki-Miyaura coupling. Could my phenylboronic acid be degrading?

A4: Yes, degradation of the phenylboronic acid is a very common reason for low yields in Suzuki-Miyaura couplings. The basic conditions required for the reaction can promote both protodeboronation and oxidative degradation. Furthermore, the presence of oxygen can lead to homocoupling of the boronic acid, and the palladium catalyst itself can sometimes promote decomposition.[5]

Troubleshooting Guides

Issue 1: Low reaction yield and/or significant starting material remaining.
Possible Cause Troubleshooting Step
Protodeboronation Switch to a milder or non-aqueous base such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[5]
Oxidative Degradation Thoroughly degas all solvents and ensure the reaction is run under a strict inert atmosphere (e.g., Nitrogen or Argon).
Boroxine Formation If running under strictly anhydrous conditions, consider adding a small, controlled amount of water to shift the equilibrium back towards the active boronic acid.[3]
General Instability Convert the phenylboronic acid to a more stable derivative, such as a pinacol ester, before use in the reaction.
Issue 2: Formation of significant byproducts.
Byproduct Observed Possible Cause Troubleshooting Step
Benzene Protodeboronation of the phenylboronic acid.Use a milder base, lower the reaction temperature, and ensure anhydrous conditions if possible.[5]
Phenol Oxidation of the phenylboronic acid.Rigorously exclude oxygen from the reaction mixture by degassing solvents and using an inert atmosphere.
Biphenyl Homocoupling of the phenylboronic acid.Ensure an efficient Pd(0) catalyst system is used. Consider slow addition of the boronic acid to keep its concentration low.

Data Presentation

Table 1: Summary of Phenylboronic Acid Stability and Degradation
Condition Relative Stability Primary Degradation Pathway(s) Major Degradation Product(s)
Aqueous, pH > 9 LowProtodeboronation, OxidationBenzene, Phenol
Aqueous, pH 7-9 ModerateProtodeboronation, OxidationBenzene, Phenol
Anhydrous, Basic Moderate to HighProtodeboronationBenzene
Presence of Oxygen LowOxidationPhenol
Presence of Pd(II) LowHomocouplingBiphenyl

Note: The actual rate of degradation is highly dependent on temperature, the specific base used, and the concentration of all reactants.

Experimental Protocols

Protocol 1: Monitoring Phenylboronic Acid Degradation by HPLC

This protocol provides a method to monitor the degradation of phenylboronic acid and quantify its major degradation product, phenol.

1. Materials and Reagents:

  • Phenylboronic acid

  • Phenol (for standard curve)

  • Selected base (e.g., NaOH, K₂CO₃)

  • Deionized water

  • Acetonitrile (HPLC grade)

  • Formic acid

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

2. Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of phenylboronic acid (e.g., 1 mg/mL) in acetonitrile.

    • Prepare a stock solution of phenol (e.g., 1 mg/mL) in acetonitrile.

    • Prepare the desired basic aqueous solution (e.g., 0.1 M NaOH).

    • Prepare mobile phases: Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Degradation Study:

    • In a reaction vessel, add the basic aqueous solution.

    • At time t=0, add a known volume of the phenylboronic acid stock solution to the basic solution to achieve the desired starting concentration.

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding an equal volume of 0.1 M HCl to neutralize the base.

    • Dilute the quenched sample with the initial mobile phase composition before injection.

  • HPLC Analysis:

    • Set up the HPLC system with a suitable gradient program (e.g., 10-90% Solvent B over 15 minutes).

    • Set the UV detector to 254 nm.

    • Inject the prepared samples.

    • Create a calibration curve for both phenylboronic acid and phenol using the prepared stock solutions.

    • Quantify the amount of remaining phenylboronic acid and formed phenol at each time point.

Protocol 2: Synthesis of Phenylboronic Acid Pinacol Ester

This protocol describes the conversion of phenylboronic acid to its more stable pinacol ester derivative.

1. Materials and Reagents:

  • Phenylboronic acid

  • Pinacol

  • Toluene

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Magnetic stirrer and heating mantle

2. Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add phenylboronic acid (1.0 eq) and pinacol (1.0 eq).

  • Add toluene to the flask to dissolve the reagents and fill the Dean-Stark trap.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Continue refluxing until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude phenylboronic acid pinacol ester can be purified by recrystallization from a suitable solvent (e.g., pentane).

Mandatory Visualization

DegradationPathways PBA Phenylboronic Acid (PhB(OH)₂) Boronate Phenylboronate (PhB(OH)₃⁻) PBA->Boronate  + OH⁻ (Basic Conditions) Phenol Phenol PBA->Phenol Oxidation Boroxine Boroxine (Cyclic Trimer) PBA->Boroxine Dehydration (Anhydrous/Heat) Benzene Benzene Boronate->Benzene Protodeboronation

Caption: Primary degradation and equilibrium pathways of phenylboronic acid.

ExperimentalWorkflow Start Unstable Phenylboronic Acid in Basic Media Decision Need for Enhanced Stability? Start->Decision PBA Use Phenylboronic Acid Directly Decision->PBA No Esterification Convert to Pinacol Ester Decision->Esterification Yes Reaction Perform Reaction under Basic Conditions PBA->Reaction Esterification->Reaction Analysis Analyze Reaction Outcome Reaction->Analysis

References

Effect of ortho-substituents on Suzuki-Miyaura reaction rates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Suzuki-Miyaura cross-coupling reactions, with a specific focus on the effects of ortho-substituted substrates.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you resolve problems in your experiments.

Q1: My Suzuki-Miyaura reaction with an ortho-substituted aryl halide or boronic acid is resulting in low to no yield. What are the primary factors to investigate?

A: Low yields with sterically hindered substrates are a common challenge. The issue often stems from one or more of the following factors:

  • Steric Hindrance: The primary culprit is steric hindrance, which significantly slows down the crucial transmetalation and reductive elimination steps of the catalytic cycle.[1][2] For substrates with substituents in both ortho positions (di-ortho-substituted), this effect is even more pronounced.

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective. Sterically demanding couplings require specialized, bulky, and electron-rich phosphine ligands to promote the reaction.[1][3] These ligands stabilize the active monoligated palladium species, which accelerates both oxidative addition and reductive elimination.[3]

  • Base and Solvent: The choice of base is critical. A stronger base is often required to facilitate the challenging transmetalation step with hindered substrates.[1] The solvent system must be anhydrous and thoroughly degassed to prevent side reactions.

  • Reagent Quality: The stability of the boronic acid is crucial. Protodeboronation (cleavage of the C-B bond) is a common side reaction, especially under harsh conditions, leading to reduced yields.[4] Ensure the purity and activity of your palladium catalyst and ligands.

Q2: The reaction is extremely slow when using a di-ortho-substituted substrate. How can I increase the reaction rate?

A: To overcome the high activation barrier associated with sterically demanding substrates, more forcing reaction conditions are typically necessary.[1]

  • Increase Temperature: Raising the reaction temperature is often effective at overcoming the steric barrier.[1] Common temperatures range from 80–110 °C.

  • Use a Stronger Base: Strong inorganic bases like K₃PO₄ (potassium phosphate) or Cs₂CO₃ (caesium carbonate) are highly recommended.[1] They are more effective than weaker bases like Na₂CO₃ or K₂CO₃ in facilitating the transmetalation of hindered boronic acids.

  • Select a Specialized Ligand: This is the most critical factor. Use bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos.[1] These ligands have been specifically designed to accelerate the coupling of sterically hindered substrates.[1][3] For particularly challenging aryl-alkyl couplings, ligands like AntPhos have shown high reactivity.[5]

Q3: I'm observing significant homocoupling of my boronic acid. How can this be minimized?

A: Homocoupling is a common side reaction caused by the presence of oxygen or Pd(II) species in the reaction mixture.[1][6]

  • Rigorous Degassing: Ensure all solvents (including water, if used) and the reaction vessel are meticulously degassed to remove dissolved oxygen.[1] This can be done by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help minimize homocoupling.[1][6] If you use a Pd(II) precatalyst (e.g., Pd(OAc)₂ or PdCl₂(PPh₃)₂), its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions.[1]

  • Appropriate Ligand Choice: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[1]

Q4: Dehalogenation of my aryl halide is a major side product. How can I suppress this?

A: Dehalogenation, the replacement of the halide with a hydrogen atom, can occur after the oxidative addition step.[4] This side reaction can be exacerbated by high temperatures and certain bases. To mitigate it, consider the following:

  • Milder Conditions: If possible, try running the reaction at a lower temperature.

  • Optimize the Base: The choice of base can influence the rate of dehalogenation. Screening different bases may be necessary.

  • Ligand Modification: The ligand can influence the stability of the intermediate species. Switching to a different class of ligand may reduce the propensity for dehalogenation.

Frequently Asked Questions (FAQs)

Q1: Why do ortho-substituents have such a significant negative effect on Suzuki-Miyaura reaction rates?

A: Ortho-substituents introduce steric hindrance that impedes key steps in the catalytic cycle. The bulky groups physically obstruct the palladium center, making it difficult for the coupling partners to approach and react. This primarily affects two steps:

  • Transmetalation: The transfer of the organic group from the boron atom to the palladium center is slowed down because the ortho-substituent on the boronic acid sterically clashes with the ligands on the palladium complex.[2]

  • Reductive Elimination: This final step, where the two coupled groups are expelled from the palladium to form the new C-C bond, is also hindered. The substituents can prevent the palladium complex from adopting the necessary conformation for this step to occur efficiently.[1]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation (R²-B(OR)₂ + Base) pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 hindrance1 Hindered by ortho-substituents transmetalation->hindrance1 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product hindrance2 Hindered by ortho-substituents reductive_elimination->hindrance2

Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impacted by steric hindrance.

Q2: What are the most effective ligands for coupling sterically hindered ortho-substituted substrates?

A: The development of specialized ligands has been key to overcoming the challenges of steric hindrance. The most successful ligands are typically bulky and electron-rich, which promotes the formation of the highly active 14-electron L₁Pd(0) intermediate.[3] Highly recommended classes include:

  • Buchwald-type Biarylphosphine Ligands: This class is the gold standard for many challenging couplings. Specific examples include XPhos, SPhos, and RuPhos.[1] They are commercially available and have a broad substrate scope.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong electron donors and can be highly effective ligands for sterically demanding reactions.[1]

  • Specialized Ligands: For extremely hindered couplings, such as forming tetra-ortho-substituted biaryls or coupling with secondary alkylboronic acids, advanced ligands like AntPhos or R-Phos have demonstrated exceptional reactivity.[5][7]

Q3: Are there alternatives to standard boronic acids that offer better stability for challenging couplings?

A: Yes. The instability of boronic acids, particularly their susceptibility to protodeboronation, can be a significant issue.[6] Two common alternatives offer improved stability:

  • Boronic Esters: Pinacol esters (Bpin) are widely used. They are generally more stable than the corresponding boronic acids and can be easily prepared and purified.

  • Diethanolamine Adducts: Complexing the boronic acid with diethanolamine creates an air- and water-stable crystalline solid.[1] This adduct can be used directly in the coupling reaction and often improves handling and stability.[1]

Quantitative Data

Table 1: Comparative Reactivity of Nitrophenylboronic Acid Isomers

This table summarizes representative yields for the Suzuki-Miyaura coupling of ortho-, meta-, and para-nitrophenylboronic acids with common aryl halides, demonstrating the impact of the substituent position. The lower yield for the ortho-isomer highlights the profound negative effect of steric hindrance.[8]

Boronic Acid IsomerCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
para-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / SPhosK₃PO₄Dioxane1001895
meta-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / SPhosK₃PO₄Dioxane1001879
ortho-Nitrophenylboronic acid4-ChlorotoluenePd(OAc)₂ / RuPhosK₃PO₄2-Butanol1002425

Data compiled from different sources as a representative comparison.[8]

Table 2: Effect of Base on the Coupling of Mesitylboronic Acid

This table shows the effect of different bases on the yield of the coupling between the sterically hindered mesitylboronic acid (2,4,6-trimethylphenylboronic acid) and iodobenzene. It illustrates the critical role a strong base plays in achieving high yields for hindered substrates.[2]

BaseSolventTime (h)Yield (%)
Na₂CO₃Benzene745
NaHCO₃Benzene710
NaOHBenzene764
Ba(OH)₂DME4100

Reaction conditions: Mesitylboronic acid, iodobenzene, Pd(PPh₃)₄ catalyst, 80 °C.[2]

Experimental Protocols

Protocol 1: General Procedure for Coupling of Sterically Hindered Substrates

This protocol uses a Buchwald-type precatalyst and is effective for challenging substrates.[1]

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and a finely powdered strong base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes to remove all oxygen.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting_Workflow start Low Yield with ortho-Substrate check_conditions Review Core Reaction Conditions start->check_conditions check_ligand Is the ligand appropriate? (e.g., Buchwald-type) check_conditions->check_ligand Yes check_side_reactions Analyze for Side Products check_conditions->check_side_reactions Conditions OK check_base Is the base strong enough? (e.g., K₃PO₄, Cs₂CO₃) check_ligand->check_base Yes optimize_ligand Action: Screen Bulky Ligands (XPhos, SPhos, etc.) check_ligand->optimize_ligand No check_temp Is the temperature high enough? (e.g., 80-110 °C) check_base->check_temp Yes optimize_base Action: Use Stronger Base check_base->optimize_base No optimize_temp Action: Increase Temperature check_temp->optimize_temp No check_temp->check_side_reactions Yes optimize_ligand->check_base optimize_base->check_temp optimize_temp->check_side_reactions homocoupling Homocoupling Observed? check_side_reactions->homocoupling Analyze dehalogenation Dehalogenation Observed? homocoupling->dehalogenation No fix_homocoupling Action: Rigorously Degas Use Pd(0) Source homocoupling->fix_homocoupling Yes fix_dehalogenation Action: Try Milder Conditions Screen Other Ligands/Bases dehalogenation->fix_dehalogenation Yes success Improved Yield dehalogenation->success No fix_homocoupling->success fix_dehalogenation->success

References

Technical Support Center: Ligand Selection for Improving Efficiency in Challenging Suzuki Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process scientists who encounter challenges in forming C(sp²)–C(sp²) bonds, particularly with sterically hindered, electron-rich/deficient, or heteroaromatic substrates. Here, we move beyond standard protocols to dissect the nuanced role of ligand selection in overcoming common experimental hurdles.

Troubleshooting Guide: From Failed Reactions to Rational Optimization

This section addresses specific, common problems in a question-and-answer format, focusing on how your choice of ligand—and the associated reaction parameters—can provide a direct solution.

Q1: My reaction is sluggish or stalls completely with a sterically hindered aryl chloride. I'm using a standard Pd(PPh₃)₄ catalyst. What's the first thing I should change?

A1: Your primary issue is almost certainly the catalyst system's inability to efficiently perform the oxidative addition step with the robust C-Cl bond. Standard catalysts like Pd(PPh₃)₄ are often insufficient for activating less reactive electrophiles like aryl chlorides, especially when steric hindrance is also a factor.[1][2]

The Causality: The catalytic cycle for the Suzuki-Miyaura reaction begins with the oxidative addition of the aryl halide to a Pd(0) species.[3] For this to occur, the Pd(0) center must be both electron-rich enough to donate electron density into the σ* orbital of the C-Cl bond and sterically accessible. Triphenylphosphine (PPh₃) is a moderately electron-rich ligand, but it is not bulky enough to promote the formation of the highly reactive, coordinatively unsaturated monoligated Pd(0) species (L-Pd(0)) that is often required to activate strong C-Cl bonds.[4]

Solution Pathway:

  • Switch to a Bulky, Electron-Rich Monodentate Phosphine Ligand: This is the most critical modification.[4] Ligands developed by the Buchwald group are the industry standard for this purpose.[5]

    • First Choice: XPhos or SPhos . These biaryl phosphine ligands are designed to be both extremely bulky and electron-donating.[5][6] This combination accelerates both the initial oxidative addition and the final, often difficult, reductive elimination step.[3][7]

    • For Extreme Hindrance: For substrates leading to tri- or tetra-ortho-substituted biaryls, consider highly specialized ligands like AntPhos or BI-DIME , which have demonstrated superior performance in these challenging cases.[2][8][9]

  • Employ a Pre-catalyst: Instead of generating the active Pd(0) species in situ from a Pd(II) source or using air-sensitive Pd(0) complexes like Pd₂(dba)₃, use a modern, air- and moisture-stable palladacycle pre-catalyst.[10] G3 or G4 Buchwald pre-catalysts (e.g., XPhos Pd G3) are designed to rapidly generate the active L-Pd(0) species under mild conditions with a weak base, which can be crucial for preventing the degradation of sensitive substrates.[11][12][13]

  • Optimize Base and Solvent: With bulky ligands, strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[1][2] Anhydrous aprotic polar solvents like dioxane or toluene are standard choices.[4]

Q2: I am observing significant amounts of homocoupling of my boronic acid (Ar'-Ar') and/or protodeboronation (Ar'-H). How can ligand strategy mitigate this?

A2: These side reactions indicate that the desired cross-coupling pathway is too slow, allowing competing decomposition pathways to dominate. Protodeboronation is especially common with electron-rich heteroaryl boronic acids.[10][13] Your ligand choice can accelerate the productive catalytic cycle, outcompeting these side reactions.

The Causality:

  • Protodeboronation: This occurs when the C-B bond is cleaved by a proton source (often water) before transmetalation can happen.[10] It is accelerated by strong bases and high temperatures.[12]

  • Homocoupling: This can be promoted by the presence of oxygen, which can interfere with the Pd(0)/Pd(II) cycle, or by palladium-catalyzed pathways.[10]

Solution Pathway:

  • Accelerate the Catalytic Cycle: The core strategy is to make the desired reaction faster. Using a highly active ligand system (as described in Q1, e.g., SPhos, XPhos) ensures that the oxidative addition complex is rapidly formed and consumed in the transmetalation step, minimizing the time the boronic acid is exposed to harsh conditions.[12]

  • Use a Pre-catalyst for Rapid Catalyst Activation: Certain boronic acids, like polyfluorophenyl or 5-membered heteroaryl boronic acids, decompose rapidly.[12] Using a pre-catalyst that generates the active Pd(0) species almost instantaneously at room temperature is key.[11][12] This allows the coupling to proceed under milder conditions where boronic acid decomposition is slow.[11]

  • Modify the Boronic Acid: If the problem persists, the boronic acid can be protected to increase its stability. Common stable alternatives include boronic acid pinacol esters (BPin) or MIDA boronates.[12]

  • Rigorous Inert Atmosphere: Ensure your solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen) to prevent oxygen-induced homocoupling.[1][10]

Frequently Asked Questions (FAQs)

This section covers broader concepts essential for a deep understanding of ligand effects in Suzuki-Miyaura couplings.

Q1: How do I rationally select a starting ligand for a novel, challenging Suzuki coupling?

A1: While empirical screening is often necessary, a logical workflow can narrow the possibilities significantly. The choice depends on the electronic and steric properties of both the electrophile (Ar-X) and the nucleophile (Ar'-BY₂).

LigandSelection cluster_start Substrate Analysis cluster_electrophile Electrophile Challenge cluster_nucleophile Nucleophile Challenge cluster_ligand Ligand Recommendation Start Analyze Electrophile (Ar-X) & Nucleophile (Ar'-BY₂) E_Steric Sterically Hindered? (ortho-substituted) Start->E_Steric E_Electronic Electronically Challenged? (e.g., Aryl Chloride, e⁻-rich Ar-X) Start->E_Electronic N_Steric Sterically Hindered? (ortho-substituted) Start->N_Steric N_Unstable Unstable Boronic Acid? (e.g., Heteroaryl) Start->N_Unstable L_Bulky Use Bulky, e⁻-rich Ligands (XPhos, SPhos, RuPhos) E_Steric->L_Bulky Yes E_Electronic->L_Bulky Yes N_Steric->L_Bulky Yes L_Precatalyst Use Pre-catalyst (e.g., XPhos Pd G3) for rapid activation & mild conditions N_Unstable->L_Precatalyst Yes L_Special Use Specialized Ligands (AntPhos, BI-DIME for tetra-ortho) L_Bulky->L_Special Still fails? L_Bulky->L_Precatalyst Consider for all challenging couplings

Caption: A decision workflow for initial ligand selection.

Explanation of the Workflow:

  • Analyze Substrates: First, assess the steric and electronic properties of your coupling partners. Are they ortho-substituted? Is the halide a less reactive chloride? Is the boronic acid an electron-rich, potentially unstable heterocycle?[2][10]

  • Address Steric and Electronic Challenges: If either partner is sterically hindered or electronically deactivated (e.g., an electron-rich aryl chloride), your primary strategy should be to use a bulky, electron-rich monophosphine ligand like those from the Buchwald family (XPhos, SPhos).[2][5] These ligands are designed to promote the difficult oxidative addition and reductive elimination steps.[3]

  • Consider Stability: If you are using a boronic acid known for instability (like furan-2-boronic acid), prioritize mild reaction conditions.[12][13] This is where a pre-catalyst that allows for low-temperature reactions becomes invaluable.[11][12]

  • Escalate if Necessary: If a standard Buchwald ligand fails for a particularly demanding substrate (e.g., forming a tetra-ortho-substituted biaryl), then escalate to a more specialized ligand designed for extreme steric hindrance.[8]

Q2: What is the mechanistic significance of ligand "bite angle" and "cone angle," and how do they impact my reaction?

A2: These two geometric parameters are crucial for understanding and predicting ligand behavior, particularly for bidentate (diphosphine) ligands.[14]

  • Cone Angle (Tolman Cone Angle): This is a measure of the steric bulk of a monodentate ligand—the apex angle of a cone that encompasses the van der Waals radii of the ligand's atoms. For bidentate ligands, an average value is often used.[14]

    • Impact: A larger cone angle generally signifies greater steric bulk. Bulky ligands accelerate reductive elimination and can help stabilize the monoligated Pd(0) species necessary for activating challenging substrates.[3][7][15]

  • Bite Angle (Natural Bite Angle): This is the P-M-P angle that a bidentate ligand prefers to adopt when coordinated to a metal center (M).[16] It is dictated by the ligand's backbone flexibility and geometry.

    • Impact: The bite angle has a profound, though sometimes complex, effect on reactivity and selectivity.[17] In general, for many cross-coupling reactions, a larger bite angle favors the reductive elimination step.[17] As the P-Pd-P angle increases towards 180°, it more closely resembles the preferred linear geometry of the resulting two-coordinate Pd(0) complex, thus lowering the energy barrier for this final, product-forming step.[17]

LigandTypeCone Angle (°)Natural Bite Angle (βn) (°)Typical Application
PPh₃Monodentate145N/AGeneral purpose, often fails for challenging substrates[3]
PCy₃Monodentate170N/ABulky, electron-rich; good for oxidative addition
XPhosMonodentate Biaryl~213 (estimated)N/ASterically hindered and electron-rich/poor substrates[5]
SPhosMonodentate Biaryl~200 (estimated)N/AHighly active for various challenging couplings[5]
dppfBidentate Ferrocene178 (avg)99Versatile, often used in screening; large bite angle promotes RE[17]
XantphosBidentate178 (avg)111Large, flexible bite angle; useful in various cross-couplings

Note: Cone angles for biaryl phosphines are difficult to calculate precisely with the Tolman model and are presented for comparative purposes.

Experimental Protocols & Advanced Methodologies
Protocol 1: High-Throughput Ligand Screening for a Challenging Coupling

When faced with a difficult transformation, a systematic screen of catalyst systems is the most reliable path to success. High-throughput experimentation (HTE) platforms allow for the rapid parallel evaluation of many conditions.[18] This protocol describes a manual or semi-automated 24-well plate screen.

Objective: To identify the optimal ligand and base combination for the coupling of a hindered aryl bromide with a heteroaryl boronic acid.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Heteroaryl Boronic Acid (1.5 equiv)

  • Palladium Pre-catalyst Screening Array (e.g., pre-weighed vials containing different Pd pre-catalysts like XPhos Pd G3, SPhos Pd G2, RuPhos Pd G3, etc.)

  • Base Screening Array (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, t-BuOK)

  • Degassed Solvent (e.g., Dioxane)

  • Inert atmosphere glovebox or Schlenk line

  • 24-well reaction block with magnetic stirring

Procedure:

  • Plate Preparation (Inert Atmosphere): In a glovebox, add the aryl bromide (e.g., 0.1 mmol) and heteroaryl boronic acid (0.15 mmol) to each of the 24 wells.

  • Base Addition: Add the selected base (e.g., 0.2 mmol) to each well according to your screening plan. Use a different base for each row of 6 wells.

  • Catalyst Addition: Add the pre-weighed palladium pre-catalyst/ligand combination to each well. Each column of 4 wells will test a different ligand.

  • Solvent Addition: Add the degassed solvent (e.g., 1.0 mL for a 0.1 M concentration) to each well.

  • Reaction: Seal the reaction block. Place it on a stirrer hotplate and heat to the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).

  • Analysis: After cooling, take an aliquot from each well, dilute, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.

Caption: High-Throughput Experimentation (HTE) Workflow.

References

Technical Support Center: Suzuki Reaction Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of boron impurities after a Suzuki-Miyaura coupling reaction.

Troubleshooting Guide: Common Issues and Solutions

Q1: My NMR spectrum shows persistent boron impurities after a standard aqueous workup. What should I do?

A1: Standard aqueous workups may not be sufficient to remove all boron-containing species, especially if the boronic acid or its byproducts have some organic solubility. Here are several strategies to enhance their removal:

  • Basic Aqueous Wash: Ensure your aqueous wash is sufficiently basic. Use a 1-2 M solution of NaOH to extract the acidic boronic acid into the aqueous layer. Multiple extractions will improve efficiency.

  • Acid-Base Extraction: If your product is not sensitive to acid, you can perform a full acid-base extraction. After the basic wash to remove the boronic acid, you can acidify the aqueous layer and re-extract to ensure no product was lost.[1]

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating polar boron impurities from your desired product.[2][3][4] The choice of solvent system is crucial and may require some optimization.

  • Formation of Volatile Boronate Esters: A useful technique involves the addition of methanol to the crude product mixture and subsequent evaporation under reduced pressure (e.g., on a rotovap). This process can be repeated multiple times. The boronic acid is converted to its more volatile methyl ester, which is then removed during evaporation.[1]

Q2: I am having trouble separating my product from the boron impurities by column chromatography. What are my options?

A2: Co-elution during chromatography can be a significant challenge. Here are some approaches to address this:

  • Optimize Chromatography Conditions:

    • Solvent System: Experiment with different solvent systems, including gradients, to improve separation. Sometimes adding a small amount of a polar solvent like methanol can help.

    • Silica Gel: Ensure you are using an appropriate amount of silica gel and consider different grades.

  • Use of Boronic Esters: Some boronic esters, such as pinacol esters, are more stable and may have different chromatographic behavior than the corresponding boronic acids.[5][6] In some cases, specific boronic esters have been designed to be stable on silica gel, making purification easier.[6]

  • Alternative Boron Reagents: Consider using aryltrifluoroborates or MIDA boronates. Aryltrifluoroborates are more robust and can be easier to purify than boronic acids.[7][8] MIDA boronates are stable to chromatography but can be cleaved under basic aqueous conditions.[7]

  • Recrystallization: If your product is a solid, recrystallization can be an excellent purification method to remove impurities.

Frequently Asked Questions (FAQs)

Q3: How can I remove the palladium catalyst along with the boron impurities?

A3: It is common to remove the palladium catalyst before addressing the boron impurities. A standard procedure is to filter the reaction mixture through a pad of Celite.[2][3] This will typically remove the heterogeneous palladium catalyst. Subsequent purification steps, such as extraction and chromatography, will then remove the boron impurities.

Q4: Can I prevent the formation of boron impurities in the first place?

A4: While it is difficult to completely eliminate boron-containing starting materials and byproducts, you can optimize your reaction to minimize them:

  • Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the boronic acid is common to drive the reaction to completion, but a large excess will lead to more impurities.

  • Reaction Monitoring: Monitor the reaction progress using techniques like TLC or LC-MS to ensure the boronic acid is consumed as much as possible.

  • "Slow Release" Strategy: The use of MIDA boronates allows for the slow release of the boronic acid into the reaction mixture, which can lead to more efficient coupling and potentially fewer boron-related side products.[7]

Q5: Are there any scavenger resins that can remove boronic acids?

A5: Yes, there are commercially available scavenger resins with diol functionalities that can selectively bind to and remove boronic acids from the reaction mixture. This can be a convenient method for purification, especially in a high-throughput setting.

Experimental Workflow for Boron Impurity Removal

The following diagram outlines a general workflow for the purification of a Suzuki reaction product, with a focus on removing boron impurities.

Suzuki_Purification_Workflow start Crude Reaction Mixture celite_filtration Filter through Celite start->celite_filtration Remove Pd Catalyst aqueous_workup Aqueous Workup (Basic Wash) celite_filtration->aqueous_workup organic_layer Organic Layer aqueous_workup->organic_layer Remove Boronic Acid chromatography Column Chromatography organic_layer->chromatography product Pure Product chromatography->product Successful Separation troubleshooting Troubleshooting Required chromatography->troubleshooting Co-elution reworkup Alternative Workup (e.g., MeOH Evaporation, Recrystallization) troubleshooting->reworkup scavenger Use Scavenger Resin troubleshooting->scavenger reworkup->product scavenger->product

References

Technical Support Center: Stabilizing Unstable Boronic Acids for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with unstable boronic acids in cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cross-coupling reaction with a heteroaryl boronic acid is giving low to no yield. What are the likely causes?

A1: Low yields with heteroaryl boronic acids, particularly 2-heterocyclic derivatives (e.g., 2-pyridyl), are often due to the inherent instability of the boronic acid.[1][2][3] The primary issue is rapid protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2][4] This decomposition is often accelerated by the basic conditions and heat of the cross-coupling reaction, depleting the active reagent before it can couple.[2][5]

Troubleshooting Steps:

  • Confirm Boronic Acid Quality: Ensure the boronic acid has been stored properly and is not already significantly decomposed.

  • Use a Stabilized Form: The most effective solution is to use a stabilized derivative of the boronic acid. N-methyliminodiacetic acid (MIDA) boronates are a broadly successful option, offering benchtop stability and slow release of the boronic acid in situ.[1][3][5] Potassium trifluoroborate salts are another robust alternative that are more resistant to protodeboronation.[6][7]

Q2: I am working with a vinylboronic acid, and I'm observing significant homocoupling and/or decomposition. How can I mitigate this?

A2: Vinylboronic acids are prone to decomposition through pathways like oxidation and polymerization, in addition to protodeboronation.[2] These side reactions can be exacerbated by the reaction conditions, leading to the formation of undesired byproducts and reduced yield of the desired cross-coupled product.

Troubleshooting Steps:

  • Protect the Boronic Acid: Convert the unstable vinylboronic acid into an air-stable MIDA boronate.[1][3] This allows for controlled, slow release of the reactive vinylboronic acid under the reaction conditions, minimizing its concentration at any given time and thus suppressing side reactions like homocoupling and decomposition.[8]

  • Optimize Reaction Conditions: If using the free boronic acid, ensure rigorous exclusion of oxygen and use the mildest possible basic conditions and lowest effective temperature to slow down decomposition pathways.

Q3: What is "protodeboronation" and when is it most problematic?

A3: Protodeboronation is a chemical reaction where a proton replaces the boronic acid group on an organic substrate, cleaving the carbon-boron bond.[4] This is a common and often problematic side reaction in cross-coupling, as it consumes the boronic acid, reducing the yield of the desired product.[4]

Protodeboronation is particularly problematic under the following conditions:

  • Basic Media: The reaction is often fastest at high pH.[9][10]

  • Elevated Temperatures: Higher temperatures accelerate the rate of protodeboronation.

  • With Unstable Boronic Acids: Electron-rich heterocyclic, vinyl, and cyclopropyl boronic acids are especially susceptible.[2] Basic heteroaromatic boronic acids, like 2-pyridine boronic acid, can undergo rapid protodeboronation even at neutral pH due to the formation of zwitterionic species.[4]

Q4: What are MIDA boronates and how do they work?

A4: MIDA boronates are derivatives of boronic acids formed by complexation with N-methyliminodiacetic acid (MIDA).[11][12] This converts the typically unstable, sp²-hybridized boronic acid into a stable, sp³-hybridized boronate complex. MIDA boronates are generally stable to air, moisture, and silica gel chromatography, allowing for easy handling, purification, and storage.[8][11][13]

They work on a "slow-release" principle.[5][8] Under anhydrous cross-coupling conditions, the MIDA boronate is unreactive.[13] However, in the presence of a mild aqueous base (like K₃PO₄), the MIDA ligand is slowly hydrolyzed, releasing the unstable boronic acid in situ.[5] This maintains a low, steady concentration of the active boronic acid, which favors the desired cross-coupling reaction over competing decomposition pathways.[8]

Q5: When should I choose a potassium trifluoroborate salt over a MIDA boronate?

A5: Both MIDA boronates and potassium trifluoroborate (R-BF₃K) salts are excellent strategies for stabilizing unstable boronic acids. The choice can depend on the specific substrate and downstream applications.

  • MIDA Boronates: Offer exceptional stability and are particularly advantageous for iterative cross-coupling strategies where multiple, sequential couplings are performed.[11][13] Their stability to chromatography is a significant advantage for the synthesis of complex molecules.[13]

  • Potassium Trifluoroborate Salts: These are highly crystalline, free-flowing solids that are very stable to air and moisture.[6][7][14] They are a robust alternative to boronic acids and can be more resistant to protodeboronation.[6] They also require hydrolysis to release the active boronic acid species.

The optimal choice may require screening for a specific reaction, but MIDA boronates are often highlighted as a more general solution for a wider range of unstable boronic acids.[1][5]

Quantitative Data Summary

The following tables summarize yields for cross-coupling reactions using stabilized MIDA boronates with various coupling partners. This data illustrates the effectiveness of the slow-release strategy.

Table 1: Cross-Coupling of Unstable Heteroaryl MIDA Boronates with Aryl Chlorides [5]

Heteroaryl MIDA BoronateAryl Chloride Coupling PartnerYield (%)
2-Thienyl4-Chlorotoluene96
2-Thienyl2,4-Dimethoxychlorobenzene95
2-Furyl4-Chlorotoluene97
2-Furyl2,4-Dimethoxychlorobenzene99
2-Pyridyl4-Chloroanisole85
2-Pyridyl4-Chlorobenzonitrile91
2-Pyridyl*2-Chloronaphthalene93

*Modified slow-release conditions were used for 2-pyridyl MIDA boronate couplings.[5]

Table 2: Cross-Coupling of Unstable Vinyl and Cyclopropyl MIDA Boronates with Aryl Chlorides [5]

Unstable MIDA BoronateAryl Chloride Coupling PartnerYield (%)
(E)-prop-1-en-1-yl4-Chlorotoluene98
(E)-prop-1-en-1-yl2,4-Dimethoxychlorobenzene92
Cyclopropyl4-Chlorotoluene95
Cyclopropyl2,4-Dimethoxychlorobenzene91

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of MIDA Boronates from Boronic Acids [15][16][17]

This method utilizes MIDA anhydride for a mild and efficient conversion.

  • Reagents & Setup: To an oven-dried vial equipped with a stir bar, add the boronic acid (1.0 equiv) and MIDA anhydride (1.1 equiv).

  • Solvent Addition: Add anhydrous dioxane to the vial.

  • Reaction: Seal the vial and heat the mixture at 80 °C with stirring for 2-4 hours.

  • Purification: The crude material can often be purified by precipitation or by chromatography on silica gel. MIDA boronates are typically stable to silica gel.[15]

Protocol 2: General "Slow-Release" Cross-Coupling of MIDA Boronates with Aryl Chlorides [5]

  • Reagents & Setup: In a glovebox, add the aryl chloride (1.0 equiv), MIDA boronate (1.2 equiv), Pd₂(dba)₃ (1.5 mol %), a suitable phosphine ligand (e.g., SPhos, 6 mol %), and K₃PO₄ (4.0 equiv) to a reaction tube.

  • Solvent Addition: Add a 5:1 mixture of dioxane/water.

  • Reaction: Seal the tube, remove from the glovebox, and heat the reaction mixture at 80 °C for the specified time (typically 12-24 hours).

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water. The organic layer is then dried, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography.

Visualizations

DecompositionPathways cluster_conditions Reaction Conditions UnstableBA Unstable Boronic Acid (e.g., 2-Heteroaryl, Vinyl) CouplingProduct Desired Cross-Coupling Product UnstableBA->CouplingProduct Suzuki-Miyaura Coupling Decomposition Decomposition Products UnstableBA->Decomposition Protodeboronation, Oxidation, Polymerization Heat Heat Base Base Catalyst Pd Catalyst

Caption: Competing pathways for an unstable boronic acid in a cross-coupling reaction.

SlowReleaseWorkflow cluster_step1 Step 1: Stabilization cluster_step2 Step 2: Slow-Release Cross-Coupling UnstableBA Unstable Boronic Acid (e.g., 2-Pyridyl) MIDA + MIDA Anhydride StableMIDA Stable MIDA Boronate (Benchtop stable, chromatographable) ReactionVessel Reaction Conditions (Pd Catalyst, Base, H₂O) StableMIDA->ReactionVessel Add to Reaction SlowRelease Slow Hydrolysis ActiveBA Active Boronic Acid (Low Concentration) ReactionVessel->ActiveBA Slow Release Coupling Rapid Coupling Product Desired Product ActiveBA->Product Cross-Coupling

Caption: Workflow for stabilizing and using an unstable boronic acid via MIDA protection.

References

Validation & Comparative

Reactivity Face-Off: 5-Chloro-2-formylphenylboronic Acid vs. 4-formylphenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, particularly in the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of biaryl compounds, which are pivotal structures in pharmaceuticals, agrochemicals, and materials science. The choice of the boronic acid coupling partner is critical to the success of this reaction. This guide provides an objective comparison of the reactivity of two functionalized phenylboronic acids: 5-Chloro-2-formylphenylboronic acid and 4-formylphenylboronic acid. This analysis, supported by experimental data from the literature, aims to assist researchers, scientists, and drug development professionals in selecting the appropriate reagent and understanding the factors governing their reactivity.

Executive Summary

The reactivity of phenylboronic acids in Suzuki-Miyaura coupling is profoundly influenced by the electronic and steric nature of their substituents. This compound possesses two electron-withdrawing groups, a chloro and a formyl group, with the formyl group in the ortho position relative to the boronic acid moiety. In contrast, 4-formylphenylboronic acid has a single electron-withdrawing formyl group in the para position.

The electron-withdrawing substituents on this compound are anticipated to increase its Lewis acidity, potentially facilitating the transmetalation step of the Suzuki-Miyaura catalytic cycle. However, the presence of the formyl group in the ortho position introduces significant steric hindrance around the boronic acid group. This steric bulk can impede the approach of the palladium catalyst, thereby slowing down the reaction rate.

Conversely, 4-formylphenylboronic acid benefits from having its electron-withdrawing formyl group in the para position, which minimizes steric hindrance around the reactive boronic acid center. While the electronic activation might be less pronounced compared to its 2,5-disubstituted counterpart, the reduced steric hindrance often leads to higher reaction yields and faster reaction times under standard conditions. The general reactivity trend observed for substituted phenylboronic acids in Suzuki-Miyaura coupling often follows the order of para > meta >> ortho for the same substituent, primarily due to the dominant effect of steric hindrance in the ortho-isomers.[1]

Comparative Reactivity: A Quantitative Overview

Boronic AcidCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-formylphenylboronic acid 4-BromoacetophenonePd(OAc)₂ / PPh₃Na₂CO₃ (2M aq.)n-Propanol/H₂OReflux1~90[2]
4-formylphenylboronic acid 4-BromotoluenePd(OAc)₂Na₂CO₃Water80460[3]
4-formylphenylboronic acid Aryl BromidesPd(II) complexKOHWater1102>90[4]
ortho-substituted phenylboronic acids 3,4,5-tribromo-2,6-dimethylpyridinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10016Variable[5]

Note: The yields for ortho-substituted phenylboronic acids are highly variable and depend on the specific substrates and reaction conditions, often being lower than their para-substituted counterparts due to steric hindrance.[1][6]

Factors Influencing Reactivity

The observed and expected differences in reactivity between this compound and 4-formylphenylboronic acid can be attributed to a combination of electronic and steric effects.

Electronic Effects

Both the chloro and formyl groups are electron-withdrawing. Electron-withdrawing groups on the phenylboronic acid can have a dual effect. They increase the Lewis acidity of the boron atom, which can facilitate the formation of the boronate complex required for transmetalation. However, they also decrease the nucleophilicity of the aryl group that is transferred to the palladium center, which can slow down the transmetalation step.[1] In the case of this compound, the cumulative electron-withdrawing effect of two substituents is stronger than the single formyl group in 4-formylphenylboronic acid.

Steric Effects

The most significant factor differentiating the two molecules is steric hindrance. The formyl group in the ortho position of this compound creates a sterically crowded environment around the boronic acid moiety. This steric bulk can hinder the approach of the bulky palladium catalyst complex, thereby increasing the activation energy for the transmetalation step and slowing down the overall reaction rate.[1][6] In contrast, the para-position of the formyl group in 4-formylphenylboronic acid presents minimal steric hindrance, allowing for easier access of the catalyst.

Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura coupling reaction that can be adapted for both this compound and 4-formylphenylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve the best results.

General Procedure for Suzuki-Miyaura Coupling:

Reaction Setup: To a dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the phenylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol). The vessel is then purged with an inert gas (e.g., argon or nitrogen).

Solvent Addition: A degassed solvent or solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1, 10 mL) is added to the reaction vessel via a syringe.

Reaction: The reaction mixture is stirred and heated to the desired temperature (e.g., 80-100 °C). The progress of the reaction is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification: The crude product is then purified by an appropriate method, such as column chromatography on silica gel or recrystallization, to afford the pure biaryl product.

Logical Workflow for Reactivity Comparison

G Comparative Reactivity Logic cluster_reactants Reactant Properties cluster_factors Influencing Factors cluster_reactivity Predicted Reactivity 5C2F_BA 5-Chloro-2-formyl- phenylboronic acid Electronic Electronic Effects (Electron-withdrawing) 5C2F_BA->Electronic Stronger EWG effect Steric Steric Effects (Ortho vs. Para) 5C2F_BA->Steric High Steric Hindrance (ortho-formyl) 4F_BA 4-formyl- phenylboronic acid 4F_BA->Electronic Moderate EWG effect 4F_BA->Steric Low Steric Hindrance (para-formyl) Reactivity_5C2F Potentially Lower Reactivity (Steric Hindrance Dominates) Electronic->Reactivity_5C2F Reactivity_4F Higher Reactivity (Minimal Steric Hindrance) Electronic->Reactivity_4F Steric->Reactivity_5C2F Steric->Reactivity_4F

Caption: Factors influencing the predicted reactivity.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation [R'-B(OH)₃]⁻ PdII_R_R R-Pd(II)L_n-R' Transmetalation->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 R-R' Reactants R-X = Aryl Halide R'-B(OH)₂ = Phenylboronic Acid Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

References

A Comparative Guide to Palladium-Catalyzed Cross-Coupling Reactions for Biaryl Synthesis: Suzuki, Stille, and Hiyama Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the construction of biaryl motifs is a cornerstone of molecular synthesis. These structures are prevalent in pharmaceuticals, natural products, and advanced materials.[1][2] Among the most powerful tools for forging carbon-carbon (C-C) bonds are palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of three prominent methods: the Suzuki-Miyaura, Stille, and Hiyama couplings, supported by experimental data and detailed protocols.

The Suzuki, Stille, and Hiyama reactions share a common mechanistic framework but differ primarily in the organometallic nucleophile employed: organoboron, organotin, and organosilicon compounds, respectively. This fundamental difference dictates their respective advantages, limitations, and optimal applications.

Catalytic Cycles: A Mechanistic Overview

All three coupling reactions generally proceed through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step.[3][4]

  • Transmetalation: The organic group from the organometallic reagent (organoboron, organotin, or organosilicon) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[5][6]

Suzuki_Coupling cluster_cycle Suzuki Coupling Catalytic Cycle cluster_reactants Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)L_n-Ar' ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr Ar-Ar' ArX Ar-X ArB Ar'-B(OR)₂ Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille_Coupling cluster_cycle Stille Coupling Catalytic Cycle cluster_reactants Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)L_n-Ar' ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr Ar-Ar' ArX Ar-X ArSn Ar'-SnR₃

Caption: Catalytic cycle of the Stille coupling.

Hiyama_Coupling cluster_cycle Hiyama Coupling Catalytic Cycle cluster_reactants Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)L_n-Ar' ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr Ar-Ar' ArX Ar-X ArSi Ar'-SiR₃ Activator Activator (F⁻ or Base)

Caption: Catalytic cycle of the Hiyama coupling.

Performance Comparison: A Data-Driven Overview

The choice of coupling reaction often depends on factors like substrate scope, functional group tolerance, reaction conditions, and toxicity of reagents. The following table summarizes quantitative data from representative biaryl synthesis experiments.

FeatureSuzuki CouplingStille CouplingHiyama Coupling
Aryl Halide 4-Bromotoluenep-Bromotoluene4-Bromoanisole
Organometallic Phenylboronic acidTetraphenyltinPhenyltrimethoxysilane
Catalyst Pd(OAc)₂ (0.5 mol%)Si-PNHC-Pd (0.005 eq)[(NHC)₂PdCl₂] complex
Base/Activator Na₂CO₃ (2 mmol)NaOH (2.0 eq)NaOH
Solvent Water/AcetoneNMPWater
Temperature 35 °C120 °C120 °C (Microwave)
Reaction Time 0.5 h1 h1 h
Yield >95%[7]80%[8]95%[1][9]
Key Advantage Low toxicity, mild conditionsTolerant to many functional groupsLow toxicity, silicon is benign
Key Disadvantage Base sensitive groups can be an issueHigh toxicity of tin reagentsRequires an activating agent

In-Depth Analysis of Coupling Partners and Conditions

1. Suzuki-Miyaura Coupling The Suzuki reaction is arguably the most widely used cross-coupling method for biaryl synthesis due to the low toxicity, environmental friendliness, and commercial availability of organoboron reagents.[4]

  • Organometallic Reagent (Organoborons): Boronic acids and esters are stable to air and moisture, making them easy to handle.[4] They are generally considered non-toxic.

  • Reaction Conditions: The reaction requires a base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) to activate the boronic acid for transmetalation.[6][10] A wide range of palladium catalysts and phosphine ligands can be employed, and reactions are often performed in aqueous or mixed-aqueous solvent systems under relatively mild temperatures.[6][7][11]

  • Scope and Limitations: The Suzuki coupling tolerates a vast array of functional groups. Its main limitation can be the sensitivity of certain substrates to the required basic conditions.

2. Stille Coupling The Stille reaction is valued for its ability to proceed under neutral conditions, which imparts a broad functional group tolerance.[12]

  • Organometallic Reagent (Organostannanes): Organotin compounds are stable to air and moisture and do not require activation by a base.[5][12] However, their primary drawback is high toxicity and the difficulty of removing tin byproducts from the final product.[5]

  • Reaction Conditions: Stille couplings are often performed under neutral or nearly neutral conditions, which makes them compatible with base-sensitive functional groups. Additives like Cu(I) salts can accelerate the reaction.[12]

  • Scope and Limitations: The reaction has a very broad scope. The main limitation is the toxicity of the organostannane reagents and byproducts, which is a significant concern in pharmaceutical synthesis.[5] Homocoupling of the organostannane can also be a competing side reaction.[5]

3. Hiyama Coupling The Hiyama coupling utilizes organosilicon reagents, which are non-toxic and environmentally benign, offering a greener alternative to the Stille coupling.[13][14]

  • Organometallic Reagent (Organosilanes): Organosilanes are low in cost and toxicity. A key feature of the Hiyama coupling is the necessity of an activating agent, typically a fluoride source (e.g., TBAF) or a base, to facilitate transmetalation by forming a hypervalent silicon species.[13][15]

  • Reaction Conditions: The need for an activator is a defining characteristic. Fluoride-free protocols using bases like NaOH have been developed to avoid issues with fluoride-sensitive functional groups (e.g., silyl protecting groups).[1][9] The "Hiyama-Denmark" variation uses organosilanols, which can be activated by a base without the need for fluoride.[16]

  • Scope and Limitations: The reaction is versatile and tolerates various functional groups. The primary challenge has been the requirement for an activator, although modern protocols have expanded its applicability.[17]

Experimental Protocols

Below are representative experimental protocols for the synthesis of biaryls using each of the three coupling methods.

Suzuki_Workflow start Start: Prepare Reaction Mixture mix Combine: - 4-Bromotoluene (1 mmol) - Phenylboronic acid (1.5 mmol) - Na₂CO₃ (2 mmol) - Pd(OAc)₂ (0.5 mol%) - Water (3.5 mL) - Acetone (3 mL) start->mix stir Stir mixture at 35 °C in air for 0.5 h mix->stir extract Extract with diethyl ether (4 x 10 mL) stir->extract end End: Isolate Product (4-Methylbiphenyl) extract->end

Caption: Workflow for a ligand-free Suzuki coupling.

Methodology:

  • A mixture of Na₂CO₃ (0.212 g, 2 mmol), Pd(OAc)₂ (1 mg, 0.5 mol %), 4-bromotoluene (1 mmol), and phenylboronic acid (1.5 mmol) is prepared.

  • Distilled water (3.5 mL) and acetone (3 mL) are added to the mixture.

  • The reaction mixture is stirred for 0.5 hours at 35 °C in air.

  • After completion, the solution is extracted four times with diethyl ether (4 x 10 mL).

  • The combined organic layers are dried and concentrated to yield the product, 4-methylbiphenyl.

Stille_Workflow start Start: Prepare Reaction Mixture mix Combine: - p-Bromotoluene (1.0 eq) - Tetraphenyltin (1.5 eq) - NaOH (2.0 eq) - Si-PNHC-Pd catalyst (0.005 eq) - NMP (5 mL) start->mix heat Heat mixture at 120 °C for 1 h mix->heat workup Cool to room temperature, perform aqueous workup heat->workup end End: Isolate Product (4-Methylbiphenyl) workup->end

Caption: Workflow for a heterogeneous Stille coupling.

Methodology:

  • In a reaction vessel, combine p-bromotoluene (1.0 eq), tetraphenyltin (1.5 eq), NaOH (2.0 eq), and the Si-PNHC-Pd catalyst (0.005 eq).

  • Add N-Methyl-2-pyrrolidone (NMP) (5 mL) as the solvent.

  • Heat the mixture at 120 °C for the appropriate time (e.g., 1-3 hours depending on the specific aryl halide).

  • Upon completion, cool the reaction to room temperature.

  • Perform a standard aqueous workup followed by extraction with an organic solvent.

  • Purify the crude product by chromatography to isolate 4-methylbiphenyl.

Hiyama_Workflow start Start: Prepare Reaction Mixture mix Combine: - 4-Bromoanisole - Phenyltrimethoxysilane - NaOH (as base) - [(NHC)₂PdCl₂] catalyst - Water start->mix irradiate Microwave irradiation (80 W) at 120 °C for 1 h mix->irradiate workup Cool to room temperature, perform aqueous workup irradiate->workup end End: Isolate Product (4-Methoxybiphenyl) workup->end

Caption: Workflow for a fluoride-free Hiyama coupling.

Methodology:

  • To a microwave vial, add 4-bromoanisole, phenyltrimethoxysilane, NaOH (as the base/activator), and the [(NHC)₂PdCl₂] catalyst in water.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 80 W, maintaining a temperature of 120 °C for 1 hour.

  • After the reaction, allow the mixture to cool to room temperature.

  • Perform a standard workup involving extraction with an organic solvent.

  • The crude product is then purified, typically via silica gel chromatography, to yield 4-methoxybiphenyl.

Conclusion and Outlook

The Suzuki, Stille, and Hiyama couplings are all powerful and versatile methods for the synthesis of biaryls, each with a distinct profile of advantages and disadvantages.

  • The Suzuki coupling is often the first choice due to its mild conditions, use of non-toxic and readily available boronic acids, and high yields. It is exceptionally well-suited for a broad range of applications in both academic and industrial settings.

  • The Stille coupling offers the significant advantage of operating under neutral conditions, making it ideal for substrates with base-sensitive functional groups. However, the high toxicity of organotin compounds is a major deterrent, particularly for pharmaceutical applications.

  • The Hiyama coupling provides a "best of both worlds" scenario, combining the low toxicity of the Suzuki coupling's reagents with a broad functional group tolerance. The historical need for a fluoride activator has been a limitation, but the development of modern fluoride-free protocols has made it an increasingly attractive and sustainable option.

The selection of the optimal coupling strategy will ultimately be guided by the specific requirements of the target molecule, including functional group compatibility, scalability, and toxicity considerations. As catalysis continues to evolve, the development of more active, stable, and environmentally benign catalyst systems will further enhance the utility of these indispensable reactions.

References

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with Chloro-Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This guide provides a comparative overview of the performance of various palladium catalysts in the coupling of aryl halides with chloro-substituted boronic acids. The presence of a chloro substituent on the boronic acid can influence reaction kinetics and catalyst efficiency, making the choice of the catalytic system critical for achieving optimal yields.

This document summarizes performance data from the literature, offers detailed experimental protocols for key catalyst systems, and visualizes the fundamental reaction mechanism to aid in catalyst selection and reaction optimization.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling is highly dependent on the palladium precursor, the nature of the ancillary ligand, the base, and the solvent system. Modern catalytic systems, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have shown remarkable activity in coupling challenging substrates, including those bearing chloro substituents. Below is a summary of the performance of various palladium catalysts in couplings involving chloro-substituted boronic acids.

Boronic AcidCoupling PartnerPalladium Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Ref.
2-Chloropyridine-3-boronic acidPhenylboronic acidPd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-753-5N/A
2-Chloropyridine-3-boronic acidPhenylboronic acidXPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>901-2N/A
2-Chloropyridine-3-boronic acidPhenylboronic acidSPhos Pd G3SPhosK₃PO₄1,4-Dioxane1004-12>901-2N/A
2-Chloropyridine-3-boronic acidPhenylboronic acidPEPPSI™-IPrIPrK₂CO₃t-BuOH802-6>951-2N/A
4-Chlorophenylboronic acid4-ChloroacetophenonePd(II)-iminophosphine complexIminophosphineCs₂CO₃WaterReflux6800.5
2-Chlorophenylboronic acid8-bromo-1,5-naphthyridin-2(1H)-oneNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedN/AN/A
3-Chlorophenylboronic acid5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O70-8018-22605
4-Chlorophenylboronic acid5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O70-8018-22705

Note: The data presented is compiled from various literature sources and may not represent direct head-to-head comparisons under identical conditions. Yields are representative and can vary based on the specific substrates, purity of reagents, and precise reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for Suzuki-Miyaura coupling reactions employing different types of palladium catalysts.

Protocol 1: Traditional Catalyst - Pd(PPh₃)₄

This protocol is a general procedure for the Suzuki-Miyaura coupling using a conventional palladium catalyst.

Materials:

  • Aryl halide (1.0 mmol)

  • Chloro-substituted arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the chloro-substituted arylboronic acid, and potassium carbonate.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald Precatalyst - XPhos Pd G3

This protocol utilizes a modern, highly active Buchwald precatalyst, which often allows for lower catalyst loadings and shorter reaction times.

Materials:

  • Aryl halide (1.0 mmol)

  • Chloro-substituted arylboronic acid (1.2 mmol)

  • XPhos Pd G3 (0.02 mmol,

A Head-to-Head Battle of Boron Reagents: 5-Chloro-2-formylphenylboronic Acid vs. Its MIDA Boronate Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success and efficiency of synthetic endeavors. In the realm of cross-coupling reactions, boronic acids are indispensable tools. However, their inherent instability can often lead to diminished yields and reproducibility issues. This guide provides a comprehensive comparison of the performance of 5-Chloro-2-formylphenylboronic acid and its N-methyliminodiacetic acid (MIDA) boronate ester, a modern alternative designed to overcome the limitations of the free boronic acid.

Executive Summary: Stability and Enhanced Reactivity

The core advantage of converting this compound to its MIDA boronate ester lies in a significant enhancement of its chemical stability. MIDA boronates are generally crystalline, free-flowing solids that are remarkably stable to air and moisture, allowing for long-term storage and easier handling.[1][2] This increased stability translates to improved performance in demanding chemical transformations like the Suzuki-Miyaura cross-coupling reaction. The MIDA ester acts as a protecting group, slowly releasing the active boronic acid under basic reaction conditions. This "slow-release" mechanism maintains a low concentration of the often-unstable free boronic acid, minimizing decomposition and leading to higher and more consistent yields.[3]

Data Presentation: A Quantitative Comparison

While direct, side-by-side quantitative data for the stability and reactivity of this compound versus its specific MIDA boronate ester is not extensively published, the performance benefits of MIDA boronates over their corresponding boronic acids are well-documented across a range of substrates. The following tables summarize representative data from the literature that illustrates these advantages.

Table 1: Benchtop Stability of Arylboronic Acids vs. Aryl MIDA Boronates [3]

Compound ClassStorage Conditions% Decomposition (after 15 days)% MIDA Boronate Remaining (after ≥60 days)
2-Furanboronic AcidSolid, on benchtop, under air>85%>95%
2-Pyrroleboronic AcidSolid, on benchtop, under air>85%>95%
2-Indoleboronic AcidSolid, on benchtop, under air>85%>95%
Vinylboronic AcidSolid, on benchtop, under air>85%>95%
Cyclopropylboronic AcidSolid, on benchtop, under air~50%>95%

Table 2: Performance in Suzuki-Miyaura Cross-Coupling: Boronic Acid vs. MIDA Boronate [4]

Aryl HalideBoron ReagentYield (%)
4-Bromotoluene4-Methoxyphenylboronic Acid73%
4-Bromotoluene4-Methoxyphenyl MIDA Boronate89%
4-Chloroacetophenone2-Thienylboronic Acid37%
4-Chloroacetophenone2-Thienyl MIDA Boronate94%
2,4-Dimethoxychlorobenzene2-Benzofuran MIDA Boronate92%
2,4-Dimethoxychlorobenzene2-Benzofuranboronic Acid50%

Experimental Protocols

Synthesis of this compound MIDA boronate ester

This protocol is a general procedure for the synthesis of MIDA boronates from boronic acids and can be adapted for this compound.[5][6]

Materials:

  • This compound (1.0 equiv)

  • N-methyliminodiacetic acid (MIDA) (1.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Drying agent (e.g., anhydrous MgSO₄)

  • Diethyl ether

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stirrer bar, add this compound and N-methyliminodiacetic acid.

  • Add anhydrous DMF to dissolve the solids.

  • Seal the vial and heat the reaction mixture to 160 °C for 10-15 minutes. A conventional heating block or a microwave reactor can be used.[7]

  • Allow the reaction mixture to cool to room temperature.

  • Remove the DMF under reduced pressure.

  • The resulting solid is suspended in diethyl ether and sonicated for 10 minutes to break up any aggregates.

  • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the pure MIDA boronate ester.

Suzuki-Miyaura Cross-Coupling using this compound MIDA boronate ester

This is a general protocol for a Suzuki-Miyaura reaction and may require optimization for specific substrates.[3][8]

Materials:

  • Aryl halide (1.0 equiv)

  • This compound MIDA boronate ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Solvent system (e.g., Dioxane/Water, 5:1)

Procedure:

  • To a reaction flask, add the aryl halide, this compound MIDA boronate ester, palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over a drying agent (e.g., anhydrous Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Mandatory Visualization

Boronic_Acid_MIDA_Ester_Equilibrium BA This compound (Less Stable, More Reactive) MIDA_ester This compound MIDA Ester (More Stable, Less Reactive) BA->MIDA_ester + MIDA - H₂O MIDA_ester->BA + H₂O, Base

Caption: Equilibrium between boronic acid and its MIDA ester.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, MIDA Boronate, Catalyst, Ligand, and Base solvent Add Degassed Solvent reagents->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Aqueous Workup and Extraction monitor->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Experimental workflow for a Suzuki-Miyaura reaction.

Conclusion

The conversion of this compound to its MIDA boronate ester offers a significant upgrade in terms of stability, handling, and performance in Suzuki-Miyaura cross-coupling reactions. The MIDA ester's ability to act as a slow-release reservoir for the active boronic acid minimizes decomposition and leads to higher, more reliable yields, particularly with challenging substrates. For researchers in drug development and other areas of chemical synthesis, the adoption of MIDA boronate technology represents a strategic choice for improving the efficiency and robustness of their synthetic routes.

References

A Strategic Guide to Biaryl Synthesis: Evaluating Modern Alternatives to 5-Chloro-2-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of substituted biaryls is a foundational task. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, stands as the preeminent tool for forging the critical C(sp²)–C(sp²) bond that defines these molecules.[1][2] 5-Chloro-2-formylphenylboronic acid is a valuable and frequently used building block in this context, enabling the direct introduction of a phenyl ring functionalized with both an aldehyde and a chloro group—versatile handles for subsequent chemical transformations.

However, an over-reliance on a single class of reagents can limit synthetic strategy and efficiency. Boronic acids, despite their utility, can exhibit instability, leading to challenges with storage, stoichiometry, and reproducibility due to decomposition pathways like protodeboronation.[3][4][5] This guide offers a comparative analysis of robust and innovative alternatives to traditional boronic acids, providing field-proven insights and experimental frameworks to empower chemists to select the optimal synthetic route for their specific target. We will explore more stable boron-based surrogates and cutting-edge methodologies that bypass the need for organoboron reagents altogether, focusing on reaction efficiency, substrate scope, and operational simplicity.

The Rise of Boronic Acid Surrogates: Enhancing Stability and Reproducibility

The primary drawback of many boronic acids is their susceptibility to decomposition, which can complicate reaction stoichiometry and lead to variable yields.[3] To address this, several classes of bench-stable boron-based reagents have been developed, offering superior handling characteristics and often improved performance in challenging coupling reactions.

Potassium Organotrifluoroborates (R-BF₃K)

Potassium organotrifluoroborates have emerged as exceptionally stable and versatile alternatives to boronic acids.[3][6] These crystalline, free-flowing solids are remarkably resistant to air and moisture, allowing for indefinite storage at room temperature without special precautions.[6][7][8] The tetracoordinate nature of the boron atom, strongly bonded to three electron-withdrawing fluorine atoms, significantly reduces the rate of protodeboronation.[6]

Key Advantages:

  • Enhanced Stability: Resistant to protodeboronation and oxidation, leading to more reliable and reproducible results.[6][9]

  • Ease of Handling: Crystalline solids that are easy to weigh and handle, simplifying reaction setup.[6][7]

  • Broad Compatibility: Effective in a wide range of Suzuki-Miyaura couplings, including those involving challenging heteroaryl partners.[3][9]

G cluster_prep Reagent Preparation cluster_coupling Suzuki-Miyaura Coupling BoronicAcid Ar-B(OH)₂ Trifluoroborate Ar-BF₃K BoronicAcid->Trifluoroborate Condensation KHF2 KHF₂ (aq) KHF2->Trifluoroborate ArylHalide Ar'-X Biaryl Ar-Ar' ArylHalide->Biaryl Catalyst Pd Catalyst Base Catalyst->Biaryl Trifluoroborate_c Ar-BF₃K Trifluoroborate_c->Biaryl

Caption: Workflow for Trifluoroborate Synthesis and Use.

N-Methyliminodiacetic Acid (MIDA) Boronates

MIDA boronates represent another class of highly stable, crystalline boronic acid surrogates.[10][11] Their utility stems from a unique "slow-release" mechanism. The MIDA ligand protects the boron center, rendering the reagent inert to chromatography and stable for long-term storage. Under basic aqueous conditions typical for Suzuki-Miyaura coupling, the MIDA ligand is slowly hydrolyzed, releasing the active boronic acid in situ. This controlled release can be highly advantageous for minimizing boronic acid decomposition and suppressing side reactions like homocoupling.[5]

Key Advantages:

  • Exceptional Stability: Air-stable, crystalline solids compatible with silica gel chromatography.

  • Controlled Release: Minimizes the concentration of reactive boronic acid at any given time, reducing side reactions.[11]

  • Utility in Iterative Synthesis: Enables sequential cross-couplings where a MIDA boronate-containing molecule is carried through multiple steps before the final coupling.

Beyond Boron: Modern Methodologies for Biaryl Construction

While stabilized boron reagents offer significant improvements, several modern strategies circumvent the need for pre-formed organoboron partners entirely, often leading to more atom-economical and convergent synthetic routes.

Decarboxylative Cross-Coupling

Decarboxylative coupling has emerged as a powerful strategy that utilizes abundant and inexpensive carboxylic acids as aryl donors.[12][13][14] In this process, the carboxylic acid group is extruded as CO₂, and the resulting aryl-metal species is intercepted by a catalyst for cross-coupling.[12][15] This method avoids the synthesis of organoboron reagents, providing a more direct route from readily available starting materials. Catalytic systems often involve palladium, sometimes in concert with co-catalysts like silver or copper salts.[13][16]

Key Advantages:

  • Readily Available Starting Materials: Utilizes inexpensive and widely available carboxylic acids.[12][14]

  • High Functional Group Tolerance: The reaction conditions are often mild enough to tolerate a wide range of functional groups.[12]

  • Orthogonal Reactivity: Carboxylic acids offer different reactivity profiles compared to organohalides, enabling novel synthetic disconnections.[14]

G cluster_reactants Starting Materials cluster_cycle Catalytic Cycle CarboxylicAcid Ar-COOH Decarboxylation Decarboxylation (-CO₂) CarboxylicAcid->Decarboxylation ArylHalide Ar'-X Transmetalation Transmetalation ArylHalide->Transmetalation Ar'-Pd-X Decarboxylation->Transmetalation Ar-M ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination Ar-Pd-Ar' Product Ar-Ar' ReductiveElimination->Product

Caption: Conceptual Flow of Decarboxylative Coupling.

Direct Arylation via C-H Activation

Direct arylation represents the pinnacle of atom economy in biaryl synthesis.[17][18][19] This methodology forges a C-C bond by coupling an aryl halide with an unfunctionalized C-H bond of another arene, completely obviating the need for organometallic reagents.[20] While powerful, the primary challenge in direct arylation is controlling regioselectivity—ensuring the reaction occurs at the desired C-H bond. This is often achieved through the use of directing groups or by exploiting the inherent electronic biases of the arene substrate.

Key Advantages:

  • Maximum Atom Economy: Avoids the generation of metallic or boron-containing stoichiometric waste products.

  • Step Economy: Reduces the number of synthetic steps required to prepare pre-functionalized coupling partners.[20]

  • Late-Stage Functionalization: Ideal for modifying complex molecules at a late stage in a synthetic sequence.

Performance Comparison: A Head-to-Head Analysis

The choice of synthetic method depends critically on the specific target molecule, available starting materials, and desired process efficiency. The following table provides a comparative overview of the discussed alternatives.

FeatureThis compoundPotassium OrganotrifluoroborateMIDA BoronateDecarboxylative CouplingDirect C-H Arylation
Reagent Stability Moderate; prone to protodeboronationHigh; bench-stable crystalline solid[6][7]Very High; stable to chromatographyHigh (Carboxylic Acid)High (Arene)
Handling Requires careful handling/storageEasy; free-flowing solidEasy; crystalline solidStandard laboratory procedureStandard laboratory procedure
Atom Economy GoodGoodModerate (MIDA group is waste)Excellent (CO₂ byproduct)Highest (H-X byproduct)
Starting Materials Requires boronic acid synthesisSynthesized from boronic acid[8]Synthesized from boronic acidReadily available carboxylic acids[12]Readily available arenes
Key Advantage Direct installation of functionalized ringEnhanced stability and reproducibility[9]Controlled release, purification stabilityBypasses organoboron reagentsMost step- and atom-economical[20]
Primary Challenge Potential for decompositionAdditional synthetic stepAdditional synthetic/deprotection stepSubstrate scope can be limitedRegioselectivity control[18]

Experimental Protocols

Protocol 1: Synthesis of a Potassium Aryltrifluoroborate

This procedure details the conversion of a boronic acid to its corresponding trifluoroborate salt, enhancing its stability and utility.

Materials:

  • Arylboronic acid (e.g., this compound) (1.0 eq)

  • Potassium hydrogen fluoride (KHF₂) (4.0 eq)

  • Methanol (MeOH)

  • Water (H₂O)

  • Acetone

Procedure:

  • In a round-bottom flask, dissolve the arylboronic acid in methanol (approx. 2 M concentration).

  • Slowly add a saturated aqueous solution of KHF₂ to the stirring methanolic solution. A precipitate often forms.

  • Stir the mixture at room temperature for 1-2 hours.[11]

  • Remove the methanol under reduced pressure.

  • To the resulting residue, add acetone and stir the suspension vigorously for 10 minutes.

  • Filter the solid through a Büchner funnel, wash with cold acetone, and then diethyl ether.

  • Dry the resulting white solid under vacuum to yield the pure potassium aryltrifluoroborate.[3]

Protocol 2: Decarbonylative Suzuki-Miyaura Coupling

This protocol exemplifies a modern approach using a carboxylic acid as the coupling partner, adapted from literature procedures.[12]

Materials:

  • Aromatic carboxylic acid (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(OAc)₂ (5 mol%)

  • Tricyclohexylphosphine (PCy₃) (10 mol%)

  • Pivalic anhydride (Piv₂O) (2.0 eq)

  • K₂CO₃ (2.0 eq)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the aromatic carboxylic acid, arylboronic acid, Pd(OAc)₂, PCy₃, and K₂CO₃.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous toluene via syringe, followed by pivalic anhydride.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS for completion.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 3: Palladium-Catalyzed Direct C-H Arylation

This protocol outlines a general procedure for the direct arylation of an arene with an aryl halide.

Materials:

  • Arene (e.g., Benzene, Toluene) (used as solvent or in excess)

  • Aryl Halide (e.g., 1-bromo-2-nitrobenzene) (1.0 eq)

  • Pd(OAc)₂ (2-5 mol%)

  • Phosphine Ligand (e.g., SPhos, XPhos) (4-10 mol%)

  • K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq)[17]

  • Anhydrous solvent (e.g., Dioxane, Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with Pd(OAc)₂, the phosphine ligand, and the base.

  • Add the aryl halide and the arene coupling partner (if solid).

  • Add the anhydrous solvent. If the arene is a liquid, it may be used as the solvent.

  • Seal the vessel and heat to the specified temperature (typically 100-140 °C) for 12-48 hours.

  • After cooling, dilute the reaction mixture with a suitable organic solvent and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography to isolate the biaryl product.

References

A Comparative Analysis of Potassium Phosphate (K₃PO₄) and Potassium Carbonate (K₂CO₃) in Suzuki-M

Author: BenchChem Technical Support Team. Date: December 2025

Miyaura Cross-Coupling Reactions

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and substituted aromatic compounds. The choice of base is a critical parameter that can significantly influence reaction efficiency, yield, and substrate scope. This guide provides a detailed comparison of two commonly employed bases, potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃), supported by experimental data and protocols.

The primary role of the base in the Suzuki-Miyaura reaction is to facilitate the transmetalation step, which is often rate-limiting. The base activates the organoboron species, typically a boronic acid, to form a more nucleophilic boronate complex. This complex then transfers its organic moiety to the palladium catalyst.

Quantitative Comparison of Base Efficacy

The selection between K₃PO₄ and K₂CO₃ is often dictated by the specific substrates and the desired reaction conditions. While K₂CO₃ is a versatile and widely used base, K₃PO₄ is known to be effective in more challenging coupling reactions, particularly those involving sterically hindered or electron-deficient substrates.

Below is a table summarizing representative yields from Suzuki-Miyaura reactions, highlighting the performance of each base under various conditions.

EntryAryl HalideBoronic AcidBaseCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
14-IodoanisolePhenylboronic AcidK₂CO₃Pd(PPh₃)₄Dioxane/Water10012High
24-BromoacetophenonePhenylboronic AcidK₂CO₃Pd(dppf)Cl₂DMF80685
31-Naphthyl MesylatePotassium Boc-protected aminomethyltrifluoroborateK₃PO₄PdCl₂(cod)/SPhost-BuOH/H₂O952287[1]
44-ChlorotoluenePhenylboronic AcidK₃PO₄Pd(OAc)₂/SPhosDioxane/Water60696[2]
5Benzylic Phosphate4-Methoxyphenylboronic AcidK₃PO₄ or K₂CO₃Pd(OAc)₂/PPh₃Toluene90-High[3]

Note: The data presented is compiled from various sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.

Key Considerations for Base Selection:

  • Substrate Reactivity: For highly reactive substrates like aryl iodides and bromides, K₂CO₃ is often sufficient to achieve high yields.[4] For less reactive partners such as aryl chlorides or substrates with electron-withdrawing groups, the stronger basicity and higher solubility of K₃PO₄ in certain solvent systems can be advantageous.[5]

  • Functional Group Tolerance: In substrates with base-sensitive functional groups (e.g., esters, enolizable ketones), a weaker base like K₂CO₃ might be preferred to minimize side reactions. However, powdered and anhydrous K₃PO₄ can also be used effectively in anhydrous solvents to mitigate the degradation of sensitive substrates.[6]

  • Solvent System: The choice of base is closely linked to the solvent. K₂CO₃ is commonly used in aqueous solvent mixtures such as dioxane/water or toluene/water.[4] K₃PO₄ is also effective in these systems and can be particularly useful in anhydrous organic solvents like toluene or dioxane.[2][7]

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura reactions that can be adapted for either K₃PO₄ or K₂CO₃.

Protocol 1: General Procedure using Potassium Carbonate (K₂CO₃)

This protocol is suitable for the coupling of a generic aryl bromide with an arylboronic acid.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add the aryl bromide, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.

  • Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4]

Protocol 2: General Procedure using Potassium Phosphate (K₃PO₄)

This protocol is a general starting point for the coupling of an aryl halide with a boronic acid or boronic ester, particularly for less reactive substrates.

Materials:

  • Aryl Halide (1.0 mmol)

  • Boronic Acid or Boronic Ester (1.2 mmol)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Ligand (e.g., XPhos, 3 mol%)

  • Potassium Phosphate (K₃PO₄) (1.5 mmol)

  • Dioxane (3 mL) and Water (0.5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Combine the aryl halide, boronic acid/ester, K₃PO₄, ligand, and palladium catalyst in a reaction vessel.

  • Purge the vessel with an inert gas.

  • Add the degassed dioxane and water.

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C), potentially using a microwave reactor, for the required time.

  • After cooling, treat the mixture with aqueous 1N NaOH and extract with an organic solvent like EtOAc.

  • Dry the organic layer, concentrate, and purify the product as needed.[7]

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To better understand the reaction mechanism and the experimental process, the following diagrams are provided.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln pd_halide R¹-Pd(II)L₂-X pd0->pd_halide Oxidative Addition (R¹-X) pd_base R¹-Pd(II)L₂-OR pd_halide->pd_base Ligand Exchange (Base) pd_r2 R¹-Pd(II)L₂-R² pd_base->pd_r2 Transmetalation ([R²-B(OH)₃]⁻) pd_r2->pd0 Reductive Elimination product R¹-R² pd_r2->product boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate Activation base Base (OH⁻) base->boronic_acid

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the role of the base.

Suzuki_Workflow start Combine Reactants (Aryl Halide, Boronic Acid, Base) inert Establish Inert Atmosphere (Evacuate & Backfill) start->inert solvent Add Degassed Solvent inert->solvent catalyst Add Pd Catalyst & Ligand solvent->catalyst reaction Heat and Stir catalyst->reaction workup Workup (Quench, Extract, Wash) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Aqueous vs. Anhydrous Conditions for Suzuki-Miyaura Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the development of pharmaceuticals, agrochemicals, and functional materials.[1] A key consideration in designing a Suzuki-Miyaura coupling is the choice of solvent, with reaction conditions broadly categorized as aqueous or anhydrous. This guide provides an objective comparison of these two systems, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific applications.

Performance Comparison: Aqueous vs. Anhydrous Conditions

The choice between aqueous and anhydrous conditions can significantly impact reaction efficiency, substrate scope, and overall sustainability. Aqueous conditions are often favored for their environmental benefits and operational simplicity, while anhydrous conditions can be essential for sensitive substrates and specific catalytic systems.[2][3]

ParameterAqueous ConditionsAnhydrous ConditionsKey Considerations
Reaction Yield Generally good to excellent for a wide range of substrates.[4]Can provide higher yields for moisture-sensitive substrates or when using boronic esters to avoid hydrolysis and protodeboronation.[5]Substrate stability and the potential for side reactions in the presence of water are critical factors.
Reaction Time Can be very rapid, with some reactions completing in as little as 30 minutes.[6]Reaction times can be significantly reduced, sometimes by more than 10-fold, particularly when using boronic esters with a soluble base like potassium trimethylsilanolate (TMSOK).[5]Catalyst system and temperature play a significant role in reaction kinetics in both systems.
Catalyst Loading Very low catalyst loadings (down to 0.01 mol%) have been shown to be highly efficient.[4]Typically in the range of 1-3 mol%, though optimization can lower this.[7][8]The nature of the catalyst and ligands is a crucial determinant of the required loading.
Temperature Often performed at elevated temperatures (e.g., 60-100 °C) to ensure reasonable reaction rates.[1][9]Can range from room temperature to elevated temperatures (e.g., 110 °C), depending on the reactivity of the coupling partners and the catalyst system.[7][10]The thermal stability of reactants and products should be considered.
Environmental Impact Considered a "greener" alternative due to the use of water, a non-toxic, non-flammable, and abundant solvent.[11]Relies on organic solvents, which can be toxic, flammable, and contribute to environmental waste.[12]Efforts in green chemistry focus on developing recyclable catalysts and minimizing solvent use in both systems.[2]
Substrate Scope Broad tolerance for many functional groups. Water-soluble catalysts and ligands are often employed.[4]Advantageous for substrates prone to hydrolysis or protodeboronation in the presence of water.[5] Boronic esters are often used instead of boronic acids.[12]The electronic and steric properties of the substrates can influence the choice of conditions.

Experimental Protocols

Aqueous Suzuki-Miyaura Coupling Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid in an aqueous medium.[4]

Materials:

  • Aryl halide (1 mmol)

  • Phenylboronic acid (1.5 mmol)

  • Palladium catalyst (e.g., PdCl₂(Lₙ@β-CD), 0.01 mol%)[4]

  • Base (e.g., K₃PO₄·7H₂O, 1.5 mmol)[4]

  • Phase-transfer catalyst (e.g., TBAB, 1.5 mmol)

  • Water (2 mL)

  • Ethyl ether for extraction

  • Anhydrous sodium sulfate

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1 mmol), phenylboronic acid (1.5 mmol), palladium catalyst (0.01 mol%), base (1.5 mmol), and phase-transfer catalyst (1.5 mmol).

  • Add water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for the required time (e.g., 4 hours).[4]

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Extract the mixture with ethyl ether.

  • Wash the organic layer with 2 M HCl and water, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

Anhydrous Suzuki-Miyaura Coupling Protocol

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic ester under anhydrous conditions.[5][7]

Materials:

  • Aryl halide (0.25 mmol)

  • Lithium triisopropyl 2-pyridylboronate (0.375 mmol)[7]

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2.0-3.0 mol%)[7]

  • Ligand (e.g., phosphine-based ligand, 6.0-9.0 mol%)[7]

  • Anhydrous base (e.g., KF, 0.75 mmol)[7]

  • Anhydrous solvent (e.g., 1,4-Dioxane, 0.75 mL)[7]

  • Ethyl acetate for filtration

  • Silica gel

Procedure:

  • In an oven-dried, resealable Schlenk tube, add the palladium catalyst (2.0-3.0 mol%), ligand (6.0-9.0 mol%), boronic ester (0.375 mmol), and anhydrous base (0.75 mmol). If the aryl halide is a solid, add it at this stage.

  • Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent (0.75 mL) via syringe. If the aryl halide is a liquid, add it at this stage.

  • Replace the septum with a Teflon screw valve and seal the Schlenk tube.

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) until the aryl halide is consumed, as monitored by GC.[7]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solution through a thin pad of silica gel, eluting with ethyl acetate.

  • Concentrate the eluent under reduced pressure to yield the crude product.

Experimental Workflow Diagram

Suzuki_Miyaura_Workflow Reactants Weigh Reactants (Aryl Halide, Boronic Acid/Ester, Base, Catalyst, Ligand) Vessel Add to Reaction Vessel Reactants->Vessel Solvent Add Solvent (Aqueous or Anhydrous) Inert Establish Inert Atmosphere (for Anhydrous) Heat Heat and Stir Monitor Monitor Progress (TLC, GC, etc.) Heat->Monitor Cool Cool to Room Temp. Extract Extraction (for Aqueous) Cool->Extract Filter Filtration (for Anhydrous) Cool->Filter Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Filter->Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Suzuki_Catalytic_Cycle pd0 Pd(0)L (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex R¹-Pd(II)L-X oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L-R² transmetalation->pd2_biaryl reductive_elim Reductive Elimination pd2_biaryl->reductive_elim reductive_elim->pd0 product R¹-R² (Product) reductive_elim->product aryl_halide R¹-X aryl_halide->oxidative_add boronic_acid R²-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

References

A Comparative Guide to the Reaction Kinetics of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reaction kinetics of substituted phenylboronic acids in two key transformations: esterification with diols and the Suzuki-Miyaura cross-coupling reaction. The reactivity of phenylboronic acids is significantly influenced by the electronic and steric nature of their substituents, impacting reaction rates and equilibrium constants. Understanding these kinetic parameters is crucial for optimizing reaction conditions, designing novel sensors, and developing efficient synthetic methodologies in drug discovery and materials science.

I. Reaction with Diols and Catechols: A Kinetic Comparison

The reversible esterification of phenylboronic acids with 1,2-diols, such as catechols, is a fundamental reaction with applications in sensing, dynamic covalent chemistry, and drug delivery. The kinetics of this reaction are highly dependent on the substituent on the phenyl ring and the pH of the solution.

Quantitative Data Summary

The following table summarizes the stability constants for the formation of anionic esters from the reaction of various meta- and para-substituted phenylboronic acids with different diols. The stability constant, β₁₁₋₁, represents the equilibrium for the reaction between the neutral forms of the reactants to produce the anionic ester and a proton.

Phenylboronic Acid SubstituentDiolStability Constant (β₁₁₋₁)Reference
p-OCH₃Glucose2.0[1][2][3][4]
p-CH₃Glucose-
HGlucose-
p-ClGlucose-
m-ClGlucose-
m-NO₂Glucose-
p-NO₂Glucose-
p-OCH₃4-Nitrocatechol1.29[1][2][3][4]
p-CH₃4-Nitrocatechol-
H4-Nitrocatechol-
p-Cl4-Nitrocatechol-
m-Cl4-Nitrocatechol-
m-NO₂4-Nitrocatechol-
p-NO₂4-Nitrocatechol-

Note: A comprehensive dataset with directly comparable rate constants under identical conditions is challenging to compile from existing literature. The provided stability constants offer a measure of the thermodynamic favorability of the esterification, which is related to the kinetics. Generally, electron-withdrawing groups on the phenylboronic acid increase its Lewis acidity, leading to larger stability constants.[5]

Experimental Protocol: Kinetic Analysis of Phenylboronic Acid-Catechol Reactions via UV-Vis Spectrophotometry

This protocol describes the determination of the observed rate constant (k_obs) for the reaction between a substituted phenylboronic acid and a catechol derivative (e.g., Alizarin Red S or Tiron) under pseudo-first-order conditions.[6]

Materials:

  • Substituted phenylboronic acid

  • Catechol derivative (e.g., Alizarin Red S or Tiron)

  • Buffered aqueous solution of a specific pH

  • UV-Vis spectrophotometer

Procedure:

  • Prepare stock solutions of the substituted phenylboronic acid and the catechol derivative in the buffered aqueous solution.

  • Ensure the concentration of the phenylboronic acid is in large excess (at least 10-fold) compared to the catechol derivative to maintain pseudo-first-order conditions.

  • Initiate the reaction by mixing the two solutions in a cuvette.

  • Immediately place the cuvette in the UV-Vis spectrophotometer and monitor the change in absorbance at a specific wavelength corresponding to the formation of the boronate ester over time.

  • Record the absorbance data at regular intervals until the reaction reaches completion.

  • Fit the absorbance data to a single exponential function to determine the observed rate constant (k_obs).

  • The individual rate constants for the reaction of the boronic acid and the boronate ion can be determined by analyzing the dependence of k_obs on the boronic acid concentration and the pH.[6]

Reaction Pathway and Influencing Factors

The reaction between a phenylboronic acid and a diol proceeds through a multi-step mechanism that is sensitive to pH, the pKa of the boronic acid, and the structure of the diol.[7] The general equilibrium involves both the neutral trigonal boronic acid and the anionic tetrahedral boronate species reacting with the diol.

ReactionPathway PBA Phenylboronic Acid (Trigonal) Intermediate Tetrahedral Intermediate PBA->Intermediate + Diol Diol Diol Diol->Intermediate Ester Boronate Ester Intermediate->Ester - H₂O Ester->Intermediate + H₂O H2O H₂O

Caption: Generalized reaction pathway for boronate ester formation.

II. Suzuki-Miyaura Cross-Coupling Reaction: A Kinetic Comparison

The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction widely used in organic synthesis. The nature of the substituent on the phenylboronic acid significantly affects the rate of the transmetalation step in the catalytic cycle.

Quantitative Data Summary

The following table presents a qualitative comparison of the expected kinetic behavior of various substituted phenylboronic acids in the Suzuki-Miyaura reaction based on the electronic and steric effects of the substituents.

Phenylboronic Acid SubstituentSubstituent EffectExpected Impact on Transmetalation RateReference
p-OCH₃Strong Electron-DonatingIncrease[8]
p-CH₃Weak Electron-DonatingSlight Increase[8]
HNeutralBaseline[8]
p-ClWeak Electron-WithdrawingSlight Decrease
p-CF₃Strong Electron-WithdrawingDecrease[5]
o-CH₃Steric Hindrance & Weak Electron-DonatingDecrease (due to sterics)[8]

Note: Actual reaction rates are highly dependent on the specific reaction conditions, including the palladium catalyst, base, solvent, and aryl halide used.[8] For instance, a study on pre-transmetalation intermediates found the rate constant for the formation of a cross-coupling product from an arylboronic acid to be (5.78 ± 0.13) × 10⁻⁴ s⁻¹.[6]

Experimental Protocol: Monitoring Suzuki-Miyaura Reaction Kinetics by HPLC

This protocol outlines a general procedure for monitoring the progress of a Suzuki-Miyaura coupling reaction using High-Performance Liquid Chromatography (HPLC).[9]

Materials:

  • Aryl halide

  • Substituted phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., toluene)

  • Internal standard

  • Quenching solvent (e.g., acetonitrile)

  • HPLC system with a suitable column and detector

Procedure:

  • In a reaction vessel under an inert atmosphere, combine the aryl halide, substituted phenylboronic acid, base, and internal standard.

  • Add the anhydrous solvent and stir to dissolve the reactants.

  • Add the palladium catalyst to initiate the reaction.

  • Maintain the reaction at a constant temperature.

  • At designated time points, withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a known volume of a suitable quenching solvent.

  • Filter the quenched sample to remove any particulate matter.

  • Analyze the sample by HPLC to determine the concentration of the starting materials and the product relative to the internal standard.

  • Plot the concentration of the product versus time to determine the reaction rate.

Catalytic Cycle and Rate-Determining Step

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the aryl group is transferred from the boron atom to the palladium center, is often the rate-determining step and is influenced by the electronic properties of the substituent on the phenylboronic acid.

SuzukiCycle Pd0 Pd(0)L₂ OxiAdd Ar-Pd(II)-X L₂ Pd0->OxiAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-Ar' L₂ OxiAdd->Trans Transmetalation (Ar'-B(OR)₂) RedEli Ar-Ar' Trans->RedEli Reductive Elimination RedEli->Pd0

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

References

A Comparative Guide to the Cross-Coupling of 5-Chloro-2-formylphenylboronic Acid with Heteroaryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of biaryl and heteroaryl-aryl structures is a cornerstone of modern medicinal chemistry and materials science. 5-Chloro-2-formylphenylboronic acid is a valuable building block, containing a versatile aldehyde handle for further functionalization and a defined substitution pattern. This guide provides a comparative analysis of cross-coupling methodologies for this specific reagent with heteroaryl halides, focusing on the widely adopted Suzuki-Miyaura reaction. Experimental data from representative procedures is provided to guide reaction optimization.

Comparison of Common Cross-Coupling Methodologies

While several palladium-catalyzed cross-coupling reactions exist for the formation of carbon-carbon bonds, the Suzuki-Miyaura coupling is the most prevalent and practical method when starting with a boronic acid. Other methods, such as Stille (organotin), Negishi (organozinc), and Kumada (Grignard) couplings, require the conversion of the boronic acid to a different organometallic reagent, adding steps and introducing reagents with higher toxicity or sensitivity.[1] The Chan-Lam and Buchwald-Hartwig reactions are primarily used for C-N and C-O bond formation.[2][3]

Therefore, this guide will focus on optimizing the Suzuki-Miyaura coupling, which directly utilizes the boronic acid, offering high functional group tolerance, relatively mild reaction conditions, and the use of less toxic and more stable boron-based reagents.[1][4]

Suzuki-Miyaura Coupling: A Performance Comparison

The success of a Suzuki-Miyaura coupling, especially with challenging heteroaryl halides, is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. The following table summarizes common conditions and their impact on the reaction outcome, based on established protocols for coupling arylboronic acids with heteroaryl halides.[4][5][6]

ParameterVariationPerformance Characteristics & Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable pre-catalysts that form the active Pd(0) species in situ. PdCl₂(dppf) is a pre-formed complex that is often effective for a range of substrates.[1][7]
Ligand PPh₃ (Triphenylphosphine)Standard, inexpensive, and effective for simple couplings, but may be insufficient for less reactive heteroaryl chlorides.[8]
Buchwald Ligands (e.g., SPhos, XPhos)Bulky, electron-rich phosphines that are highly effective for coupling challenging substrates, including heteroaryl chlorides, often allowing for lower catalyst loading and milder conditions.[5]
NHC Ligands (N-Heterocyclic Carbenes)Offer high stability and activity, particularly for activating less reactive aryl chlorides.[2]
Base K₂CO₃, Na₂CO₃ (Carbonates)Common, inexpensive, and effective bases, often used in aqueous/organic solvent mixtures.[4]
Cs₂CO₃ (Cesium Carbonate)More soluble in organic solvents and often provides higher yields for difficult couplings compared to other carbonates.[7][8]
K₃PO₄ (Potassium Phosphate)A strong base that is particularly effective with sterically hindered substrates and Buchwald ligands.[5]
Solvent Dioxane/H₂O, Toluene/H₂OStandard solvent systems that work for a broad range of substrates. The aqueous phase is crucial for activating the boronic acid with inorganic bases.[7][9]
DMF, AcetonitrilePolar aprotic solvents that can be effective, particularly when higher temperatures are required.
Heteroaryl Halide Heteroaryl-I > Heteroaryl-Br >> Heteroaryl-ClThe reactivity of the halide partner follows this general trend. Coupling with heteroaryl chlorides is the most challenging and typically requires more advanced catalyst/ligand systems.[4]

Experimental Protocols

The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic heteroaryl bromide. This protocol is a composite of standard procedures and should be optimized for specific substrates.[7][9]

Materials:

  • This compound (1.0 equiv)

  • Heteroaryl bromide (1.1 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 0.02 - 0.05 equiv)

  • Base (e.g., Cs₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 10:1 ratio)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel (e.g., a round-bottom flask or pressure vessel) equipped with a magnetic stir bar, add this compound, the heteroaryl bromide, and the base.

  • Seal the vessel with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe.

  • Add the palladium catalyst to the stirring mixture.

  • Seal the vessel securely and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Visualizing the Process and Logic

To better understand the experimental sequence and the interplay of reaction components, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Boronic Acid, Heteroaryl Halide, & Base purge 2. Purge Vessel with Inert Gas reagents->purge solvent 3. Add Degassed Solvents purge->solvent catalyst 4. Add Palladium Catalyst solvent->catalyst heat 5. Heat Mixture (e.g., 80-100 °C) catalyst->heat monitor 6. Monitor Progress (TLC, LC-MS) heat->monitor cool 7. Cool to Room Temp extract 8. Aqueous Workup & Extraction cool->extract purify 9. Dry, Concentrate, & Purify extract->purify product Final Product purify->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

G Halide Heteroaryl Halide (I, Br, Cl) Yield Product Yield Halide->Yield I > Br >> Cl Time Reaction Time Halide->Time Cl requires longer time Catalyst Pd Catalyst (e.g., Pd(OAc)2) Purity Product Purity Catalyst->Purity High loading can increase side products Ligand Phosphine Ligand (e.g., PPh3, SPhos) Ligand->Yield Bulky/e-rich ligands improve yield for Ar-Cl Ligand->Time Better ligands reduce time Base Base (e.g., K2CO3, Cs2CO3) Base->Yield Stronger/soluble bases can improve yield

Caption: Factors influencing Suzuki-Miyaura reaction outcomes.

References

A Comparative Guide to the Green Chemistry Metrics of Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of sustainable chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the choice of reagents and synthetic routes has a profound impact on the overall environmental footprint of a process. Substituted boronic acids and their derivatives have emerged as pivotal building blocks and catalysts, offering significant advantages in the realm of green chemistry. This guide provides a comprehensive evaluation of the green chemistry metrics associated with the use of substituted boronic acids, comparing their performance against common alternatives in key synthetic transformations.

Comparison of Green Chemistry Metrics

The greenness of a chemical process can be quantified using several key metrics. This guide focuses on Atom Economy (AE), Process Mass Intensity (PMI), and E-Factor to evaluate the efficiency and waste generation of reactions involving boronic acids.

  • Atom Economy (AE): A theoretical measure of the efficiency of a reaction, representing the proportion of reactant atoms incorporated into the desired product.

  • Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product. A lower PMI indicates a greener process.

  • E-Factor: The ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor is indicative of a more environmentally friendly process.

Amide Bond Formation: Boronic Acid Catalysis vs. Traditional Methods

The formation of amide bonds is one of the most frequently performed reactions in drug development. While traditional methods often rely on stoichiometric activating agents, boronic acid catalysis has emerged as a greener alternative. The following table compares the green chemistry metrics for the synthesis of N-benzyl-2-phenylacetamide via three different routes.

MetricAcid Chloride RouteCarbodiimide Coupling (EDC)Direct Catalytic Amidation (Boric Acid)
Typical Yield (%) ~85~90~95[1]
Atom Economy (%) 53.347.992.6[1]
E-Factor ~1.0 - 1.5~1.5 - 2.0~0.1 - 0.5 [1]
Process Mass Intensity (PMI) High (~50-100)High (~50-100)Low (~10-30) [1]

As the data indicates, the boric acid-catalyzed direct amidation route is significantly greener than the traditional acid chloride and carbodiimide coupling methods. It boasts a much higher atom economy, leading to substantially lower E-Factor and PMI values. This is primarily due to the avoidance of stoichiometric activators that are converted into waste byproducts.

Carbon-Carbon Bond Formation: Suzuki-Miyaura Coupling vs. Stille Coupling

The Suzuki-Miyaura cross-coupling reaction, which utilizes boronic acids, is a cornerstone of modern organic synthesis for the formation of biaryl structures. A common alternative is the Stille coupling, which employs organotin reagents. While both are powerful reactions, their environmental profiles differ significantly.

FeatureSuzuki-Miyaura Coupling (Boronic Acids)Stille Coupling (Organostannanes)
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity of Reagents & Byproducts Low toxicity High toxicity of organotin compounds
Byproduct Removal Boron-based byproducts are often water-soluble and easily removed Tin-based byproducts can be difficult to remove completely
Reaction Conditions Typically requires a baseOften proceeds under neutral conditions
Functional Group Tolerance BroadExcellent

Experimental Protocols

Detailed Methodology for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for a Suzuki-Miyaura cross-coupling reaction, which can be monitored to gather data for the calculation of green chemistry metrics.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane and water)

  • Internal standard for quantitative analysis (e.g., dodecane)

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.03 mmol, 3 mol%), and base (2.0 mmol).

  • Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the progress of the reaction by a suitable analytical technique such as GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Calculation of Green Chemistry Metrics: A Worked Example for a Suzuki-Miyaura Reaction

To calculate the Process Mass Intensity (PMI) and E-Factor, a detailed inventory of all materials used in the process is required.

Hypothetical Mass Inputs for the Synthesis of 1 mmol (0.184 g) of 4-methoxybiphenyl:

MaterialMolar Mass ( g/mol )Moles (mmol)Mass (g)
Reactants
4-bromoanisole187.041.00.187
Phenylboronic acid121.931.20.146
Catalyst
Pd(PPh₃)₄1155.570.030.035
Base
K₂CO₃138.212.00.276
Solvents
1,4-Dioxane88.11-4.0 (4 mL)
Water (reaction)18.02-1.0 (1 mL)
Ethyl acetate (workup)88.11-18.0 (20 mL)
Water (workup)18.02-20.0 (20 mL)
Brine (workup)--10.0 (10 mL)
Eluent for chromatography--50.0
Total Input Mass 103.644 g

Calculations:

  • Product Mass: Assuming a 90% yield, the mass of 4-methoxybiphenyl produced is 0.184 g/mmol * 1 mmol * 0.90 = 0.166 g.

  • Process Mass Intensity (PMI): PMI = Total Mass In / Mass of Product = 103.644 g / 0.166 g ≈ 624

  • E-Factor: E-Factor = (Total Mass In - Mass of Product) / Mass of Product = (103.644 g - 0.166 g) / 0.166 g ≈ 623

This example illustrates the significant contribution of solvents and workup materials to the overall mass intensity and waste generation of a reaction.

Visualizations

Experimental Workflow for Green Metrics Evaluation

The following diagram illustrates a typical workflow for evaluating the green chemistry metrics of a synthetic reaction.

G Experimental Workflow for Green Metrics Evaluation A Reaction Setup & Execution B Mass Balance Recording (Reactants, Solvents, Catalysts, etc.) A->B C Reaction Monitoring (e.g., LC-MS, GC-MS) A->C G Calculation of Green Metrics (PMI, E-Factor, RME, AE) B->G D Workup & Purification C->D E Product Isolation & Quantification D->E F Waste Collection & Quantification D->F E->G F->G H Comparative Analysis G->H

Caption: A generalized workflow for the systematic evaluation of green chemistry metrics in a chemical synthesis.

Signaling Pathway Inhibition by Bortezomib

Substituted boronic acids are not only important in synthesis but also have significant applications in drug development as enzyme inhibitors. Bortezomib, a dipeptidyl boronic acid, is a proteasome inhibitor used in cancer therapy. Its mechanism of action involves the disruption of the NF-κB signaling pathway.

Caption: Bortezomib inhibits the proteasome, preventing IκB degradation and blocking NF-κB translocation to the nucleus.[2][3][4]

Conclusion

The use of substituted boronic acids offers significant advantages from a green chemistry perspective. In amide bond formation, boronic acid catalysis provides a highly atom-economical and low-waste alternative to traditional methods. In C-C bond formation, the Suzuki-Miyaura coupling, which employs boronic acids, is a greener alternative to other methods like the Stille coupling, primarily due to the significantly lower toxicity of the reagents and byproducts. As the chemical industry continues to embrace the principles of green chemistry, the utility and application of substituted boronic acids are poised to expand, contributing to the development of more sustainable and environmentally responsible synthetic processes.

References

A Comparative Guide to the Genotoxic Potential of Boronic Acid Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Boronic acids and their derivatives are crucial intermediates in pharmaceutical synthesis, notably in cross-coupling reactions like the Suzuki coupling.[1] However, concerns about their potential genotoxicity have emerged, necessitating rigorous assessment to ensure the safety of pharmaceutical products.[1][2] This guide provides a comparative overview of the genotoxic potential of boronic acid intermediates, supported by experimental data and detailed methodologies, to aid researchers in navigating this critical aspect of drug development.

Understanding the Genotoxic Landscape of Boronic Acids

Recent studies have identified certain boronic acids as a "novel class of bacterial mutagen," prompting increased scrutiny of these compounds as potential genotoxic impurities (GTIs) under guidelines like ICH M7.[1][3][4] While some boronic acids have demonstrated mutagenic activity in bacterial reverse mutation assays (Ames test), it's important to note that this does not always translate to genotoxicity in mammalian systems.[5][6] In fact, several arylboronic compounds that tested positive in vitro were not found to be mutagenic in corresponding in vivo assays.[2][7] This highlights the importance of a comprehensive testing battery to accurately characterize the genotoxic risk.

A proposed mechanism for the mutagenicity observed in some boronic acids involves oxygen-mediated oxidation, which generates organic radicals capable of damaging DNA.[1][3] However, the exact mechanism of action is still under investigation, and it is suggested that they may not act by direct covalent binding to DNA.[8]

Comparative Genotoxicity Data

The following table summarizes publicly available data from Ames tests on a selection of boronic acid intermediates. The Ames test is a widely used method for detecting gene mutations and is a primary screening tool for genotoxic potential.[9]

Table 1: Comparative Ames Test Results for Selected Boronic Acid Intermediates

CompoundS. typhimurium Strain TA100E. coli Strain WP2uvrA(pKM101)S9 Activation RequiredOutcome
3,5-Difluorophenylboronic acidPositivePositiveNoMutagenic[6]
m-Tolylboronic acidPositivePositiveNoMutagenic[6]
p-Tolylboronic acidPositivePositiveNoMutagenic[6]
2,5-Dimethoxyphenylboronic acidPositivePositiveNoMutagenic[6]
Bis(pinacolato)diboronPositiveNot specifiedNoMutagenic[1][3]
Bis-boronic acidPositiveNot specifiedNoMutagenic[1][3]
4-Biphenylboronic acidPositivePositiveNoMutagenic
3-Chlorophenylboronic acidPositivePositiveNoMutagenic
4-Fluorophenylboronic acidPositivePositiveNoMutagenic

Note: This table is a summary of findings from multiple sources and is not exhaustive. The majority of mutagenic boronic acids are active in strains TA100 and/or WP2uvrA(pKM101) without the need for metabolic activation (S9).[8]

Interestingly, while many boronic acids show mutagenicity in bacterial assays, their effects in eukaryotic systems can differ. For instance, a study using GADD45a-based eukaryotic genotoxicity assays (GreenScreen HC and BlueScreen HC) found that of nine boronic acids tested, only four produced positive results, and only at high concentrations (1 mM to 10 mM).[6] This suggests that their presence as low-level impurities might be less of a concern for inducing misleading positive results in eukaryotic test systems.[6]

Standardized Genotoxicity Testing Workflow

Regulatory agencies like the FDA and international bodies such as the ICH recommend a battery of tests to assess genotoxicity.[10][11][12] A typical workflow is designed to move from in vitro screening to in vivo confirmation to accurately characterize risk.

Genotoxicity_Testing_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Follow-up (if In Vitro is positive) cluster_2 Risk Characterization Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) Micro In Vitro Micronucleus Test (OECD 487) Ames->Micro Chromo In Vitro Chromosomal Aberration Test (OECD 473) Micro->Chromo InVivoMicro In Vivo Micronucleus Test Chromo->InVivoMicro Positive Result Risk Weight of Evidence Analysis & ICH M7 Classification Chromo->Risk Negative Result InVivoChromo In Vivo Chromosomal Aberration Test (OECD 475) InVivoMicro->InVivoChromo Comet Comet Assay InVivoChromo->Comet Comet->Risk

Caption: Standard workflow for genotoxicity assessment of pharmaceutical intermediates.

Experimental Protocols

Detailed and standardized protocols are critical for the reliable assessment of genotoxic potential. The following are summarized methodologies for key assays based on OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD 471
  • Principle: This assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to an independent state.[8][13]

  • Methodology:

    • Strains: A minimum of five strains are typically used, including four S. typhimurium strains (TA98, TA100, TA1535, and TA1537) and one E. coli strain, either WP2 uvrA or WP2 uvrA (pKM101).[8][13]

    • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from the livers of rodents treated with an enzyme-inducing agent.

    • Procedure: The test compound, bacterial culture, and S9 mix (if used) are combined in a soft agar overlay. This mixture is poured onto minimal glucose agar plates.

    • Incubation: Plates are incubated at 37°C for 48-72 hours.

    • Scoring: The number of revertant colonies on the test plates is counted and compared to the number on the solvent control plates. A compound is considered mutagenic if it produces a dose-related increase in revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test - Based on OECD 473
  • Principle: This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[14][15]

  • Methodology:

    • Cell Cultures: Human peripheral blood lymphocytes (HPBL) or established cell lines like Chinese Hamster Ovary (CHO) cells are commonly used.[14]

    • Exposure: Cell cultures are exposed to the test substance at several concentrations, both with and without S9 metabolic activation.[14][15]

    • Harvest: At a predetermined time after exposure, cells are treated with a metaphase-arresting agent (e.g., colchicine).[15][16]

    • Slide Preparation: Cells are harvested, subjected to hypotonic treatment, fixed, and spread onto microscope slides.

    • Analysis: Chromosomes are stained, and metaphase cells are analyzed microscopically for chromosomal aberrations.[15] A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.[16]

In Vitro Micronucleus Test - Based on OECD 487
  • Principle: This assay detects micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division, indicating clastogenic or aneugenic events.[17][18]

  • Methodology:

    • Cell Cultures: Various mammalian cell lines, such as TK6 or CHO, can be used.[18]

    • Exposure: Cells are exposed to the test compound with and without S9 metabolic activation.

    • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that the cells analyzed have completed one mitosis.[19]

    • Harvest and Staining: Cells are harvested and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

    • Analysis: The frequency of micronucleated cells (typically in 1000-2000 binucleated cells) is determined and compared to negative and positive controls.[18]

Proposed Mechanism of Boronic Acid Mutagenicity

While the precise mechanism is not fully elucidated, a leading hypothesis for the bacterial mutagenicity of some boronic acids involves the generation of reactive oxygen species (ROS).[1][3]

Boronic_Acid_ROS_Pathway BA Boronic Acid Intermediate Oxidation Oxygen-Mediated Oxidation BA->Oxidation O2 Molecular Oxygen (O2) O2->Oxidation Radical Organic Radicals Oxidation->Radical ROS Reactive Oxygen Species (ROS) Radical->ROS Damage Oxidative DNA Damage (e.g., 8-oxodG) ROS->Damage attacks DNA DNA DNA->Damage Mutation Gene Mutation Damage->Mutation

Caption: Proposed pathway for boronic acid-induced mutagenicity via oxidative stress.

This proposed pathway underscores that the mutagenic potential may not stem from direct interaction with DNA but rather from an indirect mechanism involving oxidative damage.[8] This could explain why some boronic acids are positive in bacterial tests (which can be sensitive to oxidative mutagens) but negative in mammalian cell tests, where more robust antioxidant defense mechanisms exist.

Conclusion and Recommendations

The assessment of the genotoxic potential of boronic acid intermediates is a critical step in drug development. While the Ames test serves as a valuable initial screen, positive results in this assay do not definitively indicate a genotoxic risk in humans. A weight-of-evidence approach, incorporating a battery of in vitro mammalian and, if necessary, in vivo assays, is essential for accurate risk characterization.[11]

For researchers, it is recommended to:

  • Conduct a standard genotoxicity battery as outlined by ICH S2(R1) guidelines.[12]

  • Carefully consider the relevance of positive in vitro findings, particularly those that occur only at high concentrations or are specific to bacterial systems.

  • Investigate the potential for non-relevant mechanisms, such as oxidative stress, that may not translate to in vivo conditions.

  • When a boronic acid intermediate is found to be mutagenic, it should be controlled as a potential genotoxic impurity according to ICH M7 guidelines.[2]

By employing a systematic and comprehensive testing strategy, drug developers can effectively manage the potential risks associated with boronic acid intermediates and ensure the safety of new therapeutic agents.

References

Comparative study of trifluoroborate salts versus boronic acids in cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Trifluoroborate Salts and Boronic Acids in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Central to this transformation are organoboron reagents, which act as the nucleophilic partner. Among the most utilized are boronic acids and their derivatives, potassium organotrifluoroborate salts. While both serve a similar purpose, their distinct properties in terms of stability, handling, and reactivity present researchers with a critical choice depending on the specific synthetic challenge.

This guide provides an objective comparison of trifluoroborate salts and boronic acids, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their cross-coupling needs.

Comparative Analysis: Stability, Reactivity, and Scope

Stability and Handling: The most significant advantage of potassium organotrifluoroborates is their exceptional stability.[4][5] They are typically crystalline, free-flowing solids that are stable to both air and moisture, allowing for indefinite storage at room temperature without special precautions.[6][7][8] This tetracoordinate structure protects the carbon-boron bond from protodeboronation, a common decomposition pathway for boronic acids.[1][7][9]

In contrast, boronic acids are trivalent and possess a vacant p-orbital on the boron atom, making them more susceptible to decomposition.[10] They often exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, which can complicate accurate stoichiometric measurements.[6][9][11] Many boronic acids, particularly electron-deficient heteroarylboronic acids, have a limited shelf life and may require storage at low temperatures to prevent degradation.[9]

Reactivity and Reaction Mechanism: Boronic acids can directly participate in the Suzuki-Miyaura catalytic cycle after activation by a base. Trifluoroborate salts, however, are considered protected forms of boronic acids.[7][12] They must first undergo hydrolysis under the basic reaction conditions to release the corresponding boronic acid in situ, which then enters the catalytic cycle.[12][13]

This "slow-release" mechanism can be highly advantageous, as it maintains a low concentration of the active boronic acid, minimizing side reactions like oxidative homocoupling.[13] However, the rate of this hydrolysis can vary significantly depending on the organic substituent.[13] In some cases, boronic acids may exhibit greater overall reactivity due to their direct availability for transmetalation.[14]

Substrate Scope and Purification: Both reagent classes are compatible with a wide range of functional groups.[1][15] However, the superior stability of trifluoroborates often makes them the reagent of choice for complex, multi-step syntheses or for substrates that are inherently unstable.[5][16] For example, many heteroaryltrifluoroborates have shown greater stability and provide higher yields in cross-coupling reactions compared to their boronic acid counterparts, which can be prone to rapid protodeboronation.[1][9]

Furthermore, trifluoroborate salts are generally easier to purify, often via simple recrystallization, yielding clean, solid materials.[9] Boronic acids can be waxy solids that are difficult to handle and purify, which can affect reaction outcomes.[9]

Quantitative Data Comparison

The following table summarizes experimental data from a study comparing the performance of heteroaryltrifluoroborates and their corresponding boronic acids in the Suzuki-Miyaura cross-coupling with 4-bromobenzonitrile.

EntryBoron ReagentProductYield (%) with Boronic AcidYield (%) with Trifluoroborate
14-Methylthiophen-2-yl4-(4-Methylthiophen-2-yl)benzonitrile6995
2Furan-2-yl4-(Furan-2-yl)benzonitrileN/A91
31H-Indol-6-yl4-(1H-Indol-6-yl)benzonitrileN/A95
41H-Indol-5-yl4-(1H-Indol-5-yl)benzonitrileN/A99

Data sourced from Molander, G. A., & Jouffroy, M. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry.[1][9] In the case of entry 1, the 95% yield was achieved after the boronic acid was purified by conversion to the trifluoroborate and recrystallization, highlighting the impact of reagent purity.[1][9]

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_main Catalytic Cycle cluster_reagents Boron Reagents pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L)₂ pd0->pd_complex Oxidative Addition transmetalation_complex Ar-Pd(II)-R(L)₂ pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Coupled Product Ar-R transmetalation_complex->product boronic_acid Boronic Acid R-B(OH)₂ boronic_acid->pd_complex trifluoroborate Trifluoroborate Salt [R-BF₃]K trifluoroborate->boronic_acid Hydrolysis (Base, H₂O) aryl_halide Aryl Halide Ar-X aryl_halide->pd_complex base Base (e.g., K₂CO₃, Cs₂CO₃) base->pd_complex

Caption: Suzuki-Miyaura catalytic cycle showing entry points for boronic acids and trifluoroborates.

Experimental_Workflow arrow arrow start Setup reagents Charge Schlenk Tube: - Aryl Halide - Boron Reagent - Base (e.g., K₂CO₃) start->reagents inert Evacuate and Backfill with Inert Gas (e.g., Argon) reagents->inert solvent Add Degassed Solvent and Water inert->solvent catalyst Add Pd Catalyst and Ligand solvent->catalyst reaction Heat Reaction Mixture (e.g., 80-100 °C) catalyst->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup: - Cool to RT - Dilute with Organic Solvent - Wash with Water/Brine monitoring->workup purify Purification: - Dry Organic Layer (e.g., Na₂SO₄) - Concentrate - Column Chromatography workup->purify product Isolate Pure Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura cross-coupling reactions. Researchers should note that optimal conditions (catalyst, ligand, base, solvent, temperature) are substrate-dependent and may require screening.

Protocol 1: Cross-Coupling with a Potassium Organotrifluoroborate Salt

This protocol is adapted from procedures for coupling alkyl- and heteroaryltrifluoroborates with aryl halides.[9][17]

  • Reaction Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv.), potassium organotrifluoroborate (0.525 mmol, 1.05 equiv.), and a base such as potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv.) or sodium carbonate (Na₂CO₃, 1.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed solvent (e.g., 5 mL of toluene or ethanol) and deionized water (e.g., 0.5 mL) via syringe.[9][17] The mixture is stirred and sparged with argon for an additional 15 minutes.

  • Catalyst Addition: In a separate vial, add the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 2 mol %) and the phosphine ligand (e.g., RuPhos, 0.02 mmol, 4 mol %). Add the catalyst/ligand mixture to the Schlenk tube under a positive pressure of argon.[17]

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-100 °C).

  • Monitoring and Workup: Monitor the reaction's progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired coupled product.[17]

Protocol 2: Cross-Coupling with a Boronic Acid

This protocol is a general procedure adapted from various Suzuki-Miyaura coupling experiments.[18][19]

  • Reaction Setup: In a round-bottom flask or pressure vessel equipped with a stir bar, combine the aryl halide (1.0 equiv.), the boronic acid (1.1-1.5 equiv.), and a base (e.g., cesium carbonate, 2.5 equiv. or potassium carbonate, 2.0 equiv.).[18][19]

  • Inert Atmosphere: Seal the vessel, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Under an inert atmosphere, add an anhydrous organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water. The ratio is typically between 4:1 and 10:1 (organic solvent:water). Sparge the resulting mixture with argon for another 10 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.1 equiv.) to the mixture and continue to purge with argon for an additional 5-10 minutes.[18]

  • Reaction: Tightly seal the vessel and heat the reaction mixture with vigorous stirring to the target temperature (typically 85-100 °C) overnight.

  • Monitoring and Workup: After cooling to room temperature, check for completion via TLC or LC-MS. Filter the reaction mixture through a pad of celite, rinsing with an organic solvent like ethyl acetate.[18]

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue can then be purified by flash column chromatography to isolate the final product.[18]

Conclusion

Both trifluoroborate salts and boronic acids are powerful tools for constructing C-C bonds via the Suzuki-Miyaura reaction.

  • Potassium Organotrifluoroborate Salts are the reagents of choice when stability is paramount. Their crystalline nature, ease of handling, and resistance to decomposition make them ideal for complex, multi-step syntheses, for building libraries of compounds, and for use with sensitive or unstable substrates like certain heteroaryls.

  • Boronic Acids , while requiring more careful handling and storage, are widely available and can be more directly reactive. They remain the workhorse for many standard cross-coupling applications where reagent stability is not a primary concern.

The decision of which reagent to use should be made by considering the stability of the specific organoboron compound, the complexity of the synthetic route, and the need for precise stoichiometric control.

References

Safety Operating Guide

Proper Disposal of 5-Chloro-2-formylphenylboronic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the proper disposal of 5-Chloro-2-formylphenylboronic acid (CAS No. 870238-36-1), a compound utilized by researchers, scientists, and professionals in drug development. The following procedures are based on general best practices for the disposal of phenylboronic acid derivatives and should be supplemented by a thorough review of your institution's specific chemical hygiene plan and local regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of exposure. This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or gogglesProtects against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling the chemical.[1]
Body Protection Laboratory coatProvides a barrier against accidental spills.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust is generated.Minimizes inhalation of airborne particles.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound and its containers is through an approved hazardous waste disposal program.[2][3][4] Do not attempt to dispose of this chemical down the drain or in regular solid waste streams.

1. Waste Collection:

  • Collect waste this compound, including any contaminated materials such as pipette tips or weighing paper, in a designated and compatible hazardous waste container.
  • Ensure the container is made of a material that will not react with the chemical. High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
  • Include the CAS number (870238-36-1) and an approximate amount of the waste.
  • Indicate the associated hazards (e.g., "Irritant," "Harmful if swallowed").

3. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
  • This area should be away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[2][3]
  • The storage location should be cool, dry, and well-ventilated.[1]

4. Disposal Request:

  • Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.

5. Decontamination of Empty Containers:

  • Empty containers that once held this compound must also be disposed of as hazardous waste.
  • If institutional policy allows for the rinsing of containers, triple rinse the container with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Workflow for Disposal of this compound A Start: Handling this compound Waste B Wear Appropriate PPE (See Table 1) A->B C Collect Waste in a Designated, Compatible Container B->C D Is the waste in solid or solution form? C->D E Collect solid waste and contaminated materials. D->E Solid F Collect liquid waste in a sealed container. D->F Liquid G Label Container: 'Hazardous Waste', Chemical Name, CAS No., Hazards E->G F->G H Store in Designated Satellite Accumulation Area G->H I Is the container full or ready for disposal? H->I J Continue to add waste as generated I->J No K Arrange for Pickup by EHS or Licensed Contractor I->K Yes J->C L End: Proper Disposal K->L

Caption: Disposal workflow for this compound.

Spill Management

In the event of a spill, the area should be evacuated, and access restricted. For a small spill of solid material, carefully sweep it up to avoid creating dust and place it into a labeled hazardous waste container.[3] For a larger spill, or any spill involving liquid, consult your institution's emergency procedures and contact the EHS office immediately. Do not allow the spilled material to enter drains or waterways.[4]

By adhering to these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for 5-Chloro-2-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 5-Chloro-2-formylphenylboronic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring personal safety and regulatory compliance within the laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound. This compound is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3]

Equipment CategoryItemSpecifications
Eye/Face Protection Safety Goggles or Face ShieldMust provide a complete seal around the eyes. Use a face shield in addition to goggles when there is a splash hazard.[4][5]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable option. Gloves must be inspected for integrity before use and disposed of after contamination.[6]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against skin contact.[6]
Respiratory Protection Fume Hood or RespiratorAll handling of the solid compound or solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4][6] If a fume hood is not available, a NIOSH-approved respirator may be necessary.

Operational Plan: Handling Procedures

Strict adherence to the following step-by-step protocol is mandatory to ensure safe handling of this compound.

  • Preparation and Inspection:

    • Before starting any work, ensure that the chemical fume hood is functioning correctly.[6]

    • Inspect all required PPE for any damage and wear it correctly.

    • Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Handling the Compound:

    • Conduct all weighing and transferring of the solid material within the fume hood to prevent inhalation of dust.[6]

    • Avoid direct contact with the skin, eyes, and clothing.[3]

    • Keep the container tightly closed when not in use.[6]

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Disposal Plan

The disposal of this compound and its contaminated materials must be managed as hazardous waste.[4]

  • Waste Segregation:

    • Collect all solid waste (e.g., contaminated gloves, weighing paper) and liquid waste containing this compound in separate, designated hazardous waste containers.[4][7]

    • Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]

  • Containerization and Labeling:

    • Use chemically compatible containers with secure lids.[7]

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard symbols.[4]

  • Storage and Disposal:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.[4]

    • Arrange for waste disposal through your institution's EHS department or a licensed chemical waste disposal company.[4]

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal cluster_emergency Emergency Procedures prep1 Verify Fume Hood Functionality prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 handle1 Weigh and Transfer Chemical prep2->handle1 handle2 Perform Experimental Procedure handle1->handle2 disp1 Segregate Solid and Liquid Waste handle2->disp1 disp2 Collect in Labeled Hazardous Waste Container disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Arrange for Professional Disposal disp3->disp4 emergency In Case of Spill or Exposure action Follow First-Aid Measures (Skin, Eyes, Inhalation) emergency->action

Caption: Workflow for handling this compound.

References

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Reactant of Route 1
5-Chloro-2-formylphenylboronic acid
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Reactant of Route 2
5-Chloro-2-formylphenylboronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.